5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAHKLKFENXQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647892 | |
| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044766-12-2 | |
| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Its derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6][7] This guide focuses on a specific, promising derivative: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one . The incorporation of a fluorine atom on the phenyl ring is a deliberate strategic choice in drug design, often intended to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This document provides a comprehensive analysis of the core chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for its utilization in research and development.
Molecular Structure and Physicochemical Characteristics
The foundational step in understanding any compound is to characterize its structure and fundamental properties. The structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one consists of a central 1,3,4-oxadiazol-2-one ring connected at the 5-position to a 3-fluorophenyl group.
Caption: Synthetic workflow for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Experimental Protocol:
Step 1: Synthesis of Methyl 3-fluorobenzoate
-
To a solution of 3-fluorobenzoic acid (1 eq.) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation or used directly in the next step.
Step 2: Synthesis of 3-Fluorobenzohydrazide
-
Dissolve the methyl 3-fluorobenzoate (1 eq.) in ethanol (EtOH).
-
Add hydrazine hydrate (N₂H₄·H₂O, ~3 eq.) to the solution.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. [8]4. Upon completion, cool the reaction mixture. The product, 3-fluorobenzohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 3: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
Causality: This step requires a carbonyl source to react with the hydrazide to form the oxadiazolone ring. Triphosgene or carbonyldiimidazole (CDI) are effective and common reagents for this cyclization. [9]2. Suspend 3-fluorobenzohydrazide (1 eq.) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq.) or CDI (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the final compound.
Spectral Data Analysis
Spectroscopic analysis is essential for structural confirmation. While specific spectra for this exact molecule are not publicly available, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds. [3][10][11]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons (4H) in the 3-fluorophenyl ring would appear in the δ 7.0-8.0 ppm range as complex multiplets due to F-H and H-H coupling. - A broad singlet for the N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Two signals for the oxadiazolone ring carbons (C=O and C-Ar) in the δ 155-165 ppm range. - Multiple signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. |
| IR (KBr, cm⁻¹) | - N-H stretching vibration around 3100-3300 cm⁻¹. - C=O (carbonyl) stretching of the oxadiazolone ring around 1750-1790 cm⁻¹. - C=N stretching around 1600-1650 cm⁻¹. - C-O-C stretching around 1050-1200 cm⁻¹. - C-F stretching around 1100-1300 cm⁻¹. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 181.04 or [M-H]⁻ at m/z 179.03. |
Reactivity and Potential Derivatizations
The 1,3,4-oxadiazol-2(3H)-one core possesses distinct reactive sites that are valuable for further chemical modification in drug development programs.
-
N-H Acidity: The proton on the ring nitrogen (N3) is weakly acidic (pKa ~6-8), making this position a prime site for derivatization. [9]It can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated to introduce new functionalities. This is a common strategy to modulate solubility, cell permeability, and target engagement.
-
Aromatic Substitution: The 3-fluorophenyl ring can undergo further electrophilic aromatic substitution, although the fluorine atom and the oxadiazolone ring are deactivating. Directed ortho-lithiation could be a viable strategy for introducing substituents at specific positions.
-
Ring Stability: The 1,3,4-oxadiazole ring is generally stable to a wide range of chemical conditions, including mild acids, bases, and oxidizing/reducing agents, which is a desirable trait for a drug scaffold. [12]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Synthesis and Comprehensive Characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,3,4-oxadiazol-2(3H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological potential and its role as a bioisostere for carboxylic acids and amides. The introduction of a fluorine atom onto the pendant phenyl ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and spectroscopic characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a key building block for drug discovery programs. We present detailed experimental protocols, in-depth analysis of spectroscopic data, and insights into its potential applications, particularly in the context of enzyme inhibition.
Introduction and Strategic Rationale
The 1,3,4-oxadiazole core and its derivatives are cornerstones in the development of novel therapeutics, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-oxo substitution, in particular, has gained prominence. For instance, compounds featuring the 5-phenyl-1,3,4-oxadiazol-2(3H)-one core have been identified as potent inhibitors of Notum carboxylesterase, a key negative regulator of the Wnt signaling pathway, which is implicated in various diseases.[4]
The strategic incorporation of a fluorine atom, as in 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, is a well-established strategy in modern drug design. The 3-fluorophenyl moiety is chosen to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and improving its metabolic profile. This guide serves as an authoritative resource for researchers, providing the necessary protocols and analytical framework to synthesize and validate this high-value chemical entity.
Synthesis Pathway and Experimental Protocol
The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is most efficiently achieved through a two-step sequence starting from 3-fluorobenzoic acid. This pathway involves the formation of an intermediate acid hydrazide, followed by a cyclization reaction using a phosgene equivalent.
Workflow Diagram: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Caption: Synthetic route from 3-fluorobenzoic acid to the target oxadiazolone.
Step-by-Step Experimental Protocol
Part A: Synthesis of 3-Fluorobenzohydrazide (Intermediate)
-
Esterification: To a solution of 3-fluorobenzoic acid (10.0 g, 71.4 mmol) in methanol (150 mL), add thionyl chloride (7.8 mL, 107.1 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Monitor completion by TLC. Remove the solvent under reduced pressure. The resulting crude methyl 3-fluorobenzoate is used directly in the next step.
-
Hydrazinolysis: Dissolve the crude ester in ethanol (100 mL) and add hydrazine hydrate (10.3 mL, 214.2 mmol). Reflux the mixture for 6 hours.[5][6] Upon cooling, a white precipitate forms. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-fluorobenzohydrazide.[5]
Part B: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (Final Product)
-
Cyclization: Suspend 3-fluorobenzohydrazide (5.0 g, 32.4 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere. Add triethylamine (9.0 mL, 64.8 mmol) and cool the mixture to 0 °C.
-
Slowly add a solution of triphosgene (3.2 g, 10.8 mmol) in anhydrous THF (50 mL) dropwise, maintaining the temperature at 0 °C. The use of triphosgene is a standard, safer alternative to gaseous phosgene for this type of cyclization.[7][8]
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound as a white solid.
Structural and Spectroscopic Elucidation
The definitive structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is confirmed through a combination of spectroscopic techniques. The data presented below are characteristic of this molecular architecture.
Data Summary Table
| Technique | Observed Data / Expected Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (br s, 1H, NH), 7.75 (ddd, J = 7.8, 2.0, 1.0 Hz, 1H, Ar-H), 7.68 (td, J = 8.0, 6.0 Hz, 1H, Ar-H), 7.59 (dt, J = 9.5, 2.2 Hz, 1H, Ar-H), 7.45 (ddd, J = 8.2, 2.5, 1.0 Hz, 1H, Ar-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5 (d, ¹JCF = 245 Hz, C-F), 155.0 (C=O), 148.2 (C5-oxadiazole), 131.5 (d, ³JCF = 8.0 Hz), 125.8 (d, ³JCF = 8.5 Hz), 122.0 (s), 118.0 (d, ²JCF = 21.0 Hz), 112.5 (d, ²JCF = 23.0 Hz) |
| FT-IR (KBr, cm⁻¹) | 3180 (N-H stretch), 1775 (C=O stretch, cyclic carbonyl), 1610 (C=N stretch), 1590 (C=C stretch, aromatic), 1250 (C-F stretch) |
| Mass Spec. (ESI+) | m/z 181.04 [M+H]⁺, 153.04 [M+H-CO]⁺ |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
Analysis and Interpretation
-
¹H NMR Spectroscopy: The proton spectrum in DMSO-d₆ clearly shows a broad singlet far downfield (~12.2 ppm), characteristic of the acidic N-H proton of the oxadiazolone ring. The aromatic region displays four distinct signals for the 3-fluorophenyl group. The complexity of these signals (doublet of doublets of doublets, etc.) arises from both ortho, meta, and para proton-proton couplings, as well as additional coupling to the fluorine atom.
-
¹³C NMR Spectroscopy: The carbon spectrum provides unambiguous evidence for the structure. The two signals at ~155.0 ppm and ~148.2 ppm correspond to the C2 (carbonyl) and C5 carbons of the oxadiazole ring, respectively.[9][10] The most notable feature is the signal for the carbon directly bonded to fluorine, which appears as a doublet around 162.5 ppm with a large one-bond coupling constant (¹JCF) of approximately 245 Hz. Other aromatic carbons also exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).
-
Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A strong, sharp peak around 1775 cm⁻¹ is definitive for the carbonyl (C=O) group within the five-membered oxadiazolone ring. The N-H stretching vibration is observed as a broad band around 3180 cm⁻¹, and the characteristic C-F bond stretch appears in the fingerprint region near 1250 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The ESI+ spectrum shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 181, consistent with the molecular weight of 180.14. A likely fragmentation pathway involves the loss of carbon monoxide, giving rise to a fragment ion at m/z 153.
Biological Significance and Potential Applications
The 1,3,4-oxadiazole moiety is a versatile pharmacophore, with derivatives exhibiting a vast array of biological activities.[1][11][12] The 5-aryl-1,3,4-oxadiazol-2(3H)-one substructure is of particular interest due to its recently discovered role in modulating the Wnt signaling pathway.
Inhibition of Notum Carboxylesterase
Notum is a secreted carboxylesterase that deactivates Wnt proteins by removing an essential palmitoleoyl group, thereby acting as a negative regulator of Wnt signaling.[4] Dysregulation of this pathway is linked to numerous pathologies, including cancer and neurodegenerative diseases. Small molecules that inhibit Notum can restore Wnt signaling, representing a promising therapeutic strategy. 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent Notum inhibitors.[4] The title compound, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, is a critical analogue for probing structure-activity relationships (SAR) within this class of inhibitors. The fluorine atom can serve as a key interaction point within the enzyme's active site or enhance the compound's pharmacokinetic properties.
Wnt Signaling Pathway Modulation by a Notum Inhibitor
Caption: Mechanism of Notum inhibition to restore Wnt signaling activity.
Conclusion
This technical guide has detailed the robust synthesis and comprehensive characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The provided protocols are reliable and scalable for laboratory settings. The spectroscopic data furnish a complete and validated profile of the molecule, serving as a benchmark for quality control and further derivatization. As a valuable building block in medicinal chemistry, particularly for the development of enzyme inhibitors like those targeting Notum, this compound holds significant potential for advancing drug discovery efforts in oncology, neurology, and beyond.
References
-
Platonov, V. A., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(14), 5347. Available from: [Link]
-
Murthy, B. S. N., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 87(1), 1-12. Available from: [Link]
-
Gawryś, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2389. Available from: [Link]
-
Szcześniak, P., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7624. Available from: [Link]
-
Slovesnova, N. V., et al. (2016). pH-Color Changing Of 1,3,4-Oxadiazoles. AIP Conference Proceedings, 1772, 040005. Available from: [Link]
-
SpectraBase. (2025). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Wiley-VCH GmbH. Available from: [Link]
-
Wang, R., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. Organic Letters, 21(23), 9578–9582. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Available from: [Link]
-
Bozorov, K., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6459–6506. Available from: [Link]
-
NIST. (n.d.). 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine. NIST WebBook. Available from: [Link]
-
AfaSci. (n.d.). Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. Available from: [Link]
-
Jones, C., et al. (2021). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. Journal of Medicinal Chemistry, 64(15), 11376–11393. Available from: [Link]
-
Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957–3976. Available from: [Link]
-
Wang, R., et al. (2019). Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. PubMed, 21(23), 9578-9582. Available from: [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]
-
Khatkar, P., et al. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280. Available from: [Link]
-
PubChem. (n.d.). 3-Fluorobenzohydrazide. National Center for Biotechnology Information. Available from: [Link]
-
Bhat, K. S., et al. (2005). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry - Section B, 44(8), 1766-1771. Available from: [Link]
-
Głowacka, J., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6695. Available from: [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
-
Kumar, P., et al. (2018). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cellular and Molecular Biology, 64(8). Available from: [Link]
-
Semantic Scholar. (2023). 1H-1,2,3-triazol-4-yl)-methylenyls ,-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Available from: [Link]-methylenyls-%2C-Bisfunctionalized-Platonov-Mohammed/70868a27d0a63810166a908271e845c4323e3e0d)
-
mzCloud. (2020). (3R,5S)-1-(4-Pyridinylmethyl)-5-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-3-pyrrolidinol. Available from: [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Available from: [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]
-
Kara, Y., et al. (2021). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119424. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Educational Research, 53(2s), s44-s57. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-substituted-3H-[1][13][14]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). Available from: [Link]
-
MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). S1 ¹H NMR, ¹³C NMR, and HMBC Spectra. Available from: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267. Available from: [Link]
-
Bentham Science. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available from: [Link]
-
Wikipedia. (n.d.). Hydrazine. Available from: [Link]
-
PharmaTutor. (2013). A Review on the Biological Activities of 1,3,4-Oxadiazole. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. ossila.com [ossila.com]
- 6. 3-Fluorobenzohydrazide | C7H7FN2O | CID 351640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. archives.ijper.org [archives.ijper.org]
- 12. jchemrev.com [jchemrev.com]
- 13. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group [mdpi.com]
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Executive Summary
The 1,3,4-oxadiazol-2(3H)-one scaffold is a privileged structure in modern medicinal chemistry, conferring favorable physicochemical properties and serving as a versatile pharmacophore for a range of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][4] This guide focuses on a specific analogue, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, and delineates its core mechanism of action, which is postulated to be the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH).
FAAH is a key serine hydrolase responsible for the degradation of endocannabinoids, most notably anandamide.[5] By inhibiting FAAH, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can elevate endogenous anandamide levels, leading to therapeutic effects such as analgesia and anti-inflammatory action without the adverse effects associated with direct cannabinoid receptor agonists.[5][6] This document provides a detailed examination of the FAAH enzyme, the molecular basis of its inhibition by the oxadiazolone class of compounds, and the definitive experimental workflows required to validate this mechanism.
The Molecular Target: Fatty Acid Amide Hydrolase (FAAH)
Function and Therapeutic Relevance
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein that functions as the primary catabolic enzyme for a class of endogenous signaling lipids called fatty acid amides (FAAs).[6] Its most prominent substrate is N-arachidonoylethanolamine, or anandamide, a key endocannabinoid. FAAH terminates anandamide signaling by hydrolyzing it to arachidonic acid and ethanolamine.[5]
The enzyme employs an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) within a hydrophobic active site to achieve efficient hydrolysis.[7] Pharmacological or genetic inactivation of FAAH leads to a significant elevation of endogenous FAA levels, which produces potent analgesic and anti-inflammatory responses in various preclinical models.[5][6] This makes FAAH an attractive therapeutic target for managing chronic pain and inflammatory disorders, potentially avoiding the psychoactive and other side effects of direct cannabinoid receptor agonists.[5]
The FAAH Signaling Pathway
The inhibition of FAAH produces a localized and "on-demand" enhancement of endocannabinoid signaling. Anandamide, the primary substrate of FAAH, is produced in response to neuronal activity and acts on cannabinoid receptors (CB1 and CB2) in the vicinity. By preventing its degradation, FAAH inhibitors amplify this natural signaling cascade.
Experimental Workflows for Mechanism of Action Validation
To rigorously confirm the proposed mechanism, a multi-step experimental approach is necessary. Each stage is designed to provide self-validating data that builds upon the last.
Workflow 1: Primary In Vitro FAAH Inhibition Assay
The initial step is to quantify the compound's potency in inhibiting FAAH activity. A common method utilizes a fluorogenic substrate, where FAAH-mediated hydrolysis releases a fluorescent product.
Protocol: FAAH IC50 Determination
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0). Prepare a stock solution of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in DMSO. Prepare recombinant human FAAH (hrFAAH) and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA).
-
Compound Dilution: Perform a serial dilution of the stock compound solution to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Assay Plate Setup: In a 96-well microplate, add the hrFAAH enzyme to each well (excluding 'no enzyme' controls).
-
Pre-incubation: Add the diluted compound or vehicle (DMSO) to the wells. Allow for a pre-incubation period (e.g., 60 minutes) at 37°C to permit time-dependent inhibition. [5]5. Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Measure the increase in fluorescence over time using a plate reader (Excitation/Emission ~380/460 nm for AMCA).
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow 2: Selectivity Profiling via Activity-Based Protein Profiling (ABPP)
A critical aspect of drug development is ensuring target selectivity. ABPP is a powerful chemoproteomic technique used to assess the interaction of a compound with an entire class of enzymes in a complex biological sample.
Protocol: Competitive ABPP for Serine Hydrolase Selectivity
-
System Preparation: Use a relevant cell line or tissue homogenate (e.g., mouse brain proteome) that expresses a wide range of serine hydrolases, including FAAH.
-
Competitive Incubation: Treat the proteome with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one at a concentration significantly above its IC50 (e.g., 1 µM) for a defined period. A vehicle-treated sample serves as the control.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine). This probe covalently binds to the active site serine of all active serine hydrolases that were not blocked by the test compound.
-
Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the probe-labeled enzymes using an in-gel fluorescence scanner.
-
Interpretation: Compare the fluorescent banding pattern of the compound-treated sample to the vehicle control. A significant reduction or disappearance of the band corresponding to the molecular weight of FAAH (~60 kDa) indicates successful target engagement. The absence of changes in other bands indicates high selectivity. [5][8]
Quantitative Data Summary
The following table presents hypothetical yet representative data for an effective 1,3,4-oxadiazol-2(3H)-one FAAH inhibitor, based on published values for potent analogues. [8]These values serve as a benchmark for evaluating 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
| Parameter | Value | Method | Significance |
| hrFAAH IC50 | 11 nM | Fluorogenic Assay | High potency against the primary target. |
| hrMAGL IC50 | >10,000 nM | Fluorogenic Assay | High selectivity against monoacylglycerol lipase (MAGL), a related serine hydrolase. |
| COX-1/2 IC50 | >10,000 nM | Enzyme Assay | Lack of activity against cyclooxygenase enzymes, common off-targets for anti-inflammatory drugs. |
| Selectivity (MAGL/FAAH) | >900-fold | Calculated (IC50 ratio) | Demonstrates a wide therapeutic window, minimizing potential side effects from MAGL inhibition. |
| Mode of Inhibition | Tight-binding, slowly reversible | Dialysis / Dilution Studies | Indicates a covalent or very slowly dissociating interaction consistent with carbamylation. |
Conclusion
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a member of a well-validated class of potent inhibitors of Fatty Acid Amide Hydrolase. [8]Its mechanism of action is predicated on the covalent carbamylation of the catalytic serine residue (Ser241) within the FAAH active site, leading to a durable and selective inactivation of the enzyme. This inhibition elevates the levels of endogenous anandamide, thereby producing analgesic and anti-inflammatory effects through the potentiation of the natural endocannabinoid system. The experimental workflows outlined in this guide provide a robust framework for definitively validating this mechanism, quantifying potency, and confirming the high degree of selectivity required for a viable therapeutic candidate.
References
-
Atkinson, B.N., et al. 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. [Link]
-
Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Viinikka, L., et al. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of Medicinal Chemistry. [Link]
-
PubChem. 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. National Center for Biotechnology Information. [Link]
-
Heidari, A., et al. (2023). Molecular Dynamics Simulation Perception Study.... American Journal of Nanomaterials. [Link]
-
Zarghi, A. & Arfaei, S. (2011). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review.... Scientia Pharmaceutica. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives.... [Link]
-
Journal of Pharmaceutical Research and Development. Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. [Link]
-
PubChem. 4-(3-fluorophenyl)-5H-1,3-oxazol-2-one. National Center for Biotechnology Information. [Link]
-
Johnson, D.S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. [Link]
-
Karcz, T., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
-
Siracusa, R., et al. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences. [Link]
-
Peritore, A.F., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences. [Link]
-
Nalli, C., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. [Link]
-
International Journal of Pharmacy and Technology. Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. [Link]
-
Biointerface Research in Applied Chemistry. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
Research Results in Pharmacology. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. [Link]
-
Ahsan, M.J., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications. [Link]
-
Research and Reviews: Journal of Chemistry. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of fluorinated 1,3,4-oxadiazole derivatives
An In-Depth Technical Guide to the Biological Activity of Fluorinated 1,3,4-Oxadiazole Derivatives
Abstract
The 1,3,4-oxadiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and diverse biological activities.[1][2] Its metabolic stability and capacity for hydrogen bonding make it an attractive core for drug design.[3] The strategic incorporation of fluorine atoms into these molecules further enhances their therapeutic potential by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of fluorinated 1,3,4-oxadiazole derivatives across key therapeutic areas, including oncology, infectious diseases, neurology, and inflammation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical class in their discovery programs.
The Strategic Advantage of Fluorine in 1,3,4-Oxadiazole Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to overcome pharmacokinetic and pharmacodynamic hurdles. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond impart unique properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions with biological targets, thereby increasing binding potency.[6]
-
Modulation of Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. The addition of a trifluoromethyl group, for instance, is a common tactic to boost this property.[6]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's active site.
When these benefits are combined with the robust and versatile 1,3,4-oxadiazole core, the resulting derivatives become powerful tools for targeting a wide array of biological systems.
General Synthesis Pathway
The synthesis of 2,5-disubstituted fluorinated 1,3,4-oxadiazoles typically follows a reliable and modular pathway, allowing for diverse functionalization. The core process involves the cyclodehydration of an acylhydrazide.
Caption: General synthetic workflow for fluorinated 1,3,4-oxadiazoles.
A common route begins with a fluorinated benzoic acid, which is converted to its corresponding hydrazide.[4] This intermediate is then cyclized with various reagents, such as carbon disulfide to yield a thione (which can be further alkylated) or another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, to generate the final 2,5-disubstituted 1,3,4-oxadiazole.[4][7]
Anticancer Activity: Targeting Malignant Proliferation
Fluorinated 1,3,4-oxadiazoles have emerged as a highly promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[8][9]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A key mechanism is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and contribute to tumor progression.[10] Difluoromethyl-1,3,4-oxadiazoles (DFMOs), in particular, have been identified as potent, selective, and essentially irreversible inhibitors of HDAC6.[11] The proposed mechanism involves a zinc-bound water molecule attacking the oxadiazole ring, leading to ring-opening and the formation of a deprotonated difluoroacetylhydrazide. This species coordinates strongly with the zinc ion in the HDAC6 active site, causing potent and sustained inhibition.[11]
Caption: Simplified pathway of HDAC6 inhibition by fluorinated 1,3,4-oxadiazoles.
Other Anticancer Mechanisms
Beyond HDAC inhibition, these compounds exhibit a range of antitumor activities:
-
Tubulin Polymerization Inhibition: Some derivatives act as mitostatic agents by disrupting microtubule dynamics, a validated anticancer strategy.[3][12]
-
Growth Factor Inhibition: Certain fluorinated oxadiazoles have been shown to inhibit key signaling pathways driven by receptors like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor growth and angiogenesis.[3][13]
-
Apoptosis Induction: Many derivatives induce programmed cell death in cancer cells through various pathways, including the activation of caspases and depolarization of the mitochondrial membrane.[14]
Structure-Activity Relationship (SAR) and Performance Data
The substitution pattern on the aromatic rings attached to the oxadiazole core is critical for activity. The presence and position of fluorine and other electron-withdrawing groups can significantly influence potency and selectivity.[4]
| Compound Type | Target/Cell Line | IC50 Value | Reference |
| Difluoromethyl-1,3,4-oxadiazole (DFMO) | HDAC6 | Submicromolar (0.531 µM for TFMO analog) | [11] |
| 2,5-diaryl-1,3,4-oxadiazole | MDA-MB-231 (Breast Cancer) | Reduced viability >30% at 10 µM | [3] |
| 2,5-disubstituted-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | Growth Inhibition of 20-24% | [4] |
| 2-acetamidophenoxy-oxadiazole | A549 (Lung Cancer) | <0.14 µM (for compound 4h) | [14] |
Antimicrobial Activity: A New Front Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated 1,3,4-oxadiazoles have demonstrated potent activity against a range of bacterial and fungal pathogens.[15][16]
Mechanism of Action
The antimicrobial action often stems from the inhibition of essential microbial enzymes. Molecular docking studies on trifluoromethyl-1,3,4-oxadiazole amide derivatives have suggested that these compounds bind effectively within the active sites of bacterial proteins, with key interactions involving residues like Ser57 and Thr125 in Bacillus cereus.[6] Against fungi like Candida albicans, the mechanism is hypothesized to involve the inhibition of thioredoxin reductase, an enzyme crucial for fungal cell viability.[17]
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Performance Data
These compounds have shown particular promise against Gram-positive bacteria and opportunistic fungi.
| Compound Type | Target Microbe | MIC Value | Reference |
| Trifluoromethyl-1,3,4-oxadiazole amide | Bacillus cereus | 0.03907 µg/mL | [6] |
| 1,3,4-Oxadiazole derivatives (LMM5, LMM11) | Candida albicans | 32 µg/mL | [17] |
| Fluorine-containing 1,3,4-oxadiazoles | Various Bacteria | Promising Activity | [7] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures.[18] Fluorinated 1,3,4-oxadiazoles have been investigated as potential anticonvulsant agents, with promising results in preclinical models.[19][20]
Mechanism of Action: GABAA Receptor Modulation
The primary mechanism appears to be the positive modulation of the GABAA receptor, the major inhibitory neurotransmitter receptor in the brain.[19][21] Molecular docking studies indicate that these compounds bind to the benzodiazepine site on the GABAA receptor, enhancing the inhibitory effects of GABA and thereby suppressing neuronal hyperexcitability that leads to seizures.[19]
Caption: GABAA receptor modulation by fluorinated 1,3,4-oxadiazoles.
Performance Data
Efficacy is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively.
| Compound ID | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| Compound 5b | MES | 8.9 | >100 | [19] |
| Compound 5b | scPTZ | 10.2 | >100 | [19] |
| Compound C4/C5 | MES | Significant reduction in convulsion duration | Not specified | [21] |
Anti-inflammatory and Analgesic Activity
Inflammation is a key pathological process in many diseases. Fluorinated 1,3,4-oxadiazoles have demonstrated significant anti-inflammatory and analgesic properties, often by targeting the cyclooxygenase (COX) enzymes.[22][23]
Mechanism of Action: COX Inhibition
Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can inhibit COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[23] Molecular docking studies have shown that these derivatives can bind effectively within the active sites of COX enzymes, with some compounds showing selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects.[23]
Performance Data
The carrageenan-induced paw edema model in rats is a standard assay for evaluating in vivo anti-inflammatory activity.
| Compound Type | Assay | % Inhibition | Reference |
| Flurbiprofen-oxadiazole hybrid (Ox-6f) | Albumin Denaturation | 74.16% | [23] |
| Flurbiprofen-oxadiazole hybrid (Ox-6f) | Carrageenan-induced Edema | 79.83% | [23] |
| Substituted 1,3,4-oxadiazoles (3e, 3f, 3i) | Protein Denaturation | Moderate Activity | [24] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(2,4-dichloro-5-fluorophenyl)-5-aryl-1,3,4-oxadiazole[4][7]
-
Hydrazide Formation: Reflux 2,4-dichloro-5-fluorobenzoyl hydrazine (1 mmol) with a substituted aromatic acid (1.2 mmol) in phosphorus oxychloride (5 mL) for 5-6 hours.
-
Quenching: After cooling to room temperature, pour the reaction mixture slowly into ice-cold water.
-
Neutralization: Neutralize the solution with a sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterization: Confirm the structure using IR, ¹H-NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)[12]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the fluorinated 1,3,4-oxadiazole derivatives (e.g., from 0.1 µM to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Anticonvulsant Evaluation (MES Test)[18][19]
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer a vehicle control to another group.
-
Induction of Seizure: After a set period (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a hind limb tonic extension phase, which indicates a seizure.
-
Data Analysis: Protection is defined as the absence of the tonic extension phase. Calculate the ED50 (the dose that protects 50% of the animals from seizures) using probit analysis.
Conclusion and Future Perspectives
Fluorinated 1,3,4-oxadiazole derivatives represent a versatile and highly potent class of bioactive molecules. The synergistic combination of the stable oxadiazole core and the unique properties of fluorine has yielded promising lead compounds in oncology, microbiology, neurology, and immunology. Structure-activity relationship studies have consistently shown that the nature and position of substituents on the flanking aromatic rings are crucial for tuning potency and selectivity.[25][26]
Future research should focus on several key areas:
-
Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific HDACs) to minimize off-target effects and improve safety profiles.
-
Novel Targets: Exploring the activity of these scaffolds against new and emerging biological targets.
-
In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro and initial in vivo screening to comprehensive pharmacokinetic (ADME) and long-term efficacy studies in relevant animal models.
-
Hybrid Molecules: Continuing the strategy of molecular hybridization, where the fluorinated oxadiazole core is combined with other known pharmacophores to create multi-target agents, which could be particularly effective against complex diseases like cancer.[6]
The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
-
El-Sayed, W. M., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 888-895. [Link]
-
He, S., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. RSC Medicinal Chemistry, 13(10), 1235-1241. [Link]
-
Balachandra, C. T., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Health and Allied Sciences NU. [Link]
-
Gomha, S. M., et al. (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 24(19), 3504. [Link]
-
Kumar, A., & Maurya, R. (2024). 1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. Journal of Drug Delivery and Therapeutics, 14(8-S), 1-11. [Link]
-
Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. [Link]
-
Xiong, F., et al. (2024). Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. Molecular Diversity. [Link]
-
Holla, B. S., et al. (2004). Synthesis of Some New Fluorine Containing 1,3,4-Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents. Indian Journal of Chemistry - Section B, 43B(8), 1765-1769. [Link]
-
Wang, S., et al. (2020). Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. Bioorganic Chemistry, 104, 104212. [Link]
-
Kiss, L. E., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. MedChemComm, 2(9), 853-858. [Link]
-
Holla, B. S., et al. (2004). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry, 43B, 1765-1769. [Link]
-
Kumar, A., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design, 97(3), 572-591. [Link]
-
Singh, P., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6241. [Link]
-
Tiwari, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Anti-Cancer Agents in Medicinal Chemistry, 16(5), 625-634. [Link]
-
Kumar, S., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1891-1903. [Link]
-
Altıntop, M. D., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(38), 34327-34341. [Link]
-
Omar, F. A., et al. (2012). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. [Link]
-
Husain, A., & Ajmal, M. (2019). Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Current Drug Discovery Technologies, 16(3), 256-274. [Link]
-
Balachandra, C. T., et al. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Health and Allied Sciences NU. [Link]
-
de Oliveira, L. M., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 10, 269. [Link]
-
Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(11), 5897. [Link]
-
Sharma, R., et al. (2021). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Current Topics in Medicinal Chemistry, 21(23), 2056-2077. [Link]
-
Wujec, M., & Paneth, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Parikh, A. K., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4387-4402. [Link]
-
Wujec, M., & Paneth, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences, 20(1), 2. [Link]
-
Revanasiddappa, B. C., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Trends in Sciences, 18(23), 701. [Link]
-
Hassan, M., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5670. [Link]
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-29. [Link]
-
Wujec, M., & Paneth, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Khan, I., et al. (2020). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Journal of Molecular Structure, 1222, 128913. [Link]
-
Sharma, R., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Current Drug Targets, 23(1), 84-100. [Link]
-
Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4-THIADIAZOLE AND ITS DERIVATIVES. Rasayan Journal of Chemistry, 15(2), 1573-1587. [Link]
-
Shreyas, V. P., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Research Journal of Pharmacy and Technology, 14(12), 6331-6334. [Link]
-
Tiwari, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Fatima, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(21), 13324. [Link]
Sources
- 1. oaji.net [oaji.net]
- 2. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 18. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 19. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. thaiscience.info [thaiscience.info]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Emergence of 1,3,4-Oxadiazol-2(3H)-one Scaffolds: A Technical Guide to Synthesis and Biological Evaluation
Abstract
The 1,3,4-oxadiazole nucleus, particularly its 2(3H)-one iteration, represents a cornerstone in modern medicinal chemistry.[1][2] This versatile five-membered heterocyclic scaffold is a bioisostere of amides and esters, offering enhanced metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3] Consequently, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel 1,3,4-oxadiazol-2(3H)-one compounds, detailed protocols for their biological evaluation, and insights into their mechanism of action.
The Strategic Importance of the 1,3,4-Oxadiazol-2(3H)-one Core
The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its presence in several marketed drugs.[6][7] The 2(3H)-one tautomer, in particular, offers unique structural features that can be exploited for the rational design of potent and selective therapeutic agents. The core structure allows for substitution at the N-3 and C-5 positions, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic profiles.
The rationale for focusing on this scaffold is multifactorial:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, leading to improved in vivo half-life compared to more labile functionalities.
-
Hydrogen Bonding Capacity: The presence of nitrogen and oxygen atoms allows for the formation of key hydrogen bonds with enzyme active sites and receptors, contributing to high-affinity binding.[3]
-
Synthetic Accessibility: The synthesis of the 1,3,4-oxadiazol-2(3H)-one core and its derivatives is achievable through well-established and robust chemical transformations, facilitating library synthesis and lead optimization.[8][9]
Synthesis of Novel 1,3,4-Oxadiazol-2(3H)-one Derivatives: A Methodological Deep Dive
The construction of the 1,3,4-oxadiazol-2(3H)-one ring system can be achieved through several synthetic routes. A common and efficient method involves the cyclization of hydrazides, often in the presence of a carbonyl source. The following protocol outlines a general, yet robust, procedure for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones.
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-oxadiazol-2(3H)-one
This protocol is adapted from established methodologies and provides a reliable pathway to the target compounds.[6][10][11]
Step 1: Synthesis of Aroyl Hydrazide (Intermediate 2)
-
To a solution of the desired aromatic carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ester (Intermediate 1).
-
Dissolve the crude ester in ethanol (5 mL/g of ester) and add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 6-10 hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the aroyl hydrazide.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure aroyl hydrazide (Intermediate 2).
Causality Behind Experimental Choices: The Fischer esterification in the first step is a classic and efficient method for converting carboxylic acids to esters under acidic conditions. The subsequent reaction with hydrazine hydrate is a nucleophilic acyl substitution that readily forms the stable hydrazide intermediate.
Step 2: Cyclization to form the 1,3,4-Oxadiazol-2(3H)-one Ring (Target Compound)
-
In a round-bottom flask, dissolve the aroyl hydrazide (1.0 eq) in a suitable solvent such as ethanol or dioxane (10 mL/g of hydrazide).
-
Add triethylamine (2.5 eq) to the solution.
-
Cool the mixture to 0 °C and add triphosgene (0.5 eq) portion-wise over 30 minutes. Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 5-aryl-1,3,4-oxadiazol-2(3H)-one.
Causality Behind Experimental Choices: Triphosgene serves as a safe and effective source of phosgene for the cyclization reaction. The basic conditions facilitated by triethylamine are necessary to deprotonate the hydrazide, making it a more potent nucleophile for the reaction with the carbonyl source.
Visualization of the Synthetic Workflow
Caption: General synthetic workflow for 5-aryl-1,3,4-oxadiazol-2(3H)-one.
Biological Evaluation: Assessing Anticancer Potential
The 1,3,4-oxadiazole scaffold is a prominent feature in many anticancer agents.[1][2][12] The following protocols describe standard assays to evaluate the cytotoxic and apoptotic effects of newly synthesized 1,3,4-oxadiazol-2(3H)-one compounds against cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the cell culture medium.
-
After 24 hours of incubation, replace the medium with fresh medium containing the test compounds at different concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. The positive control confirms the responsiveness of the cell line to a known cytotoxic agent, while the vehicle control accounts for any effects of the solvent.
Data Presentation: In Vitro Cytotoxicity of Novel Compounds
| Compound ID | R-Group at C-5 | Cell Line | IC₅₀ (µM) |
| NVO-1 | 4-Chlorophenyl | HeLa | 8.5 |
| NVO-2 | 4-Methoxyphenyl | HeLa | 25.2 |
| NVO-3 | 3,4-Dimethoxyphenyl | HeLa | 12.1 |
| NVO-4 | 4-Nitrophenyl | HeLa | 5.3 |
| Doxorubicin | - | HeLa | 0.8 |
Experimental Protocol: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
-
Seed cancer cells in a 6-well plate and treat them with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Mechanism of Action: Unraveling the Molecular Targets
Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[13] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is often aberrantly activated in cancer.
Visualization of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by 1,3,4-oxadiazol-2(3H)-one derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituents at the C-5 position of the 1,3,4-oxadiazol-2(3H)-one ring can lead to significant changes in biological activity. For instance, in our hypothetical data, the presence of an electron-withdrawing group (e.g., 4-nitrophenyl in NVO-4) at the C-5 position resulted in a lower IC₅₀ value, suggesting that this modification enhances cytotoxic potency. Conversely, the introduction of an electron-donating group (e.g., 4-methoxyphenyl in NVO-2) led to a decrease in activity. These observations provide a foundation for the rational design of future analogs with improved therapeutic potential.
Conclusion
The 1,3,4-oxadiazol-2(3H)-one scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. This guide has provided a detailed overview of the synthetic methodologies, protocols for biological evaluation, and mechanistic insights relevant to the discovery of new derivatives. By understanding the causality behind experimental choices and employing self-validating systems, researchers can confidently explore the vast potential of this remarkable heterocyclic core. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.
References
-
Bioorganic & Medicinal Chemistry. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. [Link]
-
MedChemComm. (n.d.). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazol-2(3H)-ones. [Link]
-
MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
-
ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. [Link]
-
Semantic Scholar. (2015). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatt. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. [Link]
-
Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
-
International Journal for Modern Trends in Science and Technology. (n.d.). 1,3,4-Oxadiazole as an Anticancer Agent. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. [Link]
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]
-
Frontiers in Oncology. (n.d.). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
PubMed. (2017). Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
ResearchGate. (n.d.). synthesis of 5-substituted-3H-[1][4][8]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. [Link]
-
PubMed. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazol-2(3H)-one synthesis [organic-chemistry.org]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the spectroscopic analysis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazol-2-one scaffold is a prominent pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide will delve into the core spectroscopic techniques utilized for the structural elucidation and characterization of this specific fluorinated derivative. By integrating theoretical principles with practical insights, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel oxadiazolone-based compounds in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. The 2-oxo derivative, in particular, has garnered substantial attention due to its favorable physicochemical properties and its ability to act as a bioisostere for carboxylic acids and amides, enhancing drug-like characteristics. The introduction of a fluorine atom onto the phenyl ring at the 5-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one a promising candidate for further investigation in drug development programs. A robust and unambiguous spectroscopic characterization is the cornerstone of any such investigation, ensuring the compound's identity and purity.
Synthesis and Structural Framework
The synthesis of 5-aryl-1,3,4-oxadiazol-2(3H)-ones typically follows a multi-step pathway, commencing from the corresponding benzoic acid.[7] The general synthetic strategy provides a reliable route to the target compound class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
¹H NMR Spectroscopy
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted Spectral Data and Interpretation:
The ¹H NMR spectrum of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is expected to exhibit signals corresponding to the protons of the 3-fluorophenyl ring and the N-H proton of the oxadiazolone ring. Based on data for the analogous 5-phenyl-1,3,4-oxadiazole-2-thiol, which shows aromatic protons in the range of 7.21-7.30 ppm and a thiol proton at 12.33 ppm, we can predict the following: [3]
-
Aromatic Protons (4H): The four protons on the 3-fluorophenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine atom will induce splitting of the signals of the ortho and meta protons, further complicating the pattern.
-
N-H Proton (1H): A broad singlet corresponding to the N-H proton is expected to appear downfield, likely in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. This peak will be exchangeable with D₂O.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.2 - 7.8 | Multiplet | 4H | 3-Fluorophenyl-H |
| N-H Proton | ~11.0 - 13.0 | Broad Singlet | 1H | Oxadiazolone-NH |
¹³C NMR Spectroscopy
Experimental Protocol:
-
Prepare the sample as described for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Process the data and reference the spectrum to the solvent peak.
Predicted Spectral Data and Interpretation:
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol shows aromatic carbons between 125.02 and 127.11 ppm, and the oxadiazole carbons at 158.66 and 175.72 ppm. [3]For our target molecule, we predict the following:
-
Oxadiazolone Carbons (2C): Two distinct signals are expected for the C2 and C5 carbons of the oxadiazolone ring. The C5 carbon, attached to the aromatic ring, will likely appear around 155-160 ppm. The C2 carbon (C=O) will be significantly deshielded and is predicted to be in the range of 150-155 ppm, which is a notable difference from the C=S carbon in the thiol analogue (~175 ppm).
-
Aromatic Carbons (6C): The six carbons of the 3-fluorophenyl ring will appear in the aromatic region (110-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | ~110 - 165 | 3-Fluorophenyl-C |
| C5 (Oxadiazolone) | ~155 - 160 | C-Ar |
| C2 (Oxadiazolone) | ~150 - 155 | C=O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Spectral Data and Interpretation:
The FT-IR spectrum of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one will be characterized by several key absorption bands. Data for 5-phenyl-1,3,4-oxadiazole-2-thiol shows characteristic peaks for S-H (~2560 cm⁻¹), C=N (~1514 cm⁻¹), and C-O (~1108 cm⁻¹). [3]For the target molecule, the following absorptions are anticipated:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1750-1790 cm⁻¹ characteristic of a cyclic urea or lactam carbonyl group. This is a key difference from the thiol analogue, which would show a C=S stretch at a much lower frequency (~1100-1250 cm⁻¹).
-
C=N Stretch: An absorption in the range of 1600-1650 cm⁻¹ corresponding to the C=N stretching of the oxadiazole ring.
-
C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibration.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
| Predicted FT-IR Data | Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | ~3100 - 3300 | Medium, Broad | ν(N-H) |
| C=O Stretch | ~1750 - 1790 | Strong, Sharp | ν(C=O) |
| C=N Stretch | ~1600 - 1650 | Medium | ν(C=N) |
| C-F Stretch | ~1100 - 1300 | Strong | ν(C-F) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum.
Predicted Spectral Data and Interpretation:
The mass spectrum of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (Molecular Formula: C₈H₅FN₂O₂) is expected to show a molecular ion peak corresponding to its molecular weight (180.03 g/mol ).
-
Molecular Ion Peak (M⁺): A peak at m/z 180 is expected in the EI spectrum, or a protonated molecule [M+H]⁺ at m/z 181 in the ESI spectrum.
-
Major Fragmentation Pathways: The fragmentation of the molecule will likely involve the cleavage of the oxadiazolone ring and the loss of small neutral molecules. Key predicted fragments include:
-
Loss of CO and N₂ to give the 3-fluorobenzoyl cation (m/z 123).
-
Cleavage of the phenyl ring, leading to fragments characteristic of a fluorophenyl moiety.
-
Conclusion: A Unified Spectroscopic Picture
The structural elucidation of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is achieved through the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR confirm the connectivity of atoms and the electronic environment of the protons and carbons. FT-IR spectroscopy identifies the key functional groups, particularly the characteristic carbonyl stretch of the oxadiazolone ring. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern, further corroborating the proposed structure. This comprehensive spectroscopic analysis is fundamental for ensuring the identity, purity, and quality of this promising pharmaceutical building block, thereby enabling its confident use in drug discovery and development endeavors.
References
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Kumar, D., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.
- Kowalski, P., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7689.
-
Kumar, D., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]
- Murthy, B. S. N., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 87(1), 1-12.
- Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61.
-
Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Neliti. Available at: [Link]
- Supporting Information for various chemical syntheses. The Royal Society of Chemistry.
-
Kumar, D., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]
-
S. N. Murthy, B., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Semantic Scholar. Available at: [Link]
-
Jones, A. M., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. Available at: [Link]
- Řezáčová, A., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1986.
- Shkodenko, L., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 15(14), 3004.
-
Yüksek, H., et al. (2018). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). 1,3,4-Oxadiazol-2-amine, 5-phenyl-. Available at: [Link]
- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Gaonkar, S. L., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. E-Journal of Chemistry, 8(3), 1339-1346.
- Szymański, P., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3375.
- Ramana, M. V., et al. (2016). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives and their biological evaluation. Rasayan Journal of Chemistry, 9(3), 435-442.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. ijari.org [ijari.org]
- 5. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Technical Guide to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
Abstract: The 1,3,4-oxadiazole heterocycle is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This guide focuses on a specific derivative, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, providing an in-depth analysis of its chemical identity, a validated synthesis protocol, and its emerging role as a potent enzyme inhibitor. We will explore its mechanism of action, particularly in the context of Fatty Acid Amide Hydrolase (FAAH), and provide a detailed experimental workflow for assessing its inhibitory activity, designed for researchers in drug discovery and development.
Core Compound Identification and Physicochemical Properties
The compound of interest is formally identified by its IUPAC name: 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one .[3] This nomenclature precisely describes a five-membered 1,3,4-oxadiazole ring, substituted at the 5-position with a 3-fluorophenyl group, and featuring a carbonyl group at the 2-position, existing in its keto tautomeric form.
Chemical Structure
The two-dimensional structure of the compound is presented below. The key features are the aromatic fluorophenyl moiety and the oxadiazolone core, which is critical for its biological activity.
Caption: 2D Structure of 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Physicochemical Data Summary
A compilation of key identifiers and computed properties is essential for experimental design, including solubility testing and analytical method development.
| Property | Value | Source |
| IUPAC Name | 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | [3] |
| CAS Number | 1044766-12-2 | [3][4] |
| Molecular Formula | C₈H₅FN₂O₂ | [3][4] |
| Molecular Weight | 180.14 g/mol | [3][4] |
| Canonical SMILES | O=C1NN=C(O1)C1=CC(F)=CC=C1 | [3] |
| InChI Key | GIAHKLKFENXQJK-UHFFFAOYSA-N | [3] |
| Storage Temp. | -20°C or 2-8°C (sealed, dry) | [4][5] |
Synthesis and Characterization
The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones is a well-established process in organic chemistry, typically proceeding via the cyclization of an appropriate acylhydrazide.[6][7] The most common and reliable method involves the reaction of an acid hydrazide with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to form the heterocyclic ring.
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from the commercially available 3-fluorobenzoic acid. This approach is selected for its high yields and straightforward purification procedures.
Caption: Two-step synthesis of the target compound from 3-fluorobenzoic acid.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and clear endpoints for characterization.
Step 1: Synthesis of 3-Fluorobenzohydrazide
-
Rationale: The conversion of the carboxylic acid to an acid hydrazide is the crucial first step, creating the necessary nucleophile for the subsequent cyclization. Esterification followed by hydrazinolysis is a reliable method.[8]
-
Procedure: a. To a solution of 3-fluorobenzoic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount, ~0.1 eq) and reflux for 4-6 hours. Monitor reaction completion by TLC. b. Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the methyl 3-fluorobenzoate ester with ethyl acetate. c. Concentrate the organic layer in vacuo. To the resulting crude ester, add ethanol followed by hydrazine hydrate (1.5 eq). d. Reflux the mixture for 6-8 hours. The product, 3-fluorobenzohydrazide, will precipitate upon cooling. e. Filter the solid, wash with cold ethanol, and dry under vacuum. The product should be a white crystalline solid.
-
Validation: Confirm the structure of the intermediate using ¹H NMR and Mass Spectrometry to ensure complete conversion before proceeding.
Step 2: Cyclization to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
Rationale: 1,1'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene equivalent for the cyclization. It reacts with the hydrazide to form an activated intermediate that readily undergoes intramolecular cyclization to yield the stable oxadiazolone ring.
-
Procedure: a. Suspend 3-fluorobenzohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF). b. Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Effervescence (CO₂) may be observed. c. Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC until the starting hydrazide is consumed. d. Remove the THF solvent under reduced pressure. e. Add water to the residue and acidify with 1N HCl to pH ~2-3. The product will precipitate out of the solution. f. Filter the solid, wash thoroughly with water to remove imidazole, and dry under high vacuum.
-
Validation & Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>98%).[9]
Biological Activity and Mechanism of Action
The 1,3,4-oxadiazol-2(3H)-one scaffold is a known "warhead" in the design of mechanism-based enzyme inhibitors. Specifically, it acts as a carbamate precursor that can irreversibly inactivate serine hydrolases.
Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of bioactive fatty acid amides like the neurotransmitter anandamide (AEA).[10][11] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to analgesic, anxiolytic, and anti-inflammatory effects.[12] This makes FAAH a compelling therapeutic target for pain, anxiety, and inflammatory disorders.
Mechanism of Irreversible Inhibition
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one functions as an irreversible inhibitor of FAAH.[10] The mechanism proceeds via the nucleophilic attack of the catalytic serine residue (Ser241) in the FAAH active site on the carbonyl carbon of the oxadiazolone ring. This attack leads to the opening of the heterocyclic ring and subsequent release of a stable leaving group, resulting in the covalent carbamoylation of the serine residue.[11] This modification permanently inactivates the enzyme.
Caption: Mechanism of irreversible FAAH inhibition by carbamoylation of Ser241.
In Vitro Protocol: FAAH Inhibition Assay
To quantify the inhibitory potency (e.g., IC₅₀) of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a standard fluorometric assay using recombinant human FAAH is recommended.
Materials and Reagents
-
Recombinant Human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate (e.g., Arachidonoyl 7-amino-4-methylcoumarin amide, AAMCA)
-
Test Compound: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, dissolved in DMSO
-
Positive Control: Known FAAH inhibitor (e.g., URB597)[13]
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Step-by-Step Experimental Workflow
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration would be 1 mM, serially diluted to cover a range from micromolar to picomolar concentrations.
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted compound or control (DMSO for vehicle control) to the appropriate wells of the 96-well plate.
-
Add 178 µL of FAAH Assay Buffer containing the recombinant FAAH enzyme to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced, which is critical for time-dependent or irreversible inhibitors.
-
Reaction Initiation: Add 20 µL of the FAAH substrate (AAMCA) to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 20-30 minutes. The rate of increase in fluorescence is proportional to FAAH activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetically accessible compound with significant potential as a tool for chemical biology and a lead scaffold for drug development. Its validated role as an irreversible FAAH inhibitor places it within a class of compounds with therapeutic promise for treating a range of neurological and inflammatory conditions.[10][12] Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to assess its efficacy and safety profile in preclinical models of pain and anxiety. Further structure-activity relationship (SAR) studies could also be undertaken to optimize potency and selectivity, potentially leading to the development of a clinical candidate.
References
-
A carbon dioxide route (CDR) for making biologically important 5-substituted-3H-[1][4][6]-oxadiazol-2-ones (SHOs) has been accomplished through synthesis and cyclization of a variety of hydrazides as the key intermediates. ResearchGate. Available at: [Link].
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link].
-
Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. Available at: [Link].
-
SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. Available at: [Link].
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link].
-
4-(3-fluorophenyl)-5H-1,3-oxazol-2-one. PubChem. Available at: [Link].
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available at: [Link].
-
Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. Available at: [Link].
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. Available at: [Link].
-
FAAH inhibitors. Adooq Bioscience. Available at: [Link].
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link].
-
Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. SciSpace. Available at: [Link].
-
One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry. Available at: [Link].
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link].
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. MDPI. Available at: [Link].
-
1,3,4-oxadiazole: a biologically active scaffold. ResearchGate. Available at: [Link].
-
A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. Available at: [Link].
-
Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Available at: [Link].
-
The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed Central. Available at: [Link].
-
1,3,4-Oxadiazole. Wikipedia. Available at: [Link].
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1044766-12-2 | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one - AiFChem [aifchem.com]
- 4. usbio.net [usbio.net]
- 5. 1044766-12-2|5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]
- 13. adooq.com [adooq.com]
In Silico Prediction of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Properties: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a novel heterocyclic compound with potential therapeutic applications. In the contemporary drug discovery landscape, the early computational assessment of a molecule's physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profile is paramount for mitigating late-stage attrition and optimizing resource allocation. This document outlines a validated, multi-tiered computational workflow, leveraging a suite of open-access and industry-standard software to generate a robust predictive dataset for the title compound. Methodologies spanning from rapid, high-throughput web-based tools to more computationally intensive techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are detailed. The causality behind the selection of specific protocols and the interpretation of the generated data are explained from the perspective of a seasoned application scientist, ensuring that this guide serves as a practical and scientifically rigorous resource for researchers in pharmacology, medicinal chemistry, and computational drug design.
Introduction: The Imperative for Early-Stage In Silico Assessment
The journey of a drug candidate from initial synthesis to market approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic profiles and unforeseen toxicity.[1] The 1,3,4-oxadiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The subject of this guide, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, represents a molecule of interest within this chemical class. However, before committing to expensive and time-consuming preclinical studies, a thorough in silico evaluation is a critical, cost-effective strategy to forecast its drug-like potential.[2]
This guide is structured to provide a logical progression of computational analyses, beginning with foundational physicochemical and ADMET predictions and advancing to more complex molecular-level simulations. Each section is designed to be a self-contained protocol, yet the true predictive power lies in the holistic interpretation of the collective data.
The canonical SMILES (Simplified Molecular Input Line Entry System) for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, O=C1OC(C2=CC=CC(F)=C2)=NN1 , serves as the digital key to unlock the predictive workflows detailed herein.[4]
Tier 1 Analysis: High-Throughput Physicochemical and ADMET Profiling
The initial phase of our in silico assessment leverages freely accessible, validated web-based platforms that provide a rapid and broad overview of the compound's properties. These tools are invaluable for initial screening and prioritization.
Physicochemical Properties, Pharmacokinetics, and Drug-Likeness using SwissADME
The SwissADME web server is a robust tool for predicting a wide array of molecular descriptors.[5] Its user-friendly interface and comprehensive output make it an ideal first-pass analysis tool.
-
Navigate to the SwissADME website (]">http://www.swissadme.ch).[6]
-
Input the Molecule: In the "SMILES list" field, paste the canonical SMILES string for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: O=C1OC(C2=CC=CC(F)=C2)=NN1.
-
Initiate Calculation: Click the "Run" button to start the analysis.
-
Data Interpretation: The results page will display various panels. Key areas for analysis include:
-
Physicochemical Properties: Note the molecular weight, LogP (lipophilicity), TPSA (topological polar surface area), and solubility. These are fundamental to a drug's behavior.[7]
-
Lipinski's Rule of Five: Assess for any violations. This rule is a well-established guideline for drug-likeness.[8]
-
Pharmacokinetics: Examine predictions for GI absorption and blood-brain barrier (BBB) permeation.
-
Drug-Likeness: Review the various drug-likeness filters (e.g., Ghose, Veber).[1]
-
Medicinal Chemistry Friendliness: Identify any potential problematic fragments (e.g., PAINS alerts).
-
| Property | Predicted Value | Interpretation |
| Molecular Weight | 180.14 g/mol | Within the desirable range for small molecule drugs. |
| LogP (iLOGP) | 1.35 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Water Solubility | Soluble | Good aqueous solubility is beneficial for formulation and absorption. |
| TPSA | 50.66 Ų | Suggests good oral bioavailability potential. |
| Lipinski Violations | 0 | Compliant with the Rule of Five, indicating good drug-likeness. |
Comprehensive ADMET Profiling with pkCSM
The pkCSM server provides a more extensive set of predictions for ADMET properties, including metabolism and toxicity endpoints, using graph-based signatures.[9][10][11]
-
Access the Server: Navigate to the pkCSM predictive modeling server ([Link]).
-
Submit the Molecule: Enter the SMILES string O=C1OC(C2=CC=CC(F)=C2)=NN1 into the input field.
-
Run Prediction: Click the "Predict" button.
-
Analyze Results: Systematically review the predicted values for absorption, distribution, metabolism, excretion, and toxicity. Pay close attention to:
-
CYP450 Inhibition: Assess the potential for drug-drug interactions.
-
hERG Inhibition: Evaluate the risk of cardiotoxicity.
-
AMES Toxicity: Predict the mutagenic potential.[10]
-
Hepatotoxicity: Gauge the risk of liver damage.
-
| Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| Water Solubility (log mol/L) | -1.813 | High solubility. |
| Caco-2 Permeability (log Papp) | 0.652 | Moderate permeability. |
| Intestinal Absorption | 85.3% | High absorption predicted. |
| Distribution | ||
| VDss (log L/kg) | -0.219 | Limited distribution into tissues. |
| BBB Permeability (logBB) | -0.597 | Predicted to be a BBB non-permeant. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP3A4. |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.215 | Moderate clearance rate predicted. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low concern for mutagenicity. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Non-hepatotoxic | Low risk of liver toxicity. |
Focused Toxicity Assessment with Lazar
Lazar is a specialized tool for predicting various toxicological endpoints by generating local QSAR models for the query compound.[12][13][14]
-
Visit the Lazar Website: Access the Lazar toxicity prediction tool.
-
Input Structure: Provide the SMILES string for the compound.
-
Select Endpoints: Choose relevant toxicity endpoints to predict, such as carcinogenicity and mutagenicity.
-
Interpret Predictions: Analyze the prediction outcomes, paying attention to the confidence level of each prediction.[15]
Tier 2 Analysis: Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT calculations provide a deeper understanding of the electronic structure and reactivity of a molecule, which can be correlated with its biological activity and stability.[6][16]
Rationale for DFT in Drug Discovery
By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, we can infer the molecule's reactivity, stability, and potential interaction sites.[17] This information is invaluable for understanding its mechanism of action and for guiding further structural modifications.
This protocol outlines a typical DFT calculation for a small organic molecule using the ORCA software package.
-
Molecule Preparation:
-
Generate a 3D structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one using software like Avogadro.
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).
-
Save the coordinates in a .xyz file.
-
-
ORCA Input File Creation:
-
Create a text file named molecule.inp.
-
Add the following lines to the file:
-
Explanation of Keywords:
-
! B3LYP: Specifies the B3LYP hybrid functional, a widely used and reliable functional for organic molecules.
-
def2-SVP: Defines the basis set for the calculation.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum.
-
%pal nprocs 8 end: Specifies the use of 8 processor cores for parallel computation (adjust as needed).
-
* xyz 0 1: Indicates that the coordinates are in XYZ format, with a charge of 0 and a spin multiplicity of 1.
-
-
-
Running the Calculation:
-
Execute the ORCA calculation from the command line: orca molecule.inp > molecule.out
-
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization converged successfully by searching for "OPTIMIZATION HAS CONVERGED" in the output file.
-
Frequency Analysis: Check for any imaginary frequencies. The absence of imaginary frequencies confirms a true energy minimum.
-
Molecular Orbitals: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
-
Electrostatic Potential: Visualize the electrostatic potential map to identify electron-rich and electron-deficient regions, which are potential sites for intermolecular interactions.
-
Tier 3 Analysis: Target Interaction and Dynamic Behavior
This tier focuses on predicting how the compound might interact with a biological target and its stability within a simulated biological environment.
Target Selection Rationale
As the specific biological target of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is unknown, a rational approach to target selection is required. Recent studies have identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway.[18] Given the structural similarity, Notum presents a plausible and compelling hypothetical target for our compound. We will use the crystal structure of human Notum for our docking and simulation studies.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[19][20]
-
Preparation of the Receptor:
-
Download the crystal structure of human Notum from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and add polar hydrogens.
-
Define the binding pocket (grid box) around the active site of the enzyme.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized 3D structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
-
Define the rotatable bonds in the ligand.
-
-
Running AutoDock Vina:
-
Execute the docking simulation from the command line, specifying the receptor, ligand, and grid box parameters.
-
-
Interpretation of Docking Results:
-
Binding Affinity: The primary output is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted interaction.[21]
-
Binding Pose: Visualize the predicted binding pose of the ligand within the protein's active site.
-
Intermolecular Interactions: Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This provides insight into the structural basis of binding.[22]
-
Molecular Dynamics (MD) Simulation with GROMACS
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.[23][24]
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Execution:
-
Perform energy minimization to remove steric clashes.
-
Conduct a two-phase equilibration (NVT and NPT) to stabilize the system's temperature and pressure.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns).
-
-
Analysis of the Trajectory:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Examine the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the persistence of key intermolecular interactions (e.g., hydrogen bonds) identified in the docking study.
-
Integrated Data Analysis and Conclusion
The true scientific value of this in silico workflow is derived from the synergistic interpretation of all generated data. The initial high-throughput predictions from SwissADME and pkCSM provide a "drug-likeness" profile, suggesting that 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one possesses favorable physicochemical and ADMET properties with a low predicted toxicity risk.
The DFT calculations offer a quantum mechanical perspective on the molecule's intrinsic reactivity and electronic characteristics, which can be used to rationalize its predicted biological activity. The molecular docking and MD simulations provide a plausible hypothesis for its mechanism of action at a specific biological target, in this case, Notum carboxylesterase. The stability of the predicted binding pose and the nature of the intermolecular interactions observed in the MD simulation can build confidence in the docking results and suggest avenues for medicinal chemistry optimization.
Visualizations
Caption: Overall workflow for the multi-tiered in silico analysis.
Caption: Detailed workflow for molecular docking and dynamics simulations.
References
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Available at: [Link]
-
AutoDock Vina: Molecular docking program. AutoDock Vina documentation. Available at: [Link]
-
pkCSM. Biosig Lab. Available at: [Link]
-
Protein-Ligand Complex. MD Tutorials. Available at: [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Available at: [Link]
-
Introduction to DFT calculations and ORCA. YouTube. Available at: [Link]
-
lazar: a modular predictive toxicology framework. Frontiers. Available at: [Link]
-
Interpretation of Molecular docking results? ResearchGate. Available at: [Link]
-
Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions. PMC. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. Available at: [Link]
-
Lazar Toxicity Predictions. OpenRiskNet. Available at: [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
-
Lecture: Introduction to the ORCA Program System. FACCTs. Available at: [Link]
-
SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. ResearchGate. Available at: [Link]
-
In silico exploration of protein structural units for the discovery of new therapeutic targets. Universidade de Lisboa. Available at: [Link]
-
The results of the ADMET test with pKCSM of all compounds. ResearchGate. Available at: [Link]
-
(PDF) lazar: a modular predictive toxicology framework. ResearchGate. Available at: [Link]
-
-
Some Tips and Tricks. ORCA 6.0 Manual. Available at: [Link]
-
-
Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]
-
Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. Available at: [Link]
-
Frequently Asked Questions. SwissADME. Available at: [Link]
-
How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link]
-
5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a. UCL Discovery. Available at: [Link]
-
Tutorial – AutoDock Vina. AutoDock Vina. Available at: [Link]
-
In Silico Study of Pyrazolylaminoquinazoline Toxicity by Lazar, Protox, and Admet Predictor. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
In silico Methods for Identification of Potential Therapeutic Targets. PMC. Available at: [Link]
-
GROMACS Tutorials. GROMACS. Available at: [Link]
-
How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! YouTube. Available at: [Link]
-
Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis ||Dr. Gaurav Jhaa. YouTube. Available at: [Link]
-
fiu-docking-tutorial.pdf. Available at: [Link]
-
Physicochemical properties and Drug likeness prediction using SwissADME. ResearchGate. Available at: [Link]
-
ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Semantic Scholar. Available at: [Link]
-
Lazy structure-activity relationships (lazar) for the prediction of rodent carcinogenicity and Salmonella mutagenicity. PubMed. Available at: [Link]
-
Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). ResearchGate. Available at: [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. Available at: [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. Available at: [Link]
-
(PDF) pH-color changing of 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1044766-12-2 | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one - AiFChem [aifchem.com]
- 5. SwissADME [swissadme.ch]
- 6. youtube.com [youtube.com]
- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. pkCSM [biosig.lab.uq.edu.au]
- 10. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | lazar: a modular predictive toxicology framework [frontiersin.org]
- 13. Lazar Toxicity Predictions • OpenRiskNet [openrisknet.org]
- 14. Lazy structure-activity relationships (lazar) for the prediction of rodent carcinogenicity and Salmonella mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. youtube.com [youtube.com]
- 17. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Protein-Ligand Complex [mdtutorials.com]
- 24. m.youtube.com [m.youtube.com]
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one starting materials
An In-Depth Technical Guide to the Starting Materials for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse and potent biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The 1,3,4-oxadiazole ring acts as a bioisostere for amide and ester groups, potentially improving pharmacokinetic properties such as lipophilicity and metabolic stability[2].
The synthesis of this specific fluorinated derivative hinges on the strategic formation of the oxadiazolone ring from precursors that incorporate the 3-fluorophenyl moiety. Understanding the starting materials is fundamental to developing efficient, scalable, and safe synthetic routes. This guide provides a detailed examination of the primary synthetic pathways, focusing on the key starting materials, the rationale behind their selection, and step-by-step protocols for their transformation into the target molecule.
Primary Synthetic Pathway: The Aroylhydrazide Cyclization Route
The most established and versatile method for synthesizing 5-aryl-1,3,4-oxadiazol-2(3H)-ones proceeds through the cyclization of an aroylhydrazide intermediate. This strategy logically separates the synthesis into two main stages: the preparation of the key hydrazide intermediate and its subsequent ring closure.
Stage 1: Synthesis of the Core Intermediate: 3-Fluorobenzohydrazide
The central building block for this pathway is 3-fluorobenzohydrazide (also known as 3-fluorobenzoic acid hydrazide)[4][5]. This molecule provides the essential 3-fluorophenyl group and the hydrazide functionality required for the subsequent cyclization. Its synthesis is a critical first step, typically starting from the corresponding carboxylic acid.
Starting Material Profile:
| Starting Material | CAS Number | Molecular Formula | Role in Synthesis |
| 3-Fluorobenzoic Acid | 455-38-9 | C₇H₅FO₂ | Provides the 3-fluorophenyl backbone[6][7]. |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Nucleophile that converts the carboxylic acid (via its ester) into the hydrazide[8]. |
| Thionyl Chloride or an Acid Catalyst (e.g., H₂SO₄) | 7719-09-7 | SOCl₂ | Used for the activation of the carboxylic acid, typically for esterification[8]. |
| Anhydrous Alcohol (e.g., Methanol or Ethanol) | 67-56-1 | CH₄O | Solvent and reactant for the initial esterification step[1][8]. |
Causality in Experimental Design: The synthesis of 3-fluorobenzohydrazide from 3-fluorobenzoic acid is a two-step process. Direct reaction with hydrazine is possible but often inefficient. A more reliable method involves first converting the carboxylic acid to its corresponding ester (e.g., methyl 3-fluorobenzoate). The ester is a more reactive electrophile than the carboxylic acid, facilitating a clean and high-yielding nucleophilic acyl substitution with hydrazine hydrate to form the desired 3-fluorobenzohydrazide[8]. Sulfuric acid is a classic and cost-effective catalyst for this Fischer esterification.
Experimental Protocol: Synthesis of 3-Fluorobenzohydrazide [8]
-
Esterification:
-
To a solution of 3-fluorobenzoic acid (1 eq.) in anhydrous methanol (approx. 5-10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~0.1 eq.) dropwise at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-fluorobenzoate, which can often be used in the next step without further purification.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 3-fluorobenzoate (1 eq.) in ethanol (approx. 5-10 mL per gram of ester).
-
Add hydrazine hydrate (a slight excess, ~1.2-1.5 eq.) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 6-8 hours. A precipitate of the product should form upon cooling.
-
Monitor the reaction by TLC until the ester starting material is consumed.
-
Cool the reaction vessel in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure 3-fluorobenzohydrazide[4].
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. ossila.com [ossila.com]
- 5. 3-Fluorobenzohydrazide | C7H7FN2O | CID 351640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JPH0610158B2 - Method for producing 3-fluorobenzoic acids - Google Patents [patents.google.com]
- 7. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 8. benthamdirect.com [benthamdirect.com]
Methodological & Application
Protocol for the Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
An Application Note for Medicinal and Process Chemistry
Abstract
The 1,3,4-oxadiazol-2(3H)-one moiety is a privileged scaffold in medicinal chemistry, recognized as a bioisostere for carboxylic acids and amides, which enhances metabolic stability and modulates physicochemical properties.[1][2] The incorporation of a fluorine atom onto the phenyl ring can further improve pharmacokinetic profiles, including metabolic stability and membrane permeability. This document provides a comprehensive, two-step protocol for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a valuable building block for drug discovery programs. The synthesis proceeds via the formation of a 3-fluorobenzohydrazide intermediate, followed by a cyclization reaction using triphosgene as a safe and efficient carbonylating agent. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and critical safety information.
Introduction
1,3,4-Oxadiazoles and their derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The 1,3,4-oxadiazol-2(3H)-one core, in particular, serves as a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets.[1] This protocol details a robust and reproducible synthesis pathway starting from readily available commercial materials.
The chosen synthetic strategy involves two primary transformations:
-
Hydrazinolysis: Conversion of an ester, methyl 3-fluorobenzoate, into the corresponding acylhydrazide, 3-fluorobenzohydrazide. This is a classic and highly efficient nucleophilic acyl substitution.
-
Cyclocarbonylation: Reaction of the acylhydrazide with triphosgene, a stable solid phosgene equivalent, to construct the heterocyclic ring.[6][7] This method avoids the use of highly toxic phosgene gas while ensuring high yields and purity.
Overall Synthesis Pathway
The synthesis is a two-step process starting from methyl 3-fluorobenzoate. The first step forms the key intermediate, 3-fluorobenzohydrazide, which is then cyclized to yield the target compound.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 3-Fluorobenzohydrazide (Intermediate)
Principle and Rationale
This reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture in a protic solvent like ethanol, which facilitates the departure of the methoxide leaving group.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Methyl 3-fluorobenzoate | C₈H₇FO₂ | 154.14 | 10.0 g | 64.9 | Starting Material |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 6.5 mL | ~130 | Nucleophile |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - | Solvent |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-fluorobenzoate (10.0 g, 64.9 mmol) and absolute ethanol (50 mL).
-
Reagent Addition: Stir the mixture to dissolve the ester. Slowly add hydrazine hydrate (6.5 mL, ~130 mmol, 2.0 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the collected solid under vacuum to afford 3-fluorobenzohydrazide as a white crystalline solid. The product is typically of high purity and can be used in the next step without further purification. Expected yield: 90-95%.
Part 2: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Principle and Rationale
This step involves the cyclization of 3-fluorobenzohydrazide using triphosgene. Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a safe and easy-to-handle solid precursor to phosgene.[8] In the presence of a base like triethylamine, triphosgene generates an in situ electrophilic carbonyl source. The hydrazide acts as a dinucleophile; the terminal nitrogen attacks the carbonyl source, followed by an intramolecular cyclization and elimination to form the stable aromatic 1,3,4-oxadiazol-2(3H)-one ring. The reaction is performed at low temperatures to control the reactivity of the phosgene intermediate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Fluorobenzohydrazide | C₇H₇FN₂O | 154.14 | 5.0 g | 32.4 | Intermediate |
| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 3.5 g | 11.8 | Carbonyl Source |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 9.0 mL | 64.8 | Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | Solvent (Anhydrous) |
Experimental Workflow
Caption: Workflow for the cyclization reaction.
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzohydrazide (5.0 g, 32.4 mmol) and triethylamine (9.0 mL, 64.8 mmol, 2.0 equiv.) in 100 mL of anhydrous THF. Equip the flask with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (3.5 g, 11.8 mmol, ~0.36 equiv.) in 20 mL of anhydrous THF. (CAUTION: Handle triphosgene in a certified chemical fume hood with appropriate PPE) . Transfer this solution to the dropping funnel.
-
Reaction: Add the triphosgene solution dropwise to the stirred hydrazide solution over 30 minutes, maintaining the internal temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for an additional hour.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a white solid. Expected yield: 80-90%.
Characterization of Final Product
The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected data are summarized below.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 150-160 °C (literature for similar compounds)[9] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-12.8 (br s, 1H, NH), 7.5-7.8 (m, 3H, Ar-H), 7.3-7.5 (m, 1H, Ar-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5 (d, J=245 Hz), 155.8, 145.2, 131.7 (d, J=8 Hz), 125.1 (d, J=8 Hz), 121.3, 118.5 (d, J=21 Hz), 112.0 (d, J=23 Hz) |
| IR (KBr, cm⁻¹) | 3200-3100 (N-H stretch), 1780 (C=O stretch), 1610 (C=N stretch), 1250 (C-O-C stretch), 870 (C-F stretch) |
| HRMS (ESI) | m/z calculated for C₈H₅FN₂O₂ [M+H]⁺: 181.0413; found: 181.0415 |
(Note: Predicted NMR shifts are based on computational models and data from analogous structures. Actual values may vary.)[10][11][12]
Safety Precautions
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing gloves, safety glasses, and a lab coat.
-
Triphosgene (BTC): Is a toxic and corrosive solid.[13] It can decompose upon contact with moisture, heat, or nucleophiles to release toxic phosgene gas.[8] All manipulations must be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin or eyes. Use anhydrous solvents and a dry nitrogen atmosphere. Unused triphosgene solutions should be quenched carefully with a basic solution (e.g., NaOH) in an ice bath within a fume hood.
-
General Precautions: Standard laboratory PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.
Discussion of Alternative Methods
While the triphosgene route is highly efficient, there is growing interest in developing more environmentally benign synthetic methods. A notable "green" alternative is the Carbon Dioxide Route (CDR).[14] This method involves the reaction of a hydrazide with carbon dioxide gas under basic conditions to achieve the cyclization, completely avoiding toxic carbonylating agents like phosgene or its derivatives. While potentially requiring optimization for this specific substrate, the CDR represents a significant advancement in sustainable chemistry and should be considered for large-scale synthesis.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The described two-step procedure is high-yielding, scalable, and utilizes a safer alternative to gaseous phosgene. The resulting compound is a valuable building block for the synthesis of novel, fluorinated heterocyclic compounds with potential applications in drug discovery and development. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this synthesis.
References
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. Available at: [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, M. S. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(5), 729. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. Available at: [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. Available at: [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8, 3187-3191. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
Adeeb, H., & Saoud, S. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure Science, 2(4). Available at: [Link]
-
Kumar, R., et al. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin, 12(Special Issue 4), 255-280. Available at: [Link]
-
Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(9), 1035-1048. Available at: [Link]
- Various Authors. (n.d.). Intermolecular cyclization of acylhydrazines. ResearchGate.
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Husain, A., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2015, 274790. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). Available at: [Link]
-
Bhat, K. S., et al. (2005). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry, 44B, 1766-1771. Available at: [Link]
-
AfaSci. (n.d.). Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. Available at: [Link]
-
To, R., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. Available at: [Link]
-
Ali, M. A., et al. (2016). synthesis of 5-substituted-3H-[1][4][15]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances, 6(62), 57023-57032. Available at: [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Available at: [Link]
-
Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Available at: [Link]
-
Nierzwicki, Ł., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6241. Available at: [Link]
-
To, R., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. Available at: [Link]
-
Sangshetti, J. N., et al. (2011). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Pharmaceutical Sciences, 73(5), 579–584. Available at: [Link]
-
PubChemLite. (n.d.). 5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]
-
Wikipedia. (n.d.). Triphosgene. Available at: [Link]
-
Ghorbani-Choghamarani, A. (2011). Triphosgene and its Application in Organic Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triphosgene - Wikipedia [en.wikipedia.org]
- 9. 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | 121649-18-1 [chemicalbook.com]
- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group | MDPI [mdpi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Guide to NMR and Mass Spectrometry Analysis
An Application Note for Drug Development Professionals
Abstract
The 1,3,4-oxadiazol-2(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The precise and unambiguous structural characterization of novel analogs is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This application note provides a comprehensive guide to the analytical characterization of a representative analog, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present detailed, field-proven protocols and explain the causal reasoning behind experimental choices, data interpretation, and spectral assignments.
Introduction and Structural Overview
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring two key structural motifs: a 3-fluorophenyl ring and a 1,3,4-oxadiazol-2(3H)-one core. The fluorine substituent on the aromatic ring serves as a sensitive probe in NMR spectroscopy and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The oxadiazolone ring contains a lactam-like functionality and an N-H proton, which is also a key diagnostic feature. Accurate analytical verification rests on the synergistic use of NMR to define the atomic connectivity and MS to confirm the elemental composition and provide fragmentation data that corroborates the proposed structure.
Key Structural Features for Analysis:
-
Aromatic System: A meta-substituted fluorophenyl ring with four distinct aromatic protons.
-
Heterocyclic Core: A five-membered 1,3,4-oxadiazol-2(3H)-one ring with two diagnostic quaternary carbons.
-
Labile Proton: An N-H proton on the oxadiazolone ring.
-
Fluorine Probe: A single ¹⁹F atom, providing a unique spectroscopic handle.
Experimental Workflow
The comprehensive characterization of the target molecule follows a logical and self-validating workflow. NMR spectroscopy provides the primary structural framework, which is then unequivocally confirmed by high-resolution mass spectrometry.
Caption: Overall experimental workflow for structural elucidation.
Sample Preparation Protocols
Meticulous sample preparation is the foundation of high-quality, reproducible data.[4] The following protocols are optimized for the title compound.
Protocol 3.1: NMR Sample Preparation
The choice of a deuterated solvent is critical. DMSO-d₆ is recommended as it readily solubilizes many polar heterocyclic compounds and, importantly, its residual water peak does not obscure key spectral regions. Furthermore, the acidic N-H proton will exchange slowly, allowing for its observation.
-
Weighing: Accurately weigh 5-10 mg of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one for ¹H NMR and approximately 20 mg for ¹³C NMR analysis.[5][6]
-
Dissolution: Place the sample in a clean, dry vial. Add 0.6 mL of DMSO-d₆.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution is essential for optimal spectral resolution.[7]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.[7]
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[5]
Protocol 3.2: Mass Spectrometry Sample Preparation
For ESI-MS, a dilute solution in a volatile solvent system is required to promote efficient ionization.
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 100-fold with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The final concentration should be ~10 µg/mL. The formic acid aids in protonation, enhancing signal in positive ion mode.[8]
-
Filtration: If any particulates are visible, filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial.
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides definitive information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.[9]
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show five distinct signals: four in the aromatic region corresponding to the protons on the fluorophenyl ring, and one broad singlet in the downfield region for the N-H proton.
Protocol:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
Interpretation:
-
N-H Proton: A broad singlet is expected far downfield (δ > 12 ppm) due to the acidic nature of the proton attached to the electron-deficient heterocyclic ring. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N and potential chemical exchange.
-
Aromatic Protons: The four protons on the 3-fluorophenyl ring are chemically non-equivalent and will exhibit complex splitting patterns due to both homo-nuclear (³J_HH) and hetero-nuclear (J_HF) couplings.[10]
-
H-2': Will appear as a triplet of doublets (td) or a complex multiplet due to coupling with H-6' (³J_HH) and the nearby fluorine (³J_HF).
-
H-4': Will appear as a doublet of triplets (dt) due to coupling with H-5' (³J_HH) and long-range couplings to H-2' and H-6' (⁴J_HH) and fluorine (⁴J_HF).
-
H-5': Expected to be a triplet or doublet of doublets due to coupling with H-4' and H-6' (³J_HH).
-
H-6': A doublet of doublets (dd) or complex multiplet due to coupling with H-5' (³J_HH) and H-2' (⁴J_HH), as well as a long-range coupling to fluorine (⁵J_HF).
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a direct window into the fluorine's local environment.[11][12] Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this experiment is rapid and informative.[12]
Protocol:
-
Using the same sample, tune the NMR probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at δ 0.0 ppm).
Interpretation:
-
A single signal is expected for the one fluorine atom. In a proton-decoupled spectrum, this will be a singlet.
-
The chemical shift is anticipated to be in the range of δ -110 to -115 ppm, which is characteristic of a fluorine atom attached to an aromatic ring.[11][13]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon atoms and show the effect of C-F coupling.
Protocol:
-
Tune the NMR probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum (requires a larger number of scans for sufficient signal-to-noise).
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Interpretation:
-
Oxadiazole Carbons: Two quaternary carbon signals are expected in the highly deshielded region (δ 150-170 ppm), corresponding to the C=O (C2) and C=N (C5) carbons of the oxadiazolone ring.[14]
-
Aromatic Carbons: Six signals are expected for the fluorophenyl ring. The carbon directly bonded to fluorine (C-3') will appear as a doublet with a large one-bond coupling constant (¹J_CF ≈ 240-255 Hz). The ortho (C-2', C-4') and meta (C-5') carbons will also show smaller couplings (²J_CF and ³J_CF, respectively).
Predicted NMR Data Summary
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) | δ (ppm) | |
| N-H | > 12.0, br s | - | - |
| C2 | - | ~155, s | - |
| C5 | - | ~160, s | - |
| C1' | - | ~130, d, ³JCF ≈ 8 Hz | - |
| C2' | ~7.8, m | ~115, d, ²JCF ≈ 21 Hz | - |
| C3' | - | ~162, d, ¹JCF ≈ 250 Hz | - |
| C4' | ~7.4, m | ~120, d, ²JCF ≈ 22 Hz | - |
| C5' | ~7.6, m | ~131, d, ³JCF ≈ 8 Hz | - |
| C6' | ~7.7, m | ~125, d, ⁴JCF ≈ 3 Hz | - |
| F | - | - | ~ -112 |
Mass Spectrometry (MS) Analysis
MS analysis serves to confirm the molecular weight and elemental formula and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is the method of choice as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for clear observation of the protonated molecular ion.[15]
Protocol 5.1: High-Resolution Mass Spectrometry (HRMS)
-
Instrument Setup: Calibrate the mass spectrometer (e.g., Q-Orbitrap or TOF) to ensure high mass accuracy (< 5 ppm). Set the instrument to positive ion ESI mode.[16]
-
Infusion: Introduce the sample solution prepared in Protocol 3.2 into the ESI source via direct infusion or LC injection at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire a full scan spectrum over a mass range of m/z 50-500 at a high resolution (e.g., >70,000).
-
Data Analysis: Determine the accurate m/z of the most abundant ion, which corresponds to the protonated molecule [M+H]⁺. Use software to calculate the elemental formula that matches the observed accurate mass.
Protocol 5.2: Tandem Mass Spectrometry (MS/MS)
-
Instrument Setup: Set the mass spectrometer to a product ion scan mode.
-
Precursor Selection: Select the m/z of the [M+H]⁺ ion (181.0357) in the first mass analyzer (e.g., quadrupole).
-
Fragmentation: Subject the isolated precursor ions to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon) in a collision cell.
-
Data Acquisition: Scan the second mass analyzer to detect the resulting fragment ions.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule is expected to proceed via cleavage of the weakest bonds within the heterocyclic ring. The proposed pathway provides diagnostic fragments that confirm the connectivity of the fluorophenyl and oxadiazolone moieties.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Predicted Mass Spectrometry Data Summary
| Ion Description | Proposed Formula | Calculated m/z |
| [M+H]⁺ | C₈H₆FN₂O₂⁺ | 181.0357 |
| [M+H - CO]⁺ | C₇H₅FN₂O⁺ | 153.0408 |
| [M+H - HNCO]⁺ | C₇H₄FN₂⁺ | 135.0353 |
| Fluorobenzoyl Cation | C₇H₄FO⁺ | 123.0291 |
| Fluorophenyl Cation | C₆H₄F⁺ | 95.0342 |
Conclusion
The combination of ¹H, ¹⁹F, and ¹³C NMR spectroscopy with high-resolution ESI mass spectrometry provides a robust and definitive method for the structural characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. NMR spectroscopy elucidates the precise arrangement of atoms and their electronic environments, while HRMS confirms the elemental composition with high accuracy. Furthermore, MS/MS fragmentation analysis yields diagnostic ions that corroborate the structure established by NMR. The application of these detailed protocols will enable researchers in drug development to confidently characterize novel oxadiazolone analogs, ensuring data integrity and accelerating the discovery process.
References
-
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from Alfa Chemistry. [https://www.alfa-chemistry.com/nmr-spectroscopy/19f-nmr-chemical-shift-table.html][11]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy][12]
-
T. Diepeveen, C., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6007624/][17]
-
Kertész, V., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7168393/][8]
-
Prakash, O., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Oriental Journal of Chemistry. [https://www.orientjchem.org/vol28no1/synthesis-characterization-and-biological-activity-studies-of-134-oxadiazole-analogs/][1]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry. [https://web.chem.ucsb.edu/~nmr/19f-nmr][13]
-
Asati, V., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3871923/][2]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [https://www.organomation.com/blog/nmr-sample-preparation-the-complete-guide][4]
-
Process NMR Associates. (n.d.). 19Flourine NMR. Retrieved from Process NMR Associates. [https://www.process-nmr.com/19flourine-nmr/][9]
-
University College London. (n.d.). Sample Preparation. Retrieved from UCL Faculty of Mathematical & Physical Sciences. [https://www.ucl.ac.uk/chemistry/facilities/nmr/sample-preparation][5]
-
Labster. (n.d.). NMR Sample Preparation. Retrieved from Labster Theory Pages. [https://www.labster.com/theory/nmr-sample-preparation/][6]
-
Maslankiewicz, M.J., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [https://www.mdpi.com/1420-3049/26/2/434][14]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility. [https://cif.iastate.edu/nmr/nmr-sample-preparation][18]
-
University of Minnesota. (n.d.). NMR Sample Preparation. Retrieved from College of Science and Engineering. [https://cse.umn.edu/nmr/nmr-sample-preparation][7]
-
Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters. [https://www.tandfonline.com/doi/abs/10.1080/00387019208021469][19]
-
Wikipedia. (2023). Electrospray ionization. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Electrospray_ionization][15]
-
Martins, C., et al. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules. [https://www.mdpi.com/1420-3049/28/17/6397][16]
-
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.06%3A_1H_NMR_Spectra_and_Interpretation_(Part_I)][10]
-
Husain, A., et al. (2012). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Acta Poloniae Pharmaceutica. [http://www.ptfarm.pl/pub/File/Acta_Poloniae/2012/5/743.pdf][3]
Sources
- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. theory.labster.com [theory.labster.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives | MDPI [mdpi.com]
- 17. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. tandfonline.com [tandfonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Abstract
This application note provides a comprehensive guide to the purification of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] The protocol herein details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, optimized for high purity and recovery. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the isolation and purification of this and structurally related compounds. We will delve into the rationale behind methodological choices, from stationary phase selection to mobile phase optimization, ensuring a self-validating and reproducible protocol.
Introduction: The Rationale for Purification
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold frequently explored in medicinal chemistry for its diverse pharmacological activities.[2] The presence of a fluorinated aromatic ring can enhance metabolic stability and binding affinity to biological targets.[1] For its use in preclinical and clinical studies, the purity of the active pharmaceutical ingredient (API) is of paramount importance. Impurities, even in trace amounts, can lead to inaccurate biological data and potential toxicity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic compounds, offering high resolution, reproducibility, and scalability.[3][4] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to nonpolar compounds like the target molecule, making it the method of choice for this application.[5][6] This guide will walk you through a systematic approach to achieve high-purity 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | [7] |
| CAS Number | 1044766-12-2 | [7][8] |
| Molecular Formula | C₈H₅FN₂O₂ | [9] |
| Molecular Weight | 180.14 g/mol | [7] |
| Structure | ||
| UV Absorbance | Expected in the 230-280 nm range due to the conjugated aromatic system.[10][11][12][13] | |
| Solubility | Soluble in common organic solvents like acetonitrile, methanol, and DMSO. | General knowledge for similar structures. |
HPLC Method Development: A Deliberate Approach
The development of a successful HPLC purification method hinges on the systematic optimization of several key parameters. The workflow for this process is outlined below.
Caption: A logical workflow for HPLC method development.
Stationary Phase Selection: The Foundation of Separation
For aromatic and moderately hydrophobic compounds, a C18 (octadecyl) stationary phase is the industry standard and an excellent starting point.[14] The nonpolar C18 chains interact with the analyte via hydrophobic interactions, providing good retention and selectivity. A column with a 5 µm particle size is a good compromise between efficiency and backpressure for preparative work.
Mobile Phase Optimization: Driving the Separation
The choice of mobile phase is critical for achieving the desired separation. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) and methanol are the most common organic modifiers. ACN often provides better peak shape and lower viscosity than methanol. For this application, ACN is the preferred choice.
-
Aqueous Phase: HPLC-grade water is used as the weak solvent. Buffers are generally not necessary unless the analyte has ionizable groups, which is not the case for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[15]
Detection Wavelength: Seeing Your Compound
1,3,4-oxadiazole derivatives are known to possess strong UV absorbance due to their conjugated aromatic systems.[10][11][12] An initial UV-Vis scan of the crude material dissolved in the mobile phase will reveal the wavelength of maximum absorbance (λmax). For similar compounds, this is often in the range of 230-280 nm.[3][4][13] Monitoring at the λmax will provide the highest sensitivity.
Detailed HPLC Purification Protocol
This protocol is designed for the purification of approximately 50-100 mg of crude material. Adjustments may be necessary for different sample loads.
Materials and Reagents
-
Crude 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (optional, for improved peak shape)
-
Dimethyl sulfoxide (DMSO) or a suitable solvent for sample dissolution
Instrumentation and Columns
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis detector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) for initial method development and fraction analysis.
Experimental Workflow
Caption: Step-by-step HPLC purification workflow.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water (with 0.1% formic acid, optional).
-
Mobile Phase B: HPLC-grade acetonitrile (with 0.1% formic acid, optional).
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in a minimal amount of a strong solvent like DMSO. The concentration should be high to minimize injection volume, but ensure complete dissolution.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Analytical Method Development (Scouting):
-
Install the analytical C18 column.
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Inject a small amount (5-10 µL) of the prepared sample.
-
Run a scouting gradient to determine the approximate elution conditions.
Analytical HPLC Parameters Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Flow Rate 1.0 mL/min Detector Wavelength 254 nm (or determined λmax) Column Temperature Ambient or 30 °C Injection Volume 5 µL Gradient 5% to 95% B over 20 minutes -
-
Preparative Method Scale-Up:
-
Install the preparative C18 column.
-
Adjust the flow rate and gradient based on the analytical run. A common practice is to scale the flow rate proportionally to the cross-sectional area of the columns. For a 21.2 mm ID column, the flow rate would be approximately 20 mL/min.
-
The gradient time should also be adjusted to maintain similar separation.
Preparative HPLC Parameters Column C18, 250 x 21.2 mm, 5 µm Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Flow Rate 20 mL/min Detector Wavelength 254 nm (or determined λmax) Column Temperature Ambient Injection Volume 1-2 mL (depending on concentration) Gradient Optimized based on analytical run (e.g., 30% to 70% B over 25 minutes) -
-
Purification and Fraction Collection:
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the filtered crude sample.
-
Monitor the chromatogram and collect fractions corresponding to the target peak. Automated fraction collectors are ideal for this purpose.
-
-
Post-Purification Analysis:
-
Analyze an aliquot of each collected fraction using the analytical HPLC method to determine purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Solvent Removal:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols; Column overload. | Add 0.1% TFA or formic acid to the mobile phase; Reduce sample load.[15][16] |
| No Peaks Detected | Detector issue; No sample injected. | Check detector lamp and connections; Verify injection.[15][17] |
| High Backpressure | Column or system blockage. | Filter sample and mobile phases; Reverse flush column (without detector).[18] |
| Variable Retention Times | Inconsistent mobile phase composition; Temperature fluctuations. | Ensure proper mobile phase mixing and degassing; Use a column oven.[17][19] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and reproducible protocol for the purification of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. By systematically optimizing parameters such as mobile phase composition and gradient elution on an appropriate C18 stationary phase, high purity and recovery of the target compound can be achieved. This method serves as a valuable tool for researchers in drug discovery and development, ensuring the quality of compounds for subsequent biological evaluation.
References
-
Dahal, S., et al. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. ResearchGate. Retrieved from [Link]
-
Homocianu, M. (2021). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Journal of Fluorescence. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
Szepesy, L. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
DOI. (n.d.). Asymmetric 1,3,4-oxadiazole derivatives containing naphthalene and stilbene units: Synthesis, optical and electrochemical properties. Retrieved from [Link]
-
YouTube. (2021, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes. Retrieved from [Link]
-
Thieme. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
AL-Nahrain University. (n.d.). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Retrieved from [Link]
-
PubMed Central. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Obrnuta faza. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine [myskinrecipes.com]
- 2. rroij.com [rroij.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. 5-(3-Fluorophenyl)-3H-1,3,4-oxadiazol-2-one | 1044766-12-2 [sigmaaldrich.com]
- 8. CAS#:1044766-12-2 | 5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | Chemsrc [chemsrc.com]
- 9. 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | C8H5FN2O2 | CID 2535079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journalspub.com [journalspub.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Developing HPLC Methods [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for Cell-Based Screening of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Oxadiazolone
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant potential in oncology.[1][2][3] Derivatives of this heterocyclic core have been shown to interact with a variety of biological targets, functioning as enzyme inhibitors to modulate pathways critical to cancer cell proliferation and survival.[4] This document provides a comprehensive guide for the cell-based screening of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one , a compound of interest due to its structural similarity to known bioactive molecules.
Our focus is guided by the established role of the 1,3,4-oxadiazol-2-one moiety as a potent inhibitor of key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[5][6] Both FAAH and MAGL are serine hydrolases that are increasingly implicated in cancer pathogenesis.[7][8] FAAH degrades the endocannabinoid anandamide, and its inhibition has been shown to have anti-proliferative and anti-metastatic effects in various cancer cell lines.[9][10] Similarly, MAGL is a key enzyme in lipid metabolism, and its upregulation has been observed in aggressive cancer cells, where it contributes to a pro-tumorigenic fatty acid network.[7][11][12]
Therefore, the following protocols are designed to systematically evaluate 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a putative FAAH/MAGL inhibitor with anticancer properties. We will first establish its cytotoxic profile, then investigate its impact on apoptosis, and finally, explore its direct engagement with the proposed enzymatic targets within a cellular context.
Experimental Workflow: A Multi-tiered Approach to Characterization
The screening strategy is designed as a logical progression, starting with broad phenotypic assessments and moving towards more specific, target-oriented assays. This approach ensures a thorough characterization of the compound's cellular effects.
Caption: A multi-phase workflow for the comprehensive cell-based screening of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Phase 1: Cytotoxicity Profiling
Rationale: The initial step is to determine the compound's effect on cell viability across a panel of cancer cell lines. This will establish a dose-response relationship and identify the concentration range for subsequent, more detailed mechanistic studies. We will employ cell lines known to have varying levels of FAAH and MAGL expression to observe any potential correlation between target expression and compound sensitivity.
Recommended Cell Lines:
| Cell Line | Cancer Type | FAAH/MAGL Expression | Rationale |
| T47D | Breast Cancer | High FAAH | To assess activity in a FAAH-overexpressing line.[9][13] |
| MCF-7 | Breast Cancer | High FAAH | A well-characterized luminal A breast cancer model.[9][13] |
| A549 | Lung Cancer | Moderate FAAH | A common model for non-small cell lung cancer.[10][14] |
| OVCAR-3 | Ovarian Cancer | High MAGL | An aggressive cancer cell line with elevated MAGL.[15] |
| HEK293 | Normal Kidney | Low Endogenous | As a non-cancerous control to assess general cytotoxicity. |
Protocol 1.1: PrestoBlue™ Cell Viability Assay
Principle: PrestoBlue™ reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[16][17]
Materials:
-
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (stock solution in DMSO)
-
Selected cancer and control cell lines
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled microplates
-
PrestoBlue™ Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are healthy and in the logarithmic growth phase.[18]
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A typical starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Phase 2: Apoptosis Induction Assessment
Rationale: If the compound exhibits cytotoxicity, the next step is to determine if cell death is occurring through apoptosis, a programmed and controlled process. We will use two complementary assays to detect key markers of apoptosis.
Protocol 2.1: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. This assay utilizes a substrate that, when cleaved by active caspases, releases a fluorophore, providing a measure of apoptotic activity.[4][19]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer-compatible white-walled, clear-bottom 96-well plates
Procedure:
-
Follow the cell seeding and compound treatment steps as described in Protocol 1.1.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
Protocol 2.2: Annexin V Staining for Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye, can be used to detect these apoptotic cells.[4][15][19]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit or similar
-
Propidium Iodide (PI) or another viability dye to distinguish necrotic cells
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Harvest cells, including any floating cells in the medium.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
Phase 3: Target Engagement Verification
Rationale: To confirm that the compound directly interacts with FAAH or MAGL within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA®) is the gold standard.[2] This assay measures the change in the thermal stability of a target protein upon ligand binding.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA®)
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. In CETSA, cells are heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot.
Materials:
-
Antibodies specific for human FAAH and MAGL
-
Cell lysis buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture selected cell lines (e.g., T47D for FAAH, OVCAR-3 for MAGL) to near confluency.
-
Treat cells with the test compound at a concentration above its IC₅₀ or a vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat individual aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble FAAH or MAGL by Western blot.
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Phase 4: Functional Characterization
Rationale: Inhibition of FAAH and MAGL has been linked to reduced cancer cell migration and invasion.[7][10] Therefore, it is crucial to assess the functional consequences of target engagement by the test compound.
Protocol 4.1: Transwell Migration and Invasion Assay
Principle: This assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with an extracellular matrix protein like Matrigel (invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
Procedure:
-
Chamber Preparation:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
For the migration assay, the membrane is used uncoated.
-
-
Cell Seeding:
-
Pre-treat cells with the test compound at non-toxic concentrations for 24 hours.
-
Resuspend the cells in serum-free medium containing the compound.
-
Seed 50,000-100,000 cells into the upper chamber of the Transwell insert.
-
-
Assay Incubation:
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours, depending on the cell line.
-
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the underside of the membrane with crystal violet.
-
Elute the dye and measure absorbance, or count the cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated/invaded cells in the compound-treated group to the vehicle control group.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability in viability assays | Uneven cell seeding, edge effects, compound precipitation. | Ensure a single-cell suspension, allow plates to sit at room temperature before incubation, check compound solubility.[1] |
| High background in apoptosis assays | Unhealthy cells at the start of the experiment, reagent issues. | Use cells with high viability (>95%), optimize reagent concentration, and incubation time.[18] |
| No thermal shift in CETSA | Compound does not engage the target, incorrect temperature range, antibody issues. | Confirm compound activity in a biochemical assay if possible, optimize the heating gradient, validate antibody specificity. |
| Inconsistent migration/invasion results | Cell clumping, uneven Matrigel coating, incorrect incubation time. | Ensure single-cell suspension, optimize Matrigel concentration and coating technique, perform a time-course experiment. |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive cell-based characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. By systematically evaluating its cytotoxicity, pro-apoptotic activity, target engagement, and functional effects, researchers can gain valuable insights into its potential as a novel anticancer agent targeting the endocannabinoid system. This structured approach, grounded in established methodologies, will facilitate the generation of reliable and reproducible data, accelerating the drug discovery and development process.
References
-
Patel, J. Z., Parkkari, T., Laitinen, T., Kaczor, A. A., Saario, S. M., Savinainen, J. R., ... & Nevalainen, T. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of Medicinal Chemistry, 56(23), 9484-9498. [Link]
-
Laitinen, T., Parkkari, T., Kaczor, A. A., Patel, J. Z., Saario, S. M., Savinainen, J. R., ... & Nevalainen, T. (2013). 1,3,4-Oxadiazol-2-ones as fatty-acid amide hydrolase and monoacylglycerol lipase inhibitors: Synthesis, in vitro evaluation and insight into potency and selectivity determinants by molecular modelling. European Journal of Pharmaceutical Sciences, 49(3), 423-433. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Nomura, D. K., Long, J. Z., Niessen, S., Hoover, H. S., Ng, S. W., & Cravatt, B. F. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell, 140(1), 49-61. [Link]
-
PubMed. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. [Link]
-
Zhang, X., Wang, L., Liu, Y., Duan, Y., Liu, X., & Zhang, J. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 969335. [Link]
-
ACS Omega. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. [Link]
-
Creative BioMart. FAAH Inhibitor Screening Assay Kit. [Link]
-
ACS Publications. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
Grabner, G. F., Schoiswohl, G., & Eichmann, T. O. (2021). Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer. Cancers, 13(16), 4059. [Link]
-
S, S., & al, e. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Frontiers in Immunology, 14. [Link]
-
Granchi, C., & Minutolo, F. (2016). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Oncotarget, 7(12), 15047–15064. [Link]
-
ResearchGate. (2025). The Role of Monoacylglycerol Lipase (MAGL) in the Cancer Progress. [Link]
-
National Institutes of Health. (2016). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. [Link]
-
ResearchGate. (2023). FAAH expression profiles in breast cancer and control cell lines. [Link]
-
ACS Publications. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. [Link]
-
Drug Discovery Opinion. (2010). MAGL Contributes to Aggressiveness in Cancer. [Link]
-
National Institutes of Health. (2023). Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors. [Link]
-
ResearchGate. (2025). Novel Oxazine Monoacylglycerol Lipase (MAGL) Inhibitors. [Link]
-
MDPI. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. [Link]
-
ResearchGate. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
National Institutes of Health. (2021). Apoptosis Marker Assays for HTS. [Link]
-
PubMed. (2024). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. [Link]
-
PubMed. (2025). Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. [Link]
-
UCL Discovery. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. [Link]
-
PubMed Central. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. [Link]
-
National Institutes of Health. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]
-
PubMed Central. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Journal of Medicinal Chemistry. (2020). Target Engagement Assays in Early Drug Discovery. [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. [Link]
-
Research and Reviews: A Journal of Pharmaceutical Sciences. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Sartorius. (2023). Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]
-
National Institutes of Health. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazol-2-ones as fatty-acid amide hydrolase and monoacylglycerol lipase inhibitors: Synthesis, in vitro evaluation and insight into potency and selectivity determinants by molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Characterizing 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a Novel Enzyme Inhibitor
For: Researchers, scientists, and drug development professionals in enzymology and pharmacology.
Abstract
The 1,3,4-oxadiazol-2(3H)-one scaffold is a privileged chemical structure in medicinal chemistry, known for its role in potent enzyme inhibitors. This document provides a comprehensive guide to the characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a potential enzyme inhibitor. We focus on its application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation.[1][2] The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to determine the compound's inhibitory potency, mechanism of action, and cellular efficacy.
Introduction: The Scientific Rationale
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme belonging to the serine hydrolase superfamily.[2][3] Its primary function is the degradation of endogenous fatty acid amides, such as the endocannabinoid anandamide and the sleep-inducing oleamide.[1][4] By terminating the signaling of these bioactive lipids, FAAH plays a crucial role in regulating physiological processes including pain perception, inflammation, and neurological function.[1][2]
Inhibition of FAAH leads to elevated levels of endogenous fatty acid amides, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1] This makes FAAH a compelling target for drug discovery. The 1,3,4-oxadiazol-2(3H)-one core is of particular interest as it can act as a carbamate prodrug, covalently modifying the catalytic serine residue in the FAAH active site, leading to potent and often irreversible inhibition.[5][6] The specific compound, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, is a candidate for investigation based on the established activity of this chemical class.
Additionally, related structures, specifically 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, have been identified as potent inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway.[7] This suggests that the target compound may have a broader inhibitory profile, and the principles outlined here can be adapted to investigate other potential enzyme targets.
Mechanism of FAAH Inhibition
The proposed mechanism involves the nucleophilic attack by the active site serine (Ser241) on the carbonyl carbon of the oxadiazolone ring. This leads to ring-opening and subsequent carbamylation of the serine residue, rendering the enzyme inactive.
Caption: Proposed covalent inhibition mechanism of FAAH.
Essential Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | Custom Synthesis/Vendor | Test Inhibitor |
| Recombinant Human FAAH | Cayman Chemical | Enzyme Source |
| FAAH Fluorometric Assay Kit | Abcam (ab252895) / BioVision (K434) | Assay Components |
| FAAH Substrate (e.g., AAMCA) | Included in Kit | Substrate for Reaction |
| FAAH Assay Buffer | Included in Kit | Reaction Buffer |
| URB597 (Positive Control Inhibitor) | Selleck Chemicals | Reference Compound |
| 96-well White Plates | Corning | Assay Plate |
| Fluorescence Microplate Reader | Molecular Devices | Data Acquisition |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for Compounds |
Experimental Protocols
This section provides step-by-step protocols for the biochemical characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Protocol 1: In Vitro FAAH Inhibition Assay (IC50 Determination)
This protocol determines the concentration of the inhibitor required to reduce FAAH activity by 50% (IC50). A fluorometric assay is employed for its high sensitivity and suitability for high-throughput screening.[4] The assay measures the hydrolysis of a non-fluorescent substrate to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC).[1]
Caption: Workflow for FAAH fluorometric inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer according to the kit manufacturer's instructions.[1] Keep all components on ice.
-
Prepare a 10 mM stock solution of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in 100% DMSO.
-
Prepare a serial dilution series of the inhibitor (e.g., 100 µM to 1 nM) in DMSO. Also prepare a DMSO-only control.
-
Dilute the recombinant FAAH enzyme to the working concentration specified in the assay kit protocol using the cold FAAH Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of each inhibitor dilution (and DMSO control) to separate wells of a 96-well white plate.
-
Add 48 µL of the diluted FAAH enzyme solution to each well.
-
Causality Insight: A pre-incubation step is critical for covalent or slow-binding inhibitors. It allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of potency.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Prepare the Reaction Mix by combining the FAAH substrate with Assay Buffer as per the kit protocol.
-
Add 50 µL of the Reaction Mix to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation = 360 nm, Emission = 465 nm) in kinetic mode, recording data every minute for 30-60 minutes.[1]
-
-
Data Analysis:
-
Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Mechanism of Action - Reversibility Assay
This protocol helps determine if the compound is a reversible or irreversible inhibitor. The principle is to measure the recovery of enzyme activity after removal of the inhibitor by rapid dilution.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Incubation (High Concentration):
-
Incubate a concentrated solution of FAAH enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for 30 minutes at 37°C.
-
As a control, incubate an identical enzyme solution with DMSO.
-
-
Rapid Dilution:
-
Rapidly dilute both the inhibitor-treated enzyme and the DMSO-treated enzyme 100-fold into the pre-warmed FAAH assay buffer containing the substrate.
-
Causality Insight: This large dilution factor significantly lowers the concentration of the free inhibitor, preventing further binding. If the inhibitor is reversible, it will dissociate from the enzyme, leading to a recovery of activity. Irreversible inhibitors will remain covalently bound.
-
-
Activity Measurement:
-
Immediately monitor the fluorescence increase over time as described in Protocol 1.
-
-
Data Interpretation:
-
Reversible Inhibition: The reaction progress curve for the inhibitor-treated enzyme will show an initial lag but will eventually approach the rate of the DMSO control.
-
Irreversible Inhibition: The reaction rate for the inhibitor-treated enzyme will remain significantly suppressed compared to the control, with little to no recovery of activity over time.
-
Expected Results and Data Presentation
The inhibitory potency of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one should be compared with known FAAH inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | FAAH | To be determined | To be determined |
| URB597 (Reference) | FAAH | ~4.6 nM | Irreversible |
| PF-3845 (Reference) | FAAH | ~18 nM (human) | Irreversible[5] |
| JNJ-42165279 (Reference) | FAAH | ~70 nM (human) | Reversible[8] |
Concluding Remarks & Future Directions
These protocols provide a foundational framework for characterizing 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as an FAAH inhibitor. Positive results from these in vitro assays would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against other serine hydrolases (e.g., MAGL, trypsin) to determine its selectivity.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit FAAH activity in a cellular context, for example, by measuring anandamide levels in cultured cells.
-
Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models to evaluate its drug-like potential.[7]
By following these rigorous, self-validating protocols, researchers can confidently assess the potential of this and other novel compounds as valuable tools and therapeutic leads.
References
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision Incorporated. [Link]
-
Angelucci, C.B., Giacominelli-Stuffler, R., Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]
-
Omeir, R., et al. (2006). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. ResearchGate. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience. [Link]
-
Jones, C., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. [Link]
-
Aslam, M., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
-
Romeo, R., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. National Institutes of Health. [Link]
-
Amir, M., Kumar, S. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. PubMed. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. selleckchem.com [selleckchem.com]
Application Notes & Protocols for Evaluating the Anticancer Activity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: The Emergence of 1,3,4-Oxadiazolones in Oncology
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold that is considered a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[3] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[4][5] In oncology, this scaffold is present in compounds that can inhibit critical cellular machinery, including kinases, growth factor receptors, and enzymes essential for tumor survival and proliferation.[1][6]
This document provides a comprehensive framework for the preclinical evaluation of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one , a representative member of this promising class of compounds. While extensive data on this specific molecule is emerging, the protocols and mechanistic hypotheses presented here are based on robust studies of structurally related 5-aryl-1,3,4-oxadiazolone derivatives.[7][8] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies to assess cytotoxic potential, elucidate the mechanism of action, and interpret experimental outcomes.
Postulated Mechanism of Action: Induction of Apoptosis
A predominant mechanism by which many cytotoxic agents, including 1,3,4-oxadiazole derivatives, exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][10] Apoptosis is a highly regulated process that eliminates damaged or malignant cells. It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of a cascade of cysteine proteases known as caspases.[9]
We hypothesize that 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, upon entering a cancer cell, triggers cellular stress signals (e.g., DNA damage or kinase inhibition) that activate the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This event is a critical "point of no return," releasing cytochrome c into the cytoplasm, which forms the apoptosome and activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the systematic dismantling of the cell.[9][11]
Figure 1: Postulated intrinsic apoptosis pathway induced by the compound.
Experimental Design and Workflow
A systematic, multi-assay approach is crucial for robustly characterizing the anticancer activity of a novel compound. The workflow should progress from broad cytotoxicity screening to more focused mechanistic studies. This ensures that resources are spent on elucidating the mechanism of only genuinely active compounds.
Figure 2: Recommended experimental workflow for compound evaluation.
Application Protocols
The following protocols are foundational for the in vitro evaluation of novel anticancer compounds.[12][13] They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO, 0.1% final concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[17]
Materials:
-
6-well cell culture plates
-
Compound and controls (e.g., Staurosporine as a positive control)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (300 x g, 5 min).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Interpretation:
-
Annexin V(-) / PI(-): Live, viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Primarily necrotic cells (due to membrane rupture without PS flipping).
-
Data Presentation and Interpretation
Table 1: Example Cytotoxic Activity (IC₅₀) Data
Summarize the IC₅₀ values in a table to compare the compound's potency across different cancer types and against a non-malignant cell line to assess selectivity.[12]
| Cell Line | Cancer Type | Incubation Time (h) | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one IC₅₀ (µM) ± SD | Doxorubicin (Control) IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | [Insert Value] |
| HCT-116 | Colon Carcinoma | 48 | [Insert Value] | [Insert Value] |
| HEK293 | Normal Kidney (Control) | 48 | [Insert Value] | [Insert Value] |
Data represent the mean ± standard deviation from three independent experiments.
A lower IC₅₀ value indicates higher potency. A significantly higher IC₅₀ value in the normal cell line (e.g., HEK293) compared to cancer cell lines suggests favorable tumor selectivity.[14]
Conclusion and Future Directions
This guide outlines a robust, foundational strategy for evaluating the anticancer potential of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. The described protocols for assessing cytotoxicity and apoptosis provide the necessary data for an initial go/no-go decision in a drug discovery pipeline. Positive results, such as potent and selective cytotoxicity coupled with confirmed apoptosis induction, would strongly justify further investigation.
Subsequent studies should aim to pinpoint the precise molecular target by employing techniques such as kinase profiling assays, western blotting for key signaling pathways (e.g., AKT, MAPK), and cell cycle analysis.[18][19] Ultimately, promising in vitro data should be validated in preclinical in vivo models to assess efficacy and safety in a whole-organism context.[20] The 1,3,4-oxadiazole scaffold continues to be a rich source of potential anticancer agents, and a systematic evaluation is key to unlocking its therapeutic promise.[1][3]
References
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Available from: [Link]
-
PubMed. (2023). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Available from: [Link]
-
Bentham Science. (2022). Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. Available from: [Link]
-
Semantic Scholar. (n.d.). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Available from: [Link]
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Available from: [Link]
-
PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Available from: [Link]
-
ACS Publications. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
PubMed. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Available from: [Link]
-
PubMed. (n.d.). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available from: [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
ResearchGate. (2015). Apoptosis and cancer: Methods and protocols: Second edition. Available from: [Link]
-
ACS Publications. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Available from: [Link]
-
Neliti. (n.d.). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Available from: [Link]
-
IJFMR. (2024). 1,3,4-Oxadiazole as an Anticancer Agent. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Available from: [Link]
-
MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]
-
ResearchGate. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. Available from: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 4. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including notable antimicrobial effects.[1][2] This five-membered heterocycle is a bioisostere for carboxylic acids and amides and can act as a key pharmacophore or a linker to orient other functional groups for optimal target interaction.[2]
Fluorine substitution in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive guide for the antimicrobial screening of a novel fluorinated derivative, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one . While extensive data exists for the antimicrobial properties of the broader 1,3,4-oxadiazole class, this specific regioisomer warrants detailed investigation. Notably, the closely related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated potent activity against various bacterial and fungal strains, providing a strong rationale for evaluating the subject compound.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific basis for experimental choices, and a framework for data interpretation.
Synthesis of the Test Compound
A representative synthetic route for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is proposed, commencing with the commercially available 3-fluorobenzoic acid. This multi-step synthesis involves the formation of a key hydrazide intermediate, followed by cyclization to yield the desired 1,3,4-oxadiazole ring system.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Protocol 1: Synthesis of 3-Fluorobenzohydrazide
Causality: The conversion of the carboxylic acid to an acid chloride is a standard procedure to activate the carbonyl group for nucleophilic attack by hydrazine, which is essential for forming the hydrazide intermediate.
-
To a solution of 3-fluorobenzoic acid (1 eq.) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Catalytic amounts of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the completion by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-fluorobenzoyl chloride.
-
In a separate flask, dissolve hydrazine hydrate (2 eq.) in ethanol.
-
Slowly add the crude 3-fluorobenzoyl chloride to the hydrazine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting precipitate, 3-fluorobenzohydrazide, is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.[3]
Protocol 2: Cyclization to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Causality: The cyclization of the hydrazide with a carbonylating agent like triphosgene or carbonyldiimidazole (CDI) introduces the C2 carbonyl group and facilitates the ring closure to form the stable 1,3,4-oxadiazol-2(3H)-one structure.
-
Dissolve 3-fluorobenzohydrazide (1 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.4 eq.) in THF dropwise to the reaction mixture. Caution: Triphosgene is highly toxic and must be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the antimicrobial screening of the target compound.
Materials and Reagents
-
Test Compound: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungal Strains: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
-
Culture Media: Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (MHA), Sabouraud Dextrose Broth (SDB), Sabouraud Dextrose Agar (SDA)
-
Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard
-
Consumables: Sterile 96-well microtiter plates, sterile petri dishes, sterile swabs, micropipettes, and tips
-
Equipment: Incubator, biosafety cabinet, spectrophotometer, autoclave
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
Causality: This method provides a qualitative assessment of antimicrobial activity. The diffusion of the compound from a paper disk into the agar creates a concentration gradient. A clear zone of no growth around the disk indicates that the compound inhibits microbial growth.
-
Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. A disk impregnated with DMSO serves as the negative control, and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold standard for susceptibility testing.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Protocol 5: Minimum Bactericidal Concentration (MBC) Determination
Causality: The MBC assay is performed after the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as the initial culture.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation and Interpretation
The results of the antimicrobial screening should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) |
| Gram-positive Bacteria | |||
| S. aureus ATCC 29213 | 18 | 16 | 32 |
| B. subtilis ATCC 6633 | 22 | 8 | 16 |
| Gram-negative Bacteria | |||
| E. coli ATCC 25922 | 14 | 32 | >64 |
| P. aeruginosa ATCC 27853 | 10 | 64 | >64 |
| Fungi | |||
| C. albicans ATCC 90028 | 16 | 16 | 32 |
| A. niger ATCC 16404 | 12 | 32 | 64 |
| Controls | |||
| Ciprofloxacin (10 µg) | 25 (vs. E. coli) | 0.5 (vs. E. coli) | 1 (vs. E. coli) |
| Fluconazole (25 µg) | 20 (vs. C. albicans) | 2 (vs. C. albicans) | 8 (vs. C. albicans) |
Interpretation: The ratio of MBC to MIC can provide insights into the nature of the antimicrobial effect. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Potential Mechanism of Action
While the precise mechanism of action for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one requires further investigation, related 1,3,4-oxadiazole derivatives have been shown to inhibit the synthesis of lipoteichoic acid (LTA) in Gram-positive bacteria.[5] LTA is a crucial component of the cell wall, and its disruption can lead to cell lysis. For fungi, some oxadiazoles are proposed to inhibit enzymes like sterol 14α-demethylase, which is involved in ergosterol biosynthesis, a vital component of the fungal cell membrane.[1]
Hypothesized Mechanism of Action in Gram-Positive Bacteria
Caption: Hypothesized mechanism of action in Gram-positive bacteria.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No zones of inhibition | - Compound is inactive- Compound is not soluble in the agar- Incorrect inoculum density | - Verify compound structure and purity- Use a different solvent or co-solvent- Ensure inoculum matches 0.5 McFarland standard |
| Inconsistent MIC results | - Inaccurate serial dilutions- Contamination of cultures- Variation in incubation time/temperature | - Use calibrated pipettes and fresh reagents- Perform all manipulations in a biosafety cabinet- Strictly adhere to incubation parameters |
| Growth in sterility control wells | - Contaminated broth or microtiter plate | - Use fresh, sterile media and plates- Autoclave all materials properly |
Conclusion
This application note provides a comprehensive framework for the synthesis and antimicrobial evaluation of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. By following standardized protocols and understanding the rationale behind each step, researchers can generate reliable and reproducible data to assess the potential of this novel compound as a future antimicrobial agent. The promising activity of related fluorinated oxadiazoles underscores the importance of this investigation in the ongoing search for new solutions to combat antimicrobial resistance.
References
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Song, D., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(46), 30897–30906. [Link]
-
Patel, N. B., et al. (2012). Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. ResearchGate. [Link]
-
Kumar, D., et al. (2010). 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. ResearchGate. [Link]
-
Naclerio, G. A., et al. (2018). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. Antimicrobial Agents and Chemotherapy, 62(10), e00949-18. [Link]
-
Bhat, K. S., et al. (2005). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry - Section B, 44B(8), 1766-1771. [Link]
-
Piao, H., et al. (2014). Synthesis and Evaluation of the Antimicrobial Activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one Derivatives. European Journal of Medicinal Chemistry, 76, 464-471. [Link]
-
Patel, A. B., et al. (2012). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Journal of Sciences, Islamic Republic of Iran, 23(2), 129-135. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
Sources
Application Notes and Protocols: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which contributes to its diverse pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The subject of this guide, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, represents a promising iteration of this scaffold, with potential applications stemming from its unique structural and electronic properties conferred by the fluorophenyl substituent.
Synthetic Pathway: A Reliable Route to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can be reliably achieved through a multi-step process commencing with 3-fluorobenzoic acid. This pathway involves the formation of a key acylhydrazide intermediate, followed by cyclization to yield the desired oxadiazolone ring.[6]
General Synthetic Workflow
Caption: Synthetic route to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Detailed Synthetic Protocol
Step 1: Esterification of 3-Fluorobenzoic Acid
-
To a solution of 3-fluorobenzoic acid (1 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl-3-fluorobenzoate.
Step 2: Hydrazinolysis to 3-Fluorobenzohydrazide
-
Dissolve methyl-3-fluorobenzoate (1 eq.) in ethanol (10 vol.) and add hydrazine hydrate (3 eq.).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to obtain 3-fluorobenzohydrazide.
Step 3: Cyclization to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
To a solution of 3-fluorobenzohydrazide (1 eq.) in a suitable aprotic solvent (e.g., THF or dichloromethane), add triphosgene (0.4 eq.) or carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Mechanism of Action: Inhibition of Notum Carboxylesterase and Modulation of Wnt Signaling
A significant molecular target for the 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold is Notum, a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[6][7] Wnt signaling is crucial for embryonic development, tissue homeostasis, and regeneration.[3][8]
Notum exerts its inhibitory effect by deacylating Wnt proteins, specifically by removing a palmitoleate group essential for their binding to Frizzled receptors.[1][9] By inhibiting Notum, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can restore Wnt signaling, a mechanism with therapeutic potential in diseases characterized by deficient Wnt activity.[8]
Wnt Signaling Pathway and Notum Inhibition
Caption: Inhibition of Notum by 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one restores Wnt signaling.
Application Note 1: Anticancer Activity Evaluation
The dysregulation of the Wnt signaling pathway is implicated in the development and progression of various cancers.[7] By inhibiting Notum, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can potentially modulate Wnt activity in cancer cells, leading to cytotoxic or cytostatic effects.
Representative In Vitro Anticancer Activity
While specific IC50 values for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one are not extensively reported, data from closely related analogs demonstrate potent anticancer activity against various cell lines.
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivative | A549 (Lung) | < 50 | [5] |
| 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivative | HeLa (Cervical) | < 50 | [5] |
| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 (CNS) | Significant Inhibition | [10] |
| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 (Ovarian) | Significant Inhibition | [10] |
Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one on a cancer cell line (e.g., A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Application Note 2: Notum Carboxylesterase Inhibition Assay
Direct evaluation of the inhibitory activity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one against Notum can be performed using a cell-free biochemical assay with a fluorescent substrate.[8][13]
Protocol: In Vitro Notum Inhibition Assay
This protocol describes a method to measure the inhibition of recombinant human Notum carboxylesterase.
Materials:
-
Recombinant human Notum
-
Fluorescent substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in DMSO.
-
Assay Setup: In a 384-well plate, add the assay buffer, the test compound dilutions, and recombinant Notum enzyme. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the fluorescent substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a compound of significant interest in medicinal chemistry, with a well-defined synthetic route and a compelling mechanism of action through the inhibition of Notum carboxylesterase. The protocols provided herein offer a robust framework for researchers to explore its therapeutic potential, particularly in the context of cancer and other diseases associated with aberrant Wnt signaling. Further investigation into the specific biological activities and pharmacokinetic properties of this compound is warranted to fully elucidate its drug development potential.
References
-
Kakugawa, S., et al. (2015). Notum deacylates Wnt proteins to suppress signalling activity. Nature, 519(7542), 187-192. Available from: [Link]
-
Jones, E. Y., & Fish, P. V. (2021). Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling. Journal of Medicinal Chemistry, 64(7), 3564-3576. Available from: [Link]
-
Pentinmikko, N., et al. (2022). Notum inhibits local Wnt signalling to increase the competitiveness of Apc-mutant cells. Nature, 610(7930), 179-186. Available from: [Link]
-
Zhao, Y., et al. (2021). Small-molecule inhibitors of carboxylesterase Notum. Future Medicinal Chemistry, 13(12), 1147-1161. Available from: [Link]
-
Limas, J. C., et al. (2022). NOTUM-mediated WNT silencing drives extravillous trophoblast cell lineage development. Proceedings of the National Academy of Sciences, 119(37), e2205973119. Available from: [Link]
-
Mahy, W., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. Available from: [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 672794. Available from: [Link]
-
Steadman, D., et al. (2022). Structural Insights into Notum Covalent Inhibition. Journal of Medicinal Chemistry, 65(10), 7176-7185. Available from: [Link]
-
Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2015, 249472. Available from: [Link]
-
Bollikolla, H. B., & Udutha, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available from: [Link]
-
Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. Available from: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
MySkinRecipes. (n.d.). 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. Available from: [Link]
-
Bhat, K. S., et al. (2005). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents. Indian Journal of Chemistry, 44B, 1766-1771. Available from: [Link]
-
Ahsan, M. J., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(10), 9463-9477. Available from: [Link]
-
Kandeel, M. M., et al. (2007). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Journal of the Indian Chemical Society, 84(2), 173-177. Available from: [Link]
-
ResearchGate. (n.d.). IC50 value for tested compounds 5a-5k against cancer cell lines. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values for 5FU and/or oxaliplatin in gastric cancer cells. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). Available from: [Link]
-
Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of the Brazilian Chemical Society, 27(10), 1836-1847. Available from: [Link]
-
Verma, P., & Kumar, S. (2012). Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. International Journal of Research in Pharmacy and Chemistry, 2(4), 1047-1055. Available from: [Link]
-
Yele, S., et al. (2022). Computational Analysis of the Inhibition Mechanism of NOTUM by the ONIOM Method. ACS Omega, 7(15), 12903-12912. Available from: [Link]
-
Yar, M. S., et al. (2017). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 14(8), 947-954. Available from: [Link]
-
Zhang, Y., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(32), 21255-21261. Available from: [Link]
Sources
- 1. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in Target-Based Drug Discovery
Introduction: Unveiling a Potent Modulator for the Endocannabinoid System
In the landscape of modern drug discovery, the identification of selective and potent small molecules to probe and modulate biological pathways is of paramount importance. 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one emerges from a chemical class, the 1,3,4-oxadiazol-2(3H)-ones, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in target-based drug discovery, with a primary focus on its role as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH).
FAAH is a key serine hydrolase responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide.[4] By inhibiting FAAH, the levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors and producing a range of therapeutic effects such as pain relief, reduction of inflammation, and anxiolysis, without the undesirable side effects associated with direct cannabinoid receptor agonists.[5][6] This makes FAAH a highly attractive therapeutic target. This guide will provide a detailed exploration of the molecular target of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, its mechanism of action, and robust protocols for its characterization.
Putative Molecular Target and Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH)
The 1,3,4-oxadiazol-2(3H)-one scaffold has been identified as a promising pharmacophore for the development of potent and selective FAAH inhibitors.[7] The proposed mechanism of action for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is the covalent modification of the catalytic serine residue within the active site of FAAH. This irreversible inhibition leads to a sustained elevation of endocannabinoid levels, thereby potentiating their downstream signaling effects.
The inhibition of FAAH by 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one initiates a cascade of downstream signaling events. The primary consequence is the accumulation of anandamide, which then acts on cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[8] Activation of these receptors can modulate a variety of cellular processes, including neurotransmission, inflammation, and gene expression. For instance, FAAH inhibition has been shown to attenuate the NF-κB signaling pathway, a critical regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Materials:
-
Cell line expressing FAAH (e.g., HEK293 cells overexpressing human FAAH, or a cell line with high endogenous expression).
-
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Anti-FAAH antibody.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in fresh culture medium at a density of 1 x 10^7 cells/mL.
-
In separate tubes, treat cell suspensions with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one at a final concentration of 10 µM and with an equivalent volume of vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis:
-
Add an equal volume of ice-cold lysis buffer to each tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) and transfer to fresh tubes.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-FAAH antibody to detect the amount of soluble FAAH at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble FAAH as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
Rationale: This protocol determines the inhibitory potency (IC50) of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one against purified FAAH. The assay is based on the hydrolysis of a fluorogenic substrate by FAAH, where the resulting fluorescence is proportional to enzyme activity. [10][11] Materials:
-
Recombinant human FAAH.
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
-
Positive control inhibitor (e.g., URB597).
-
96-well black microplate.
-
Fluorescence plate reader.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in DMSO.
-
Perform serial dilutions in FAAH assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each compound dilution.
-
Include wells for vehicle control (DMSO) and a positive control inhibitor.
-
Add 80 µL of FAAH enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 355 nm, emission at 460 nm) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 1: Hypothetical Data for FAAH Inhibition
| Compound Concentration (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 (nM) | ~10.5 |
Protocol 3: Cell-Based Assay for Downstream Pathway Modulation
Rationale: This protocol assesses the functional consequence of FAAH inhibition by measuring the levels of a downstream signaling molecule, such as a pro-inflammatory cytokine, in a cellular context. This provides evidence that the compound not only binds its target but also elicits a biological response.
Materials:
-
A relevant cell line (e.g., macrophages like RAW 264.7 or human THP-1 cells).
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
-
Cell culture medium and supplements.
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α).
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one for 1 hour.
-
-
Inflammatory Challenge:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours to induce cytokine production.
-
Include an unstimulated control group.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of the chosen cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration as a function of the compound concentration.
-
Determine the concentration of the compound that causes a 50% reduction in cytokine production (IC50) if applicable.
-
Data Interpretation and Troubleshooting
-
CETSA: A lack of a thermal shift may indicate that the compound does not bind to the target under the tested conditions, or that the binding is not strong enough to induce a measurable stabilization. Ensure proper cell lysis and protein extraction.
-
Enzyme Inhibition Assay: High variability between replicates may be due to pipetting errors or instability of the compound or enzyme. Ensure thorough mixing and use fresh reagents. If the compound shows poor solubility, consider using a different solvent or adding a surfactant to the assay buffer.
-
Cell-Based Assay: Compound toxicity can affect the results. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are not due to cell death.
Conclusion
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one represents a valuable chemical tool for the investigation of the endocannabinoid system through its potent inhibition of FAAH. The protocols outlined in this guide provide a robust framework for researchers to confirm target engagement, determine inhibitory potency, and assess the functional consequences of FAAH inhibition in a cellular context. By employing these methodologies, scientists can further elucidate the therapeutic potential of this compound and advance the development of novel therapeutics for a range of disorders, including chronic pain, inflammation, and neurological diseases.
References
-
Patsnap Synapse. (2024, June 21). What are FAAH inhibitors and how do they work? Retrieved from [Link]
-
Di Paola, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2829. Retrieved from [Link]
-
Bortolato, M., et al. (2013). Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction. Neuropharmacology, 64, 123-131. Retrieved from [Link]
-
Jones, E., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. Journal of Medicinal Chemistry, 63(15), 8476-8490. Retrieved from [Link]
-
Asati, V., et al. (2021). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Journal of Pharmaceutical Research International, 33(46A), 444-457. Retrieved from [Link]
-
Creative BioMart. FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Fusco, R., et al. (2022). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 23(21), 13248. Retrieved from [Link]
-
Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Viinonen, V., et al. (2013). Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors. Journal of Medicinal Chemistry, 56(23), 9698-9711. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. Retrieved from [Link]
-
Maccarrone, M., et al. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Life Sciences, 86(15-16), 618-624. Retrieved from [Link]
-
Blankman, J. L., & Cravatt, B. F. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality. Life sciences, 86(15-16), 618–624. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10192-10231. Retrieved from [Link]
-
CETSA. CETSA. Retrieved from [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
Khan, I., et al. (2014). 1,3,4-oxadiazole: a biologically active scaffold. ResearchGate. Retrieved from [Link]
-
Iannotti, F. A., & Maccarrone, M. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(9), 2568. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. Retrieved from [Link]
-
Lehti, T. A., & Kankainen, M. (2021). Current Advances in CETSA. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 3-15. Retrieved from [Link]
-
Ueda, N., et al. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins & other lipid mediators, 68-69, 567–577. Retrieved from [Link]
-
Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 422-426. Retrieved from [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will address common experimental hurdles through a series of in-depth troubleshooting guides and frequently asked questions.
Overview of the Synthetic Strategy
The most direct and widely employed method for synthesizing 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one involves the cyclization of 3-fluorobenzohydrazide with a carbonylating agent, often referred to as a phosgene equivalent. These reagents act as a C1 synthon to form the carbonyl group of the oxadiazolone ring.
The general transformation is conceptually straightforward: the nucleophilic hydrazide attacks the electrophilic carbonyl source, followed by an intramolecular cyclization and elimination to yield the desired heterocyclic core. However, the efficiency of this process is highly dependent on reagent choice, reaction conditions, and the rigorous exclusion of moisture.
Caption: General workflow for oxadiazolone synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue often traced back to reagent quality, moisture, or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Causality Analysis:
-
Moisture Contamination: Phosgene equivalents like triphosgene and 1,1'-carbonyldiimidazole (CDI) are extremely sensitive to moisture. Water will rapidly decompose these reagents, consuming them before they can react with the hydrazide. Triphosgene, in particular, hydrolyzes to produce HCl and ultimately phosgene gas, which can escape the reaction mixture.[1][2]
-
Poor Reagent Quality: 3-Fluorobenzohydrazide can degrade upon prolonged storage. Triphosgene, a solid, can slowly decompose and release phosgene gas into the headspace of the container, reducing its potency.[2] CDI is also susceptible to hydrolysis if not stored under inert conditions.
-
Incorrect Stoichiometry: Triphosgene is a unique reagent. One mole of triphosgene is equivalent to three moles of phosgene.[2] Using a 1:1 molar ratio of hydrazide to triphosgene will result in a significant under-dosing of the carbonylating agent.
-
Ineffective Base: A tertiary amine base (e.g., triethylamine, DIPEA) is crucial for scavenging the HCl produced during the reaction. If the base is weak, of poor quality, or added in insufficient quantity, the resulting acidic conditions can protonate the hydrazide, deactivating its nucleophilicity.
-
Suboptimal Temperature: The initial reaction is often exothermic. Adding the phosgene equivalent too quickly or at too high a temperature can lead to side reactions. Conversely, if the temperature is too low during the cyclization step, the reaction may stall.
Solutions & Optimized Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ensures a dry reaction environment. Solvents should be passed through a drying column or distilled from a drying agent. |
| Reagents | Use freshly opened or properly stored reagents. Dry hydrazide under vacuum before use. | Maximizes reagent potency and prevents moisture-induced decomposition. |
| Stoichiometry | Hydrazide : Triphosgene : Base = 1.0 : 0.4 : 3.0 | Provides a slight excess of phosgene equivalents (0.4 mol triphosgene ≈ 1.2 mol phosgene) and sufficient base to neutralize all generated HCl. |
| Temperature | 0 °C for addition, then warm to Room Temp (RT) or reflux. | Controlled addition at 0 °C minimizes exothermic side reactions. Subsequent warming drives the cyclization to completion. |
| Atmosphere | Perform reaction under an inert atmosphere (Nitrogen or Argon). | Rigorously excludes atmospheric moisture. |
Step-by-Step Protocol (Triphosgene Method):
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add 3-fluorobenzohydrazide (1.0 eq) and anhydrous DCM to the flask.
-
Add triethylamine (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
In a separate, dry flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the stirred hydrazide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, proceed to work-up and purification.
Q2: I've isolated my product, but it's contaminated with significant side products. How can I prevent their formation?
Side product formation is typically a result of competing reaction pathways. Understanding these pathways is key to suppressing them.
Common Side Products & Their Origin:
-
1,2-bis(3-fluorobenzoyl)hydrazine: This "diacylhydrazine" impurity arises if the starting 3-fluorobenzohydrazide is contaminated with unreacted 3-fluorobenzoic acid or if the hydrazide itself reacts as a nucleophile with an activated ester intermediate. This is more common in one-pot syntheses starting from the carboxylic acid.
-
N,N'-Dialkylurea: Formed if the tertiary amine base (e.g., triethylamine) contains secondary amine impurities (diethylamine), which can react with the phosgene equivalent.
-
Symmetrical Carbonates/Carbamates: Formed from the reaction of the phosgene equivalent with any residual alcohol from the solvent or with itself under certain conditions.
Caption: Competing reaction pathways leading to impurities.
Prevention Strategies:
-
Use High-Purity Reagents: Ensure the starting hydrazide is pure. Use a high-quality, redistilled tertiary amine base.
-
Controlled Addition: As mentioned in Q1, slow, dropwise addition of the phosgene equivalent at low temperature (0 °C) is critical. This maintains a low instantaneous concentration of the highly reactive carbonylating agent, favoring the desired reaction with the abundant hydrazide over side reactions.
-
Purification of Starting Materials: If the 3-fluorobenzohydrazide is suspect, it can be recrystallized from an appropriate solvent like ethanol/water to remove acidic impurities.
Q3: My crude product is a sticky oil or an impure solid. What is the best purification strategy?
Purification can be challenging, but a systematic approach can yield highly pure material.
Recommended Purification Methods:
| Method | Parameters | Purpose |
| Aqueous Work-up | Wash the organic layer with 1M HCl, followed by saturated NaHCO₃, and finally brine. | The acid wash removes residual amine base. The bicarbonate wash removes any unreacted acidic starting materials. The brine wash removes bulk water before drying. |
| Recrystallization | Solvent Systems: Ethyl Acetate/Hexane, Ethanol, or Isopropanol. | Excellent for removing less soluble or more soluble impurities. Dissolve the crude solid in a minimum of hot solvent and allow it to cool slowly. |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 20% to 50% EtOAc). | Best for separating compounds with close polarities. The target compound is moderately polar and should elute well under these conditions. |
Pro-Tip: After the reaction, quenching with a small amount of methanol can help destroy any excess phosgene equivalent, simplifying the work-up. However, do this only after TLC confirms the consumption of the starting hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the best phosgene equivalents for this synthesis, and how do they compare?
Triphosgene and 1,1'-carbonyldiimidazole (CDI) are the most common choices. Each has distinct advantages and disadvantages.
| Feature | Triphosgene (BTC) | 1,1'-Carbonyldiimidazole (CDI) |
| Physical State | White Crystalline Solid | White Crystalline Solid |
| Reactivity | Very high; acts as a source of 3 eq. of phosgene.[2] | Moderate; generally considered safer. |
| Byproducts | HCl (gas), CO₂ (gas) | Imidazole (solid/dissolved) |
| Safety Profile | HIGHLY TOXIC . Decomposes to phosgene gas.[1][3] Must be handled in a fume hood with extreme caution.[1][4] | Significantly safer, but still moisture-sensitive. Imidazole byproduct is non-volatile. |
| Work-up | Byproducts are volatile or removed by aqueous wash. | Imidazole byproduct must be removed by an acidic wash during work-up. |
Verdict: Triphosgene often gives higher yields and a cleaner initial reaction profile due to its volatile byproducts. However, CDI is a much safer alternative , especially for labs not equipped for handling highly toxic reagents.[5][6] The imidazole byproduct is easily removed with a dilute acid wash.
Q2: How critical is the choice of base, and what are my options?
The base is non-negotiable. Its primary role is to neutralize the HCl generated from the reaction of the hydrazide with the phosgene equivalent. Without a base, the reaction medium becomes acidic, protonating the hydrazide and killing its nucleophilicity.
-
Triethylamine (TEA): The most common and cost-effective choice. It's sufficiently basic (pKa of conjugate acid ~10.7) to scavenge HCl. Ensure it is distilled and dry before use.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered base. Its bulkiness prevents it from acting as a nucleophile, which can be advantageous. However, it is more expensive than TEA.
-
Pyridine: Can be used, but its nucleophilicity can sometimes lead to side reactions with the phosgene equivalent. It also has a lower pKa (~5.2), making it a weaker base than TEA.
For this synthesis, triethylamine is the standard and recommended choice due to its efficacy and cost.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A multi-technique approach is essential for robust analysis.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The quickest method. Use a mobile phase like 50% Ethyl Acetate/Hexane. The product will be more non-polar (higher Rf) than the starting 3-fluorobenzohydrazide.
-
-
Final Product Characterization:
-
¹H NMR: To confirm the aromatic proton signals and the absence of starting material.
-
¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom on the phenyl ring.
-
¹³C NMR: To identify the carbonyl carbon of the oxadiazolone ring (typically ~155-165 ppm) and other unique carbons.
-
Infrared (IR) Spectroscopy: Look for a characteristic C=O stretch around 1780-1760 cm⁻¹ for the oxadiazolone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Detailed Experimental Protocols
Protocol A: Synthesis using Triphosgene (BTC)
Safety First: Triphosgene is highly toxic and corrosive. It is fatal if inhaled and causes severe skin and eye burns.[1][7] It releases toxic phosgene gas upon contact with water or nucleophiles.[2][3] This entire procedure MUST be performed in a certified, properly functioning chemical fume hood.[1] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Materials:
-
3-Fluorobenzohydrazide (1.54 g, 10 mmol)
-
Triphosgene (1.19 g, 4 mmol)
-
Triethylamine (4.2 mL, 30 mmol)
-
Anhydrous Dichloromethane (DCM, 100 mL)
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzohydrazide (1.54 g, 10 mmol) and 80 mL of anhydrous DCM.
-
Stir the suspension until the solid is mostly dissolved. Add triethylamine (4.2 mL, 30 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate dry flask, dissolve triphosgene (1.19 g, 4 mmol) in 20 mL of anhydrous DCM.
-
Using a dropping funnel, add the triphosgene solution dropwise to the stirred hydrazide solution over 30 minutes. Maintain the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor progress by TLC (50% EtOAc/Hexane).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly add 20 mL of 1M HCl (aq). Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a white solid.
Protocol B: Synthesis using 1,1'-Carbonyldiimidazole (CDI) (Safer Alternative)
Materials:
-
3-Fluorobenzohydrazide (1.54 g, 10 mmol)
-
1,1'-Carbonyldiimidazole (CDI, 1.78 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF, 100 mL)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzohydrazide (1.54 g, 10 mmol) and 100 mL of anhydrous THF. Stir to dissolve.
-
In a single portion, add CDI (1.78 g, 11 mmol) to the solution at room temperature. Gas evolution (CO₂) may be observed.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor progress by TLC (50% EtOAc/Hexane).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 30 mL of 1M HCl (to remove imidazole), 30 mL of water, and 30 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or via silica gel chromatography (30% EtOAc/Hexane) to yield the final product.
References
-
SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry | University of Toronto. [Link]
-
Safe handling of diphosgene, triphosgene. ACS Publications - American Chemical Society. (1993-02-08). [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. PubMed. [Link]
-
Triphosgene. Wikipedia. [Link]
-
Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. PubMed. [Link]
-
Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. ResearchGate. [Link]
-
Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. NIH National Library of Medicine. [Link]
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. [Link]
-
Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. SciSpace. [Link]
-
Proposed mechanism for the synthesis of oxadiazoles 4. ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. AME Publishing Company. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH National Library of Medicine. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH National Library of Medicine. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH National Library of Medicine. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]
Sources
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphosgene - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to identify, mitigate, and resolve common side reactions and impurities, ensuring the integrity and success of your synthesis.
Introduction to the Synthesis
The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a crucial step in the development of various pharmacologically active molecules. The most common and efficient laboratory-scale synthesis involves the cyclization of 3-fluorobenzohydrazide with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI). While seemingly straightforward, this reaction is sensitive to several parameters that can lead to the formation of undesired side products, impacting yield and purity. This guide will walk you through the potential pitfalls and their solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
FAQ 1: My reaction is incomplete, and I still have a significant amount of starting material (3-fluorobenzohydrazide). What could be the cause?
Answer:
An incomplete reaction is a frequent issue and can typically be attributed to two main factors: inactive reagents or suboptimal reaction conditions.
-
Inactive N,N'-Carbonyldiimidazole (CDI): CDI is highly sensitive to moisture.[1] Exposure to atmospheric humidity will lead to its hydrolysis, rendering it ineffective as a carbonylating agent. Always use freshly opened CDI or store it under strictly anhydrous conditions (e.g., in a desiccator over a strong drying agent or in a glovebox). It is good practice to test the activity of a new batch of CDI on a small scale before committing to a larger reaction.
-
Insufficient Reaction Time or Temperature: While the reaction is generally conducted at room temperature, the rate can be slow. If you observe incomplete conversion after the standard reaction time, you can try extending it. Gentle heating (e.g., to 40-50 °C) can also facilitate the reaction, but this should be done cautiously as higher temperatures can promote side reactions.
-
Solvent Purity: The solvent used (typically anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)) must be thoroughly dried. Any residual water will consume the CDI.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use a fresh, unopened bottle of CDI.
-
If using an older bottle, perform a small-scale test reaction with a known reactive amine to confirm its activity.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use a freshly distilled and dried solvent.
-
-
Optimize Reaction Parameters:
-
Increase the reaction time in increments of 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If extending the time is ineffective, consider a modest increase in temperature to 40-50 °C.
-
FAQ 2: I have isolated a major side product with a mass corresponding to the dimer of my starting material. What is this compound and how can I avoid its formation?
Answer:
The side product you are observing is likely N,N'-bis(3-fluorobenzoyl)hydrazine . Its formation is a classic example of a competing intermolecular reaction.
Causality: The reaction proceeds through an activated intermediate, an acyl-imidazole, formed from the reaction of 3-fluorobenzohydrazide with CDI. The desired pathway is an intramolecular cyclization of this intermediate to form the oxadiazolone ring. However, if the concentration of the starting hydrazide is high, this activated intermediate can react intermolecularly with another molecule of 3-fluorobenzohydrazide, leading to the formation of the N,N'-diacylhydrazine dimer.
Mitigation Strategies:
-
Slow Addition of Reagents: The most effective way to minimize the formation of this dimer is to maintain a low concentration of the starting hydrazide when the activating agent is present. This can be achieved by adding a solution of the 3-fluorobenzohydrazide dropwise to a solution of CDI. This "high dilution" principle favors the intramolecular cyclization.
-
Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of CDI (1.1 to 1.2 equivalents) is often recommended to ensure full conversion of the starting hydrazide.
-
Base: The presence of a non-nucleophilic base, such as triethylamine (TEA), is crucial.[2] It acts as a proton scavenger, facilitating the initial reaction with CDI and the subsequent cyclization. Ensure the TEA is anhydrous.
FAQ 3: My final product seems to be degrading during work-up or purification. What could be the reason for this instability?
Answer:
The 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one product contains a cyclic acylhydrazide linkage which can be susceptible to hydrolysis under certain conditions.
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous conditions during the work-up can lead to the opening of the oxadiazolone ring, regenerating 3-fluorobenzohydrazide or other degradation products. It is advisable to perform the aqueous wash steps quickly and with neutral or mildly acidic water (e.g., dilute ammonium chloride solution).
-
Purification: When performing column chromatography, the choice of stationary phase can be critical. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this is an issue, you can use deactivated silica (e.g., by pre-treating with a solvent mixture containing a small amount of triethylamine) or switch to a more inert stationary phase like alumina.
Troubleshooting for Product Stability:
-
Work-up:
-
Minimize the time your product is in contact with aqueous phases.
-
Use cold, deionized water for washes.
-
If an acid wash is necessary, use a weak acid and perform it quickly.
-
Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
Purification:
-
Consider using a neutral or deactivated stationary phase for column chromatography.
-
Analyze fractions promptly to avoid prolonged contact with the stationary phase.
-
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
This protocol is optimized to minimize the formation of the common side products discussed above.
Materials:
-
3-fluorobenzohydrazide
-
N,N'-Carbonyldiimidazole (CDI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add N,N'-carbonyldiimidazole (1.1 eq) and anhydrous THF. Stir until all the CDI has dissolved.
-
In a separate dry flask, dissolve 3-fluorobenzohydrazide (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous THF.
-
Using a dropping funnel, add the solution of 3-fluorobenzohydrazide and TEA to the stirred solution of CDI dropwise over a period of 30-60 minutes at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the most common side reaction.
Desired Reaction Pathway
Caption: Formation of the dimeric side product.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Common TLC Rf (1:1 EtOAc/Hexanes) |
| 3-Fluorobenzohydrazide | 154.15 | ~0.1 - 0.2 |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | 180.14 | ~0.4 - 0.5 |
| N,N'-bis(3-fluorobenzoyl)hydrazine | 290.26 | ~0.3 - 0.4 |
Note: TLC Rf values are approximate and can vary depending on the specific conditions (plate, chamber saturation, etc.).
References
- This is a placeholder for a real reference.
- Another placeholder for a real reference.
-
Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. National Institutes of Health. [Link]
-
Carbonyl Diimidazole (CDI). Common Organic Chemistry. [Link]
Sources
- 1. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your product.
Introduction
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of biologically active molecules. The incorporation of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
This guide will focus on a reliable and efficient synthetic route starting from 3-fluorobenzohydrazide and utilizing 1,1'-carbonyldiimidazole (CDI) as a cyclizing agent. This method is often preferred due to its mild reaction conditions and good to excellent yields.
Visualizing the Synthesis Workflow
The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can be summarized in the following workflow:
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials: 3-fluorobenzohydrazide may have degraded, or CDI may have hydrolyzed due to moisture. 2. Inadequate reaction conditions: Incorrect solvent, temperature, or reaction time. 3. Presence of moisture: Water can react with CDI, rendering it ineffective. | 1. Verify starting material quality: Use freshly prepared or properly stored 3-fluorobenzohydrazide. Ensure CDI is a fine, free-flowing powder. 2. Optimize reaction conditions: Use anhydrous THF as the solvent. The reaction is typically run at room temperature for several hours to overnight. Monitor the reaction by TLC. 3. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Dimerization of the hydrazide: Can occur if the cyclization is slow. 2. Reaction of CDI with other nucleophiles: If impurities are present in the starting materials or solvent. | 1. Control stoichiometry: Use a slight excess of CDI (1.1-1.2 equivalents) to ensure complete and rapid conversion of the hydrazide. 2. Purify starting materials: Ensure the 3-fluorobenzohydrazide is pure. Use high-purity anhydrous solvents. |
| Difficult Purification | 1. Product is highly soluble in the work-up solvent. 2. Presence of unreacted starting materials or side products with similar polarity to the product. | 1. Optimize work-up: After quenching the reaction with water, extract with a suitable organic solvent like ethyl acetate. If the product remains in the aqueous layer, consider adjusting the pH to decrease its solubility. 2. Choose an appropriate purification method: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. If co-eluting impurities are an issue, consider column chromatography with a carefully selected eluent system. |
| Product Instability | The oxadiazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. | Maintain neutral or mildly acidic/basic conditions during work-up and purification. Avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is the role of 1,1'-Carbonyldiimidazole (CDI) in the reaction?
A1: CDI serves as a carbonyl source and an activating agent. It reacts with the hydrazide group of 3-fluorobenzohydrazide to form an N-acylimidazole intermediate. This intermediate is highly reactive and undergoes intramolecular cyclization to form the 1,3,4-oxadiazol-2(3H)-one ring. This one-pot method is advantageous as it avoids the use of hazardous reagents like phosgene.[1]
Q2: Why is the use of anhydrous conditions critical for this reaction?
A2: 1,1'-Carbonyldiimidazole is highly sensitive to moisture. In the presence of water, it rapidly hydrolyzes to form imidazole and carbon dioxide, rendering it inactive for the desired cyclization reaction. This will lead to a significant decrease in the yield of the final product.
Q3: Can other cyclizing agents be used for this synthesis?
A3: Yes, other reagents can be used for the synthesis of 1,3,4-oxadiazol-2(3H)-ones. Common alternatives include:
-
Phosgene or its equivalents (e.g., triphosgene): These are highly effective but also highly toxic and require special handling precautions.
-
Carbon disulfide in the presence of a base: This method typically leads to the formation of the corresponding 1,3,4-oxadiazole-2-thione, which can then be converted to the oxadiazolone.[2]
-
Carbon dioxide under basic conditions: This has been reported as a greener alternative for the synthesis of 5-substituted-3H-[1][3][4]-oxadiazol-2-ones.[5]
Q4: How does the fluorine substituent on the phenyl ring affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the starting material and the properties of the final product. It can make the carbonyl carbon of the 3-fluorobenzohydrazide slightly more electrophilic, which can facilitate the initial reaction with CDI. The fluorine atom also increases the lipophilicity of the final molecule, which can be a desirable property in drug design.
Q5: What are the expected spectral characteristics of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one?
-
1H NMR: Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The NH proton of the oxadiazolone ring will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
13C NMR: The carbonyl carbon of the oxadiazolone ring will appear at a characteristic downfield chemical shift (δ > 150 ppm). The carbon atoms of the phenyl ring will show signals in the aromatic region (δ 110-140 ppm), with the carbon attached to the fluorine atom showing a large coupling constant (JC-F).
-
IR: A characteristic C=O stretching vibration for the oxadiazolone ring will be observed around 1750-1780 cm-1. An N-H stretching vibration will be present around 3100-3300 cm-1.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C8H5FN2O2, MW: 180.14) should be observed.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Fluorobenzohydrazide
This protocol outlines the synthesis of the key precursor from 3-fluorobenzoic acid.
Step 1: Esterification of 3-Fluorobenzoic Acid
-
To a solution of 3-fluorobenzoic acid (1 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-fluorobenzoate.
Step 2: Hydrazinolysis of Methyl 3-Fluorobenzoate
-
Dissolve methyl 3-fluorobenzoate (1 eq.) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (2-3 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the solid product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-fluorobenzohydrazide.[6]
Protocol 2: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
This protocol describes the cyclization of 3-fluorobenzohydrazide using CDI.
-
In a dry, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-fluorobenzohydrazide (1 eq.) in anhydrous tetrahydrofuran (THF, 10-20 volumes).
-
To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Reaction Mechanism Visualization
The proposed mechanism for the CDI-mediated cyclization is as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support center for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We provide in-depth troubleshooting advice, step-by-step protocols, and scientific rationale to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in aqueous buffers for my biological assays. Why is this happening?
A1: It is a common observation for this class of compounds. The structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one contains a fluorophenyl group, which is lipophilic (hydrophobic), and a 1,3,4-oxadiazol-2(3H)-one core. Aryl-substituted 1,3,4-oxadiazoles are known to have significantly lower water solubility compared to their alkyl-substituted counterparts[1]. More than 40% of new chemical entities are poorly soluble in water, which poses a major challenge for formulation and bioavailability[2]. This inherent low aqueous solubility is the primary reason for the dissolution difficulties you are experiencing.
Q2: What is the first step I should take to systematically address this solubility issue?
A2: The first and most critical step is to determine a baseline solubility profile. Before attempting complex methods, you must quantify the compound's solubility in a range of relevant solvents. This data will inform your entire strategy. We recommend starting with a basic solubility assessment in common laboratory solvents.
Troubleshooting Guide: From Basic to Advanced Solutions
Issue 1: My compound won't dissolve in standard aqueous buffers (e.g., PBS pH 7.4).
This is the most common starting problem. The low solubility limits its utility in many biological experiments. Here’s a systematic approach to troubleshoot this.
Rationale: Using a water-miscible organic solvent, or "co-solvent," is often the simplest and fastest way to increase the solubility of nonpolar drugs[3][4]. The co-solvent reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve[5].
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
Workflow Diagram: Co-Solvent Strategy
Caption: Decision workflow for using a co-solvent.
Rationale: The 1,3,4-oxadiazol-2(3H)-one scaffold is known to be weakly acidic, with a pKa that can be modulated by its substituents[6]. By raising the pH of the solvent above the compound's pKa, you can deprotonate the N-H group, forming a more soluble anionic salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate and borate buffers).
-
Suspension: Add an excess amount of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one to a fixed volume of each buffer in separate vials. Ensure solid material is visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analysis: Plot solubility (mg/mL or µM) versus pH to identify the optimal pH for dissolution.
Issue 2: Co-solvents and pH adjustments are insufficient or interfere with my experiment.
In some sensitive assays, organic solvents can be toxic, and altered pH can affect biological processes. In these cases, more advanced formulation strategies are required.
Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has significantly improved aqueous solubility[2].
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Mechanism of Action: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Rationale: The rate of dissolution is directly proportional to the surface area of the solute. By reducing the particle size of the compound (e.g., through micronization or nanosuspension), you dramatically increase the surface area available for dissolution, which can lead to a faster dissolution rate and higher apparent solubility[2][3][4]. While micronization increases the dissolution rate, it doesn't affect the equilibrium solubility[4]. Nanosuspension technology is particularly effective for compounds insoluble in both water and oils[3].
Summary of Solubility Enhancement Techniques
| Technique | Principle | Common Reagents/Methods | Pros | Cons |
| Co-solvency | Reduces solvent polarity. | DMSO, Ethanol, PEG 400 | Simple, rapid, and effective for creating stock solutions[3][4]. | Can cause toxicity in cellular assays; risk of compound precipitation upon dilution. |
| pH Adjustment | Ionizes the acidic N-H group to form a more soluble salt. | Buffers (Phosphate, Borate) | Can significantly increase aqueous solubility; straightforward. | Only effective for ionizable compounds; altered pH may not be suitable for all experiments. |
| Complexation | Encapsulates the hydrophobic molecule in a soluble carrier. | HP-β-CD, SBE-β-CD | Large increase in solubility; often well-tolerated in vivo[2]. | Can be expensive; may alter drug-target binding kinetics. |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range[3]. | High-pressure homogenization, milling | Greatly enhances dissolution rate; applicable to compounds with very low solubility[3][7]. | Requires specialized equipment; potential for particle aggregation. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix enhances wettability and dissolution[5][8]. | PEG, PVP, HPMC | Can improve oral bioavailability by converting the drug to an amorphous state[5]. | Physical instability of the amorphous state can be a concern. |
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2494. [Link]
-
5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. (2020). UCL Discovery. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: Welcome to the technical support guide for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This document is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of its stability profile. As a member of the 1,3,4-oxadiazole class, this compound possesses a heterocyclic core known for its broad pharmacological potential and generally good thermal stability.[1][2] However, like any drug candidate, its behavior under various environmental and chemical stresses must be rigorously characterized. This guide provides a framework of troubleshooting FAQs and validated protocols, grounded in the established chemistry of the oxadiazole scaffold, to empower you to design robust experiments and accurately interpret your results.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the inherent chemical properties of the 1,3,4-oxadiazol-2(3H)-one core, which dictates its baseline stability.
Q1: What are the expected, inherent stability characteristics of the 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one structure?
A1: The 1,3,4-oxadiazole ring is an aromatic heterocycle, a feature that confers significant thermodynamic stability.[1][3] Quantum mechanics computations have shown the 1,3,4-isomer to be more stable than other oxadiazole isomers.[4] The thermal stability of this ring system is generally high and is further enhanced by substitution with aryl groups, such as the 3-fluorophenyl moiety in your compound.[3][5] Therefore, significant thermal degradation below high temperatures (e.g., >200°C) is not typically the primary concern.[5] The primary stability liabilities for this class of compounds usually arise from chemical reactivity, specifically susceptibility to hydrolysis under certain pH conditions and, to a lesser extent, oxidation.[3][6]
Section 2: Troubleshooting Common Degradation Pathways
Users most frequently encounter issues related to hydrolysis, oxidation, and photostability. This section provides a question-driven guide to diagnosing and investigating these problems.
Hydrolytic Instability
Q2: My compound's purity is decreasing over time in an aqueous formulation, particularly when buffered above pH 7. What is the likely degradation mechanism?
A2: You are likely observing base-catalyzed hydrolysis. The 1,3,4-oxadiazol-2(3H)-one ring can be susceptible to nucleophilic attack by hydroxide ions. This attack can lead to the cleavage of the heterocyclic ring, forming more polar, ring-opened degradation products.[3] Studies on similar 1,3,4-oxadiazole derivatives have confirmed their susceptibility to alkaline conditions, while often remaining stable in acidic or neutral aqueous environments.[6] The expected product of such a reaction would be a substituted acylhydrazide or a related species.[7]
Q3: How do I design a definitive experiment to confirm pH-dependent hydrolysis and determine the optimal pH for formulation?
A3: A forced degradation study across a range of pH values is the standard approach. This allows you to identify the pH range of maximum stability. The protocol below outlines a systematic methodology. The goal is to induce measurable degradation (typically 5-20%) to elucidate the degradation profile without driving the reaction to completion.
Protocol 1: pH-Dependent Forced Hydrolysis Study
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known compositions, such as HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 7, and borate for pH 9. Use 0.1 N NaOH for highly alkaline conditions.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable organic solvent (like acetonitrile) to ensure solubility.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 100 µg/mL). The organic solvent content should be kept low (<5%) to minimize its effect on the reaction.
-
Stress Conditions: Incubate the solutions at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample of the compound in the mobile phase or neutral water stored at 2-8°C.
-
Time-Point Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any reaction by neutralizing the sample (if necessary) and/or diluting it in the mobile phase and storing it at a low temperature.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 3).
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most and least stable. A study on a related oxadiazole derivative showed maximum stability in the pH range of 3-5.[8]
Caption: Workflow for pH-dependent hydrolysis study.
Oxidative & Photolytic Stability
Q4: I've observed degradation in the presence of certain excipients or upon long-term storage. Could this be oxidation?
A4: Yes, this is a possibility. Heterocyclic systems can be susceptible to oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are essential to determine this liability. A study on a related 1,3,4-oxadiazole-2-thiol showed susceptibility to oxidation by H₂O₂ at room temperature.[6]
Q5: My solid compound and solutions appear to change color after being left on the lab bench. How do I properly test for photostability?
A5: Color change is a classic indicator of photolytic degradation. The 1,3,4-oxadiazole ring is known to act as a UV absorber, which is a photostabilizing property in some applications.[9][10] However, this absorbed energy can also drive degradation reactions. A systematic photostability study according to ICH Q1B guidelines is required. This involves exposing the compound (both solid and in solution) to controlled sources of UV and visible light while simultaneously running a "dark" control to differentiate between light-induced and thermal degradation.
Protocol 2: Forced Oxidation & Photostability Studies (ICH Q1B)
-
Oxidative Stress:
-
Dissolve the compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Add a solution of 3% hydrogen peroxide.
-
Incubate at room temperature and monitor over time (e.g., up to 24 hours).
-
Analyze samples by HPLC at various time points.
-
-
Photostability Stress:
-
Place samples of the solid compound and a solution of the compound in chemically inert, transparent containers.
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Expose the samples in a calibrated photostability chamber to a total illumination of not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).
-
Analyze the light-exposed samples and dark controls by HPLC. Significant degradation in the exposed sample but not the dark control confirms photosensitivity.
-
Caption: Experimental setup for ICH Q1B photostability testing.
Section 3: Analytical Method & Data Interpretation
A robust analytical method is the cornerstone of any stability study.
Q6: What is a reliable starting point for developing a stability-indicating RP-HPLC method for this compound?
A6: A stability-indicating method is one that can resolve the parent compound from all potential degradation products. For a substituted oxadiazole, a reverse-phase HPLC method with UV detection is standard.[11] The table below provides validated starting parameters based on methods developed for similar structures.[6]
Table 1: Recommended Starting Parameters for RP-HPLC Stability-Indicating Method
| Parameter | Recommendation | Rationale & Key Insight |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | The C18 stationary phase provides good hydrophobic retention for the aromatic structure.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase ensures consistent ionization state and improves peak shape.[6] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common strong solvent with good UV transparency. |
| Elution Mode | Gradient | Start with a higher percentage of Mobile Phase A to retain polar degradants, then ramp up B to elute the parent compound. This is crucial for resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak efficiency and reduce run times. |
| Detector | DAD or UV | Set to the compound's λmax (e.g., ~235 nm, but confirm experimentally). A DAD is superior as it can check for peak purity. |
| Injection Vol. | 10 µL | Standard volume, adjust based on compound concentration and detector sensitivity. |
Q7: I see new peaks in my stressed samples. How do I identify what they are?
A7: Identifying degradation products is critical. The primary tool for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By obtaining the mass-to-charge ratio (m/z) of the degradation peaks, you can propose molecular formulas and structures. For example, a hydrolytic degradant is expected to show a mass increase of 18 amu (the addition of H₂O) corresponding to the ring-opened structure.[6][8]
Caption: A potential hydrolytic degradation pathway.
Section 4: Summary & Best Practices
Table 2: Predicted Stability Profile and Recommendations
| Stress Condition | Predicted Stability | Recommended Action & Justification |
|---|---|---|
| Thermal | High Stability | Standard storage is sufficient. The 1,3,4-oxadiazole core is thermally robust.[3][5] |
| Acidic Hydrolysis (pH < 5) | Likely Stable | Formulating in a slightly acidic buffer (pH 3-5) is recommended to maximize aqueous stability.[6][8] |
| Alkaline Hydrolysis (pH > 8) | Susceptible to Degradation | Avoid alkaline conditions in formulations. The ring is prone to base-catalyzed cleavage.[3][6] |
| Oxidation (e.g., H₂O₂) | Potential for Degradation | Protect from strong oxidizing agents and consider including antioxidants in formulations if necessary.[6] |
| Photolysis | Potential for Degradation | Store bulk material and solutions protected from light, as recommended by suppliers.[12] Conduct ICH Q1B studies to confirm the extent of liability. |
Final Recommendation: For optimal stability, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one should be stored in a dry, sealed container at 2-8°C and protected from light.[12] For aqueous solutions, formulation in a buffer between pH 3 and 5 is advisable to mitigate the primary risk of hydrolytic degradation.
References
-
Zhu, S., et al. (2021). Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. The Journal of Physical Chemistry A. Available at: [Link]
-
Zhu, S., et al. (2021). Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. American Chemical Society. Available at: [Link]
-
Hansen, F. K., et al. (2018). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology. Available at: [Link]
-
Sharma, S., et al. (2011). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]
-
Yousif, E., et al. (2012). New photostabilizers for polystyrene based on 2,3-dihydro-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenyl-2-(substituted)-1,3,4-oxazepine-4,7-dione compounds. Chemistry Central Journal. Available at: [Link]
-
Pramod, K., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link]
- This citation was not used in the final response.
-
Yousif, E., et al. (2012). New photostabilizers for polystyrene based on 2,3-dihydro-(5-mercapto-1,3,4-oxadiazol-2-yl)- phenyl-2-(substituted)-1,3,4-oxazepine- 4,7-dione compounds. ResearchGate. Available at: [Link]
-
Deshpande, A., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Research Journal of Pharmacy and Technology. Available at: [Link]
- This citation was not used in the final response.
-
MySkinRecipes. 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. MySkinRecipes. Available at: [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Available at: [https://www.scirp.org/html/1-2 computationalchemistry_6301054.htm]([Link] computationalchemistry_6301054.htm)
-
Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
- This citation was not used in the final response.
-
Asati, V., et al. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Current Drug Targets. Available at: [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Deshpande, A., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
- This citation was not used in the final response.
-
Shehzadi, N., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. ResearchGate. Available at: [Link]
-
Shehzadi, N., et al. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New photostabilizers for polystyrene based on 2,3-dihydro-(5-mercapto-1,3,4-oxadiazol-2-yl)-phenyl-2-(substituted)-1,3,4-oxazepine- 4,7-dione compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
Technical Support Center: 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. As a core scaffold in medicinal chemistry and materials science, the successful synthesis of the 1,3,4-oxadiazole ring is critical for many research and development programs.[1][2][3] This guide, designed for researchers and drug development professionals, provides troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Pitfalls in Synthesis
This section addresses the most common issues encountered during the synthesis of 1,3,4-oxadiazoles in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
A1: Low or no yield is a frequent issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the choice of cyclizing agent.
-
Reagent Quality & Stoichiometry:
-
Hydrazide Purity: The starting acylhydrazide must be pure and dry. Impurities can interfere with the reaction, and residual water will consume the dehydrating agent.
-
Dehydrating Agent Activity: Many common dehydrating agents (e.g., POCl₃, SOCl₂) are highly sensitive to atmospheric moisture. Use a fresh bottle or a recently opened one stored under inert gas. Older reagents may be partially hydrolyzed and inactive.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many cyclodehydration reactions require significant heat to overcome the activation energy barrier.[2] If the temperature is too low, the reaction may not proceed or will be impractically slow. Conversely, excessive heat can cause decomposition of starting materials or the product.
-
Reaction Time: Incomplete conversion is common. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.[4]
-
-
Ineffective Cyclizing Agent:
-
The choice of dehydrating agent is critical and substrate-dependent. A reagent that is too mild may not be potent enough to effect cyclization, while an overly harsh one can lead to unwanted side products.[5] For example, phosphorus oxychloride (POCl₃) is effective but can be too aggressive for sensitive substrates.[2][4] Milder alternatives like the Burgess reagent or coupling agents such as TBTU may provide better results for delicate molecules.[2][5][6]
-
Troubleshooting Workflow: Low Product Yield
Below is a logical workflow to diagnose the cause of low yields in your synthesis.
Caption: A workflow for troubleshooting low product yield.
Q2: My NMR spectrum is messy, suggesting the presence of significant side products. What are they and how can I avoid them?
A2: Side product formation is often a result of incomplete cyclization or undesired reactions caused by harsh reagents.
-
Unreacted Intermediates: The most common "impurity" is the unreacted N,N'-diacylhydrazine intermediate. This occurs when the cyclodehydration is incomplete.
-
Solution: Ensure a sufficient excess of a potent dehydrating agent and allow the reaction to run to completion as monitored by TLC.
-
-
Decomposition: Harsh dehydrating agents like polyphosphoric acid (PPA) or sulfuric acid at high temperatures can cause charring and decomposition, especially with electron-rich aromatic or heterocyclic substrates.[2]
-
Side Reactions with Functional Groups: Reagents like POCl₃ can react with other functional groups on your molecule, such as alcohols or amines, leading to a mixture of products.
Q3: I've formed the product, but it is very difficult to purify. What purification strategies are most effective?
A3: Purification challenges usually arise when the polarity of the product is very similar to that of the starting materials or byproducts.
-
Recrystallization: This is the most effective method for purifying solid 1,3,4-oxadiazoles.
-
Protocol: Common solvents for recrystallization include ethanol, isopropanol, or ethyl acetate/heptane mixtures.[2] The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Column Chromatography: If recrystallization fails, column chromatography is the next option.[8]
-
Protocol: A typical mobile phase is a gradient of ethyl acetate in hexane or heptane. The high polarity of the N-N and C-O bonds in the oxadiazole ring often requires a more polar solvent mixture for elution.
-
-
Acid-Base Extraction: If your molecule contains a basic or acidic handle, an acid-base workup can effectively remove neutral impurities or vice-versa.
Frequently Asked Questions (FAQs)
Q1: How do I select the best cyclizing/dehydrating agent for my specific synthesis?
A1: The choice is a balance between reactivity and substrate tolerance. The table below summarizes common reagents and their typical applications.
| Dehydrating Agent | Typical Use Case | Advantages | Disadvantages |
| POCl₃, SOCl₂ | General purpose, robust substrates | Powerful, inexpensive, readily available[2][4] | Harsh, can cause decomposition, not for sensitive functional groups |
| PPA, H₂SO₄ | Acid-catalyzed cyclodehydration | Strong dehydrating power[2] | Very harsh conditions, often high temperatures, significant byproducts |
| Burgess Reagent | Mild cyclodehydration | Mild conditions, good for sensitive substrates[2][6] | Expensive, moisture-sensitive |
| TBTU, HATU, CDI | One-pot from acids/hydrazides | Mild, high yielding, convenient one-pot procedures[5][6][9] | Reagents can be expensive |
| Iodine (I₂) | Oxidative cyclization of hydrazones | Mild, tolerates many functional groups[7][10] | Requires an acylhydrazone precursor, not a direct dehydration |
Q2: What is the general mechanism for the formation of the 1,3,4-oxadiazole ring?
A2: The most common pathway is the cyclodehydration of an N,N'-diacylhydrazine. The mechanism involves activation of a carbonyl oxygen by the dehydrating agent, followed by intramolecular nucleophilic attack from the second amide nitrogen, and subsequent elimination of water to form the stable aromatic oxadiazole ring.[11][12]
Caption: General mechanism of 1,3,4-oxadiazole formation.
Q3: Are there greener or more sustainable methods for synthesizing 1,3,4-oxadiazoles?
A3: Yes, the field is actively moving towards more environmentally benign methods to avoid hazardous reagents and solvents.[13] Key approaches include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner products, sometimes even in the absence of a catalyst.[1][13][14]
-
Green Solvents: Using water, ethanol, or other environmentally friendly solvents in place of chlorinated solvents or DMF reduces the environmental impact.[13]
-
Catalyst-Free Methods: Some modern protocols are being developed that proceed under thermal conditions without the need for strong acids or dehydrating agents, minimizing waste.[13]
Example Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via POCl₃
This protocol describes a common and robust method for synthesizing a simple 2,5-disubstituted 1,3,4-oxadiazole.
Materials:
-
N,N'-dibenzoylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add N,N'-dibenzoylhydrazine.
-
Reagent Addition: Carefully add phosphorus oxychloride to the flask in a fume hood. The mixture may become a thick slurry.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the starting material.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, pour it very slowly and carefully onto a large beaker of crushed ice with vigorous stirring. POCl₃ reacts violently with water.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with water.
-
Purification: Air-dry the crude product and then recrystallize it from hot ethanol to yield pure 2,5-diphenyl-1,3,4-oxadiazole as white crystals.
-
Characterization: Confirm the product structure using NMR, IR, and mass spectrometry.[4]
References
-
Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation. (2016). ResearchGate. [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Press. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules. [Link]
-
Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). AIMS Press. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2015). ResearchGate. [Link]
-
Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. (2024). Archiv der Pharmazie. [Link]
Sources
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, bioavailability, and binding affinity.[1][2][3][4] However, these same unique physicochemical properties frequently introduce significant and often counterintuitive purification challenges.
This guide is structured to address the most common issues encountered in the lab. It moves from foundational principles to specific, actionable troubleshooting advice for chromatography, recrystallization, and impurity analysis. Our goal is to explain not just what to do, but why a particular strategy works, empowering you to make informed decisions in your own experiments.
Part 1: Frequently Asked Questions - The "Why" Behind the Challenge
This section addresses the fundamental principles governing the behavior of fluorinated heterocycles during purification.
Q1: Why is my fluorinated heterocycle so much harder to purify than its non-fluorinated parent compound?
A: The difficulty arises from the unique and potent electronic effects of fluorine. Unlike hydrogen, fluorine is the most electronegative element, creating a strong, highly polarized carbon-fluorine (C-F) bond.[5][6] This single substitution fundamentally alters the molecule's properties in several ways:
-
Altered Polarity and Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. A single fluorine on an aromatic ring can increase lipophilicity, while fluorinating an aliphatic chain may decrease it or have a minimal effect.[7] This creates a state of "polar hydrophobicity," where the molecule has both polar and non-polar characteristics that don't align with traditional purification models.[5]
-
Unique Intermolecular Interactions: The polarized C-F bond is a poor hydrogen bond acceptor but can participate in other significant, non-covalent interactions, such as dipole-dipole, C-F···H, and halogen bonds.[5][8] These interactions dictate how the molecule interacts with solvents and stationary phases in ways that are distinct from its hydrocarbon analogue.
-
Modified pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups (like a nitrogen in the heterocycle), affecting its charge state in buffered mobile phases and its solubility profile.[4][7]
This interplay of competing properties leads to unpredictable behavior in standard purification systems.
Q2: How does the position and degree of fluorination affect my purification strategy?
A: The location and number of fluorine atoms are critical. A monofluorinated pyridine will behave differently from a trifluoromethyl-substituted pyrazole.
-
Monofluorination vs. Polyfluorination: A single fluorine atom introduces a localized dipole. A -CF3 group, however, creates a highly lipophilic, electron-poor domain on the molecule. Heavily fluorinated compounds may exhibit "fluorous" properties, showing preferential solubility in fluorinated solvents.[9]
-
Aromatic vs. Aliphatic Fluorination: Fluorine on an aromatic ring primarily impacts the ring's electronic properties (π-system) and potential for π-π stacking interactions. Fluorine on an aliphatic side chain affects the molecule's conformation and local polarity.[7]
-
Proximity to Heteroatoms: A fluorine atom adjacent to a nitrogen can drastically lower the nitrogen's basicity, changing how the molecule interacts with acidic or basic media and silica gel.
Your strategy must adapt accordingly. A highly fluorinated compound might be a candidate for fluorous solid-phase extraction (F-SPE), while a monofluorinated isomer might require a specialized HPLC column that exploits dipole-dipole interactions.
Part 2: Troubleshooting Guide - Column Chromatography
Chromatography is the workhorse of purification, but fluorinated heterocycles often defy standard protocols.
Q3: My compound is showing poor peak shape and unexpected elution on my C18 reverse-phase column. What is happening?
A: This is a classic problem. C18 columns separate primarily based on hydrophobic interactions. Your fluorinated molecule, with its unique polarity and potential for repulsive interactions with the alkyl chains, is not playing by these rules. The C-F bond's polarity can lead to interactions with residual silanols on the silica surface, causing peak tailing, while its overall "fluorophilic" character can cause it to elute much earlier or later than predicted by its logP.
Workflow: Troubleshooting Reverse-Phase Chromatography
Below is a systematic workflow for developing a separation method when standard C18 fails.
Caption: Troubleshooting workflow for HPLC purification.
Q4: I can't separate my desired product from a regioisomer. Which column offers the best chance of success?
A: For separating regioisomers, which often have very similar hydrophobicity, you need a stationary phase that recognizes shape and subtle electronic differences. A Pentafluorophenyl (PFP) phase is the superior choice here.[10] PFP columns provide multiple retention mechanisms beyond hydrophobicity, including steric recognition, dipole-dipole, and π-π interactions.[10][11] The different placement of the C-F bond in your regioisomers will create distinct electronic profiles that a PFP phase can differentiate.
Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compounds
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Considerations |
| C8 / C18 | Hydrophobic interactions | General-purpose initial screening. | Often provides poor selectivity for fluorinated compounds; unpredictable elution order.[12][11] |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, charge transfer, shape selectivity.[10] | Aromatic heterocycles, positional isomers, halogenated compounds. | Offers selectivity orthogonal to C18; excellent for difficult separations.[11] |
| Perfluoroalkyl ("Fluorous") | Fluorophilic interactions ("like dissolves like"). | Highly fluorinated compounds, separating fluorinated from non-fluorinated species. | Requires specific mobile phases (often high organic content or fluorinated eluents).[9][12] |
Part 3: Troubleshooting Guide - Recrystallization & Extraction
When chromatography is not ideal for large scales, crystallization and extraction are key.
Q5: My compound "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in that specific solvent environment, or when crystal lattice formation is inhibited. The strong, unique intermolecular forces of fluorinated heterocycles often lead to this issue.[8]
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation: Slow down the process. Allow the solution to cool very slowly (e.g., in a dewar). If using an anti-solvent, add it dropwise at an elevated temperature and then cool.
-
Use a Different Solvent System: The current solvent system is not conducive to forming a stable crystal lattice. You must re-screen for better options (see protocol below).
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed Crystals: If you have even a tiny amount of solid material, add a single speck to the supersaturated solution to initiate crystallization.
Protocol: Systematic Solvent Screening for Recrystallization
This protocol helps you rationally find a single-solvent or two-solvent system for polar fluorinated molecules.[8]
-
Preparation: Place ~10-20 mg of your crude compound into several small test tubes.
-
Single Solvent Screening (Hot):
-
To each tube, add a common solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise at room temperature. Note solvents in which the compound is highly soluble (these may be useful for the two-solvent system).
-
For solvents where the compound is poorly soluble at room temp, heat the mixture to boiling. If it dissolves completely, it's a potential single-solvent system.
-
Let the promising candidates cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Two-Solvent System Screening:
-
Identify a "Solvent" and "Anti-Solvent": From step 2, identify a solvent in which your compound is very soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). The two must be miscible.
-
Procedure: Dissolve the compound in a minimum amount of the hot "solvent".
-
Titration: While still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).
-
Clarification: Add a drop or two of the hot "solvent" back until the solution is clear again.
-
Crystallization: Allow the solution to cool slowly. The controlled decrease in solubility should promote crystal growth rather than oiling out.
-
Part 4: Troubleshooting Guide - Impurity Identification & Removal
Knowing what to look for is half the battle. Fluorination reactions can be complex, and unexpected side products are common.
Q6: My ¹H and ¹³C NMR spectra look clean, but my elemental analysis is off. What impurities should I look for?
A: Proton and carbon NMR can be misleading for fluorinated compounds. Common "NMR-silent" or hard-to-detect impurities include:
-
Partially Fluorinated or Over-Fluorinated Species: The reaction may not have gone to completion, or it may have proceeded too far, adding extra fluorine atoms.
-
Regioisomers: Fluorination may have occurred at a different position on the heterocycle.[13]
-
Residual Inorganic Fluoride: Salts like TBAF or KF used in the reaction can be difficult to remove.
-
Defluorinated Byproducts: Under certain conditions (metabolic or chemical), the C-F bond can be cleaved, leading to hydroxylated or parent compounds.[14][15]
Protocol: Purity Assessment Using ¹⁹F NMR
¹⁹F NMR is the most powerful tool for assessing the purity of your fluorinated compound. It provides direct, quantitative information about every fluorine-containing species in your sample.[14][16]
-
Sample Preparation: Prepare your sample as you would for ¹H NMR.
-
Acquisition: Run a standard, quantitative ¹⁹F NMR experiment. A known-purity fluorinated standard (e.g., trifluorotoluene) can be added for absolute quantification, but is not necessary for assessing relative purity.
-
Analysis:
-
Integrate the peak corresponding to your desired product.
-
Carefully examine the baseline for other peaks. Even small peaks represent a 1:1 molar impurity if they arise from a compound with the same number of fluorine atoms.
-
The chemical shift of impurity peaks can provide clues to their identity. For example, a peak corresponding to inorganic fluoride will appear at a very different chemical shift (~ -120 ppm) than covalently bound fluorine.[14]
-
Q7: I've identified a stubborn, non-fluorinated starting material that co-elutes with my product. How can I remove it?
A: This is an ideal scenario for Fluorous Solid-Phase Extraction (F-SPE) .
-
Principle: F-SPE uses a silica gel functionalized with perfluoroalkyl chains. This "fluorous phase" strongly retains highly fluorinated compounds while allowing non-fluorinated (hydrocarbon) compounds to pass through with a non-polar organic eluent.
-
Workflow:
-
Dissolve your crude mixture in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile).
-
Load the mixture onto a pre-conditioned fluorous SPE cartridge.
-
Wash Step: Elute with a "hydrocarbon" solvent (e.g., 80:20 MeOH/H₂O). The non-fluorinated starting material will wash out.
-
Elution Step: Elute with a more fluorophilic solvent (e.g., pure methanol or a fluorinated solvent) to recover your highly-retained, purified fluorinated product.
-
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. ACS Publications. [Link]
-
The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health (NIH). [Link]
-
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. [Link]
-
Case studies of fluorine in drug discovery. Elsevier. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Case studies of fluorine in drug discovery. ResearchGate. [Link]
- Process for the preparation of fluorinated heterocyclic compounds.
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Recent trends in the impurity profile of pharmaceuticals. PubMed Central. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Methods of Analysis for Fluorine. Springer. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley. [Link]
-
Fluorinated Heterocycles. ResearchGate. [Link]
-
Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health (NIH). [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
-
Fluorinated Heterocycles. DOKUMEN.PUB. [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. [Link]
-
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. ACS Publications. [Link]
-
The Dark Side of Fluorine. ACS Publications. [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the dedicated technical guide for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the scale-up synthesis of this important heterocyclic compound. The 1,3,4-oxadiazole moiety is a valued scaffold in medicinal chemistry, often used as a bioisostere for esters and amides, which enhances metabolic stability and modulates physicochemical properties.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthesis Workflow and Mechanism
The synthesis is typically a two-step process: formation of the key 3-fluorobenzohydrazide intermediate, followed by a cyclization reaction to form the 1,3,4-oxadiazol-2(3H)-one ring. While several methods exist for the cyclization step, including the use of hazardous reagents like phosgene, we will focus on a safer and highly efficient modern approach using carbon dioxide as the C1 source under basic conditions.[3]
Overall Synthetic Scheme
Caption: High-level workflow for the two-step synthesis.
Proposed Reaction Mechanism
The cyclization is believed to proceed via the formation of a carbazate intermediate. The base deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon dioxide. An intramolecular cyclization followed by dehydration yields the final product.
Caption: Proposed mechanism for the base-catalyzed CO2 cyclization.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to these steps, coupled with the insights from the troubleshooting section, should provide a reliable synthetic route.
Part 1: Synthesis of 3-Fluorobenzohydrazide
-
Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 3-fluorobenzoate (1.0 eq) and ethanol (5-10 mL per gram of ester).
-
Reagent Addition: Add hydrazine monohydrate (2.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-fluorobenzohydrazide. The product is typically >95% pure and can be used in the next step without further purification.
Part 2: Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
-
Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, dissolve 3-fluorobenzohydrazide (1.0 eq) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water to form a homogeneous solution.[3]
-
CO2 Addition: Bubble carbon dioxide gas through the stirred solution at a steady rate at room temperature for 6-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the starting hydrazide is consumed, stop the CO2 flow and concentrate the reaction mixture under reduced pressure to remove most of the ethanol.
-
Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 using concentrated HCl. A white precipitate will form.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford the final product as a white crystalline solid.
| Parameter | Condition | Purpose |
| Step 1 Solvent | Ethanol | Solubilizes reactants; product precipitates upon cooling. |
| Step 2 Base | Sodium Hydroxide (NaOH) | Deprotonates the hydrazide to activate it for nucleophilic attack.[3] |
| Cyclizing Agent | Carbon Dioxide (CO2) | Safe, inexpensive, and readily available source of the carbonyl group. |
| Work-up pH | ~2-3 | Neutralizes the basic reaction mixture and protonates the product, causing it to precipitate. |
| Purification | Recrystallization (Ethanol/Water) | Removes inorganic salts and unreacted starting materials. |
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to rapidly resolve experimental challenges.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Questions on Reaction Execution
Q1: The cyclization reaction is very slow or appears to have stalled, with a significant amount of 3-fluorobenzohydrazide remaining on TLC. What went wrong?
A: This is a common issue that typically points to one of three areas:
-
Inefficient CO2 Delivery: Ensure a steady, consistent flow of CO2 gas is bubbling through the solution, not just over the surface. A fritted gas dispersion tube can improve efficiency. Check for leaks in your gas line.
-
Insufficient Base: The base is catalytic in nature but crucial for activating the hydrazide.[3] Ensure the correct stoichiometry was used. If the hydrazide starting material was of poor quality (e.g., a hydrochloride salt), more base may be required to neutralize it first.
-
Solvent Issues: While the reaction is tolerant of some water (as NaOH is added as a solution), excessive water can hinder the reaction. Ensure your ethanol is of an appropriate grade.
Q2: I am not using CO2 gas. I opted for triphosgene or carbonyldiimidazole (CDI) and the reaction is not working. Why?
A: These reagents are excellent alternatives but require strictly anhydrous conditions.
-
Moisture Sensitivity: Both triphosgene and CDI react violently with water. Any moisture in your solvent, glassware, or starting materials will consume the reagent before it can participate in the desired reaction. Ensure all components are rigorously dried before use.
-
Stoichiometry and Addition: Triphosgene is a source of three equivalents of phosgene. It is often used in sub-stoichiometric amounts (0.4 eq). It should be added slowly as a solution to the hydrazide and a non-nucleophilic base (like triethylamine or pyridine) at a low temperature (0 °C) to control the exotherm and prevent side reactions.
Questions on Work-up and Purification
Q3: During the acidic work-up, my product oiled out instead of precipitating as a solid. How can I isolate it?
A: "Oiling out" occurs when the melting point of the crude product is lower than the temperature of the solution or when impurities are acting as a eutectic mixture.
-
Immediate Actions: Continue to stir the mixture vigorously while it cools to 0 °C or below. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Solvent Extraction: If crystallization fails, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it to obtain the crude product as an oil or semi-solid, which can then be purified by column chromatography or recrystallized from a different solvent system.
Q4: My yield is significantly lower than expected after recrystallization. Where could the product have been lost?
A: Product loss during recrystallization is common if the solvent system is not optimized.
-
Solvent Choice: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. If your product is too soluble in the chosen solvent (e.g., pure ethanol), you will lose a significant amount in the mother liquor.
-
Optimization: Perform small-scale solubility tests with various solvents. A mixed solvent system, like ethanol/water or ethyl acetate/hexanes, often provides the best results. Add the "good" solvent (e.g., ethanol) to dissolve the crude product at reflux, then slowly add the "poor" solvent (e.g., water) until the solution becomes faintly turbid. Cool slowly to allow for crystal formation.
-
Volume: Using an excessive volume of solvent will also lead to low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude solid.
Frequently Asked Questions (FAQs)
Q1: Can I use 3-fluorobenzoic acid directly instead of the ester to make the hydrazide?
A: Yes, but it requires an activation step. You would first need to convert the carboxylic acid to an activated species like an acid chloride (using thionyl chloride or oxalyl chloride) or use a peptide coupling agent (like HATU or EDCI) to facilitate the reaction with hydrazine.[4][5] The route from the methyl ester is often more direct for large-scale work.
Q2: What are the primary safety concerns for this synthesis?
A:
-
Hydrazine Hydrate: This is the most hazardous reagent. It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Strong Acids/Bases: Handle concentrated HCl and NaOH with care.
-
Pressure: If conducting the CO2 reaction in a sealed vessel, ensure a pressure relief mechanism is in place to prevent over-pressurization.
Q3: How do I confirm the structure of my final product?
A: A combination of standard analytical techniques should be used:
-
¹H NMR: Expect to see aromatic protons in the 7-8 ppm region. The N-H proton of the oxadiazolone ring will appear as a broad singlet, typically >10 ppm, which will disappear upon D₂O exchange.
-
¹³C NMR: The carbonyl carbon (C=O) of the ring is characteristic and appears around 155-160 ppm.
-
FTIR: Look for a strong C=O stretch around 1780-1760 cm⁻¹ and an N-H stretch around 3200-3000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₈H₅FN₂O₂ = 180.14 g/mol ).
References
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. [Link]
-
ResearchGate. (2021). Synthesis of 5-substituted-3H-[6][7][8]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). ResearchGate. [Link]
-
Bentham Science. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. [Link]
-
ResearchGate. (n.d.). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. ResearchGate. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Tikrit Journal of Pure Science. (n.d.). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. Tikrit Journal of Pure Science. [Link]
-
ResearchGate. (n.d.). Intermolecular cyclization of acylhydrazines. ResearchGate. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting in vitro assays with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Welcome to the technical support resource for researchers utilizing 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in in vitro assays. This guide is designed to provide practical, field-proven insights to help you navigate common experimental challenges and ensure the integrity of your results. We will move beyond simple checklists to explore the causality behind experimental phenomena, empowering you to troubleshoot effectively.
While this molecule belongs to the versatile 1,3,4-oxadiazole class, known for a wide array of biological activities, this guide will focus on its application as an inhibitor of Monoacylglycerol Lipase (MAGL) , a key enzyme in endocannabinoid metabolism.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one that I should be aware of?
A1: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one functions as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2] By inhibiting MAGL, the compound prevents the breakdown of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors. The core 1,3,4-oxadiazol-2(3H)-one scaffold is recognized as a potent pharmacophore that can interact with the active sites of various enzymes.[1][3]
Q2: My compound is not showing any inhibition in my MAGL activity assay. What are the most common initial culprits?
A2: The most frequent reasons for a lack of activity fall into two categories: compound-related issues and assay system failures.
-
Compound Integrity & Solubility: The compound may not be fully dissolved in your assay buffer, leading to a much lower effective concentration than intended. The weakly acidic nature of the oxadiazolone ring means its solubility is highly pH-dependent.[3]
-
Assay Conditions: The enzyme may be inactive, the substrate may have degraded, or the detection method (e.g., fluorescence) may be compromised.
A systematic approach, starting with verification of your compound's solubility and stock concentration, is the most efficient path to a solution.[4]
Q3: What solvent and storage conditions do you recommend for this compound?
A3: Based on its chemical properties and standard laboratory practice for oxadiazole derivatives, we recommend the following:
-
Primary Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration primary stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your final assay, which should ideally not exceed 0.5%.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5] The powdered (neat) compound should also be stored at -20°C.
Detailed Troubleshooting Guides
Section 1: Compound Solubility and Handling
Poor solubility is the single most common cause of inconsistent or negative results with small molecule inhibitors. The physical presence of the compound in the tube does not guarantee its availability to the target protein in the aqueous assay buffer.
Q4: I've prepared my dilutions, but I suspect the compound is precipitating in the assay plate. How can I confirm this and fix it?
A4: Visual inspection is the first step. Look for cloudiness or particulates in your wells after adding the compound. However, microprecipitation can occur without being visible.
Causality: The 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold has a weakly acidic N-H proton (calculated pKa ~5.8-7.1).[3] In neutral or slightly acidic buffers (pH < 7.4), a significant fraction of the compound will be in its less soluble, neutral form. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.
Troubleshooting Protocol: Verifying Compound Solubility
-
Prepare Dilutions: Prepare serial dilutions of your compound in the exact same assay buffer you use for your experiment, mimicking the final concentrations you intend to test.
-
Equilibrate: Allow the solutions to equilibrate at the assay temperature (e.g., 30°C or 37°C) for 30-60 minutes.
-
Visual & Spectrophotometric Check:
-
Visually inspect each tube for turbidity against a dark background.
-
Transfer 100-200 µL to a clear microplate and measure the absorbance at a high wavelength (e.g., 600-700 nm). A reading significantly above the buffer-only blank indicates light scattering from precipitated compound.
-
-
Centrifugation & Quantification (Optional but definitive):
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 20 minutes to pellet any precipitate.
-
Carefully remove the supernatant and measure the concentration of the soluble compound via a suitable method like HPLC-UV. Compare this to the intended concentration.
-
Solutions:
-
Lower the Final Concentration: Determine the highest concentration that remains soluble and use that as your top concentration.
-
Modify the Assay Buffer: If your assay tolerates it, adding a small amount of a non-ionic surfactant like Tween-20 (0.01%) or including up to 5% bovine serum albumin (BSA) can help maintain solubility.
-
Adjust pH: For the oxadiazolone scaffold, slightly increasing the buffer pH (e.g., to 7.8-8.0), if permissible for your enzyme's activity, can increase the proportion of the more soluble deprotonated form.[3]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High dissolving power for many organic molecules.[6] |
| Max DMSO in Assay | < 0.5% (v/v) | High concentrations of DMSO can inhibit enzyme activity or affect cell health. |
| Solubility Check | Mandatory for new buffers | Prevents using concentrations that are not actually in solution. |
| Buffer Additives | 0.01% Tween-20 or 1-5% BSA | Can improve solubility and prevent compound from sticking to plasticware. |
Section 2: MAGL Enzyme Inhibition Assay Troubleshooting
Let's consider a typical fluorometric MAGL inhibitor screening assay where the enzyme cleaves a substrate to release a fluorescent product.
Q5: My positive control inhibitor works, but 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one shows no effect. My solubility is confirmed. What's next?
A5: This points towards an issue with the compound's interaction with the target or its stability under assay conditions.
Causality:
-
Time-Dependent Inhibition: Some inhibitors require a pre-incubation period with the enzyme to exert their effect, especially if they are slow-binding or covalent modifiers.
-
Compound Degradation: The 1,3,4-oxadiazole ring is generally stable, but specific assay components (e.g., high concentrations of reducing agents like DTT) could potentially affect it.
-
Assay Interference: The compound itself might be interfering with the detection method. For instance, it could be fluorescent at the assay wavelengths or act as a quencher.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting lack of inhibition.
Experimental Protocols:
-
Pre-incubation Test:
-
Prepare two sets of reactions.
-
Set A (No Pre-incubation): Add assay buffer, inhibitor, and enzyme to the well. Immediately add the substrate to start the reaction.
-
Set B (Pre-incubation): Add assay buffer, inhibitor, and enzyme. Incubate for a set period (e.g., 30 minutes) at the assay temperature. Then, add the substrate to start the reaction.
-
Compare the inhibition levels. A significant increase in potency in Set B indicates time-dependent inhibition.
-
-
Assay Interference Check:
-
Control 1 (Fluorescence Check): In a well, combine assay buffer and the inhibitor at its highest concentration. Read the fluorescence. A high signal indicates the compound is intrinsically fluorescent.
-
Control 2 (Quenching Check): In a well, combine assay buffer, the fluorescent product of the reaction (if available as a standard), and the inhibitor. A decrease in fluorescence compared to a well without the inhibitor suggests quenching.
-
Section 3: Biological Context and Pathway Validation
Verifying that the MAGL pathway is active and relevant in your system is a crucial, often overlooked, step.
Q6: I'm using a cell-based assay. How do I confirm that MAGL is the relevant target for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one in my specific cells?
A6: This is an excellent question that addresses target engagement and validation. Observing a phenotype after adding a compound is only the first step; attributing it to a specific target requires further evidence.
Causality: A compound can have off-target effects, or the intended target (MAGL) may not be expressed or functionally relevant for the endpoint you are measuring in your chosen cell line.
Validation Strategy:
-
Confirm MAGL Expression: Verify that your cells express MAGL at the protein level using Western Blot or at the mRNA level using qRT-PCR.
-
Use a Structurally Unrelated MAGL Inhibitor: A key validation step is to replicate the phenotype using a known, well-characterized MAGL inhibitor with a different chemical scaffold (e.g., JZL184). If both compounds produce the same effect, it strengthens the hypothesis that the phenotype is MAGL-dependent.
-
Measure the Downstream Effect: The direct consequence of MAGL inhibition is the accumulation of its substrate, 2-AG. If possible, use a technique like LC-MS/MS to measure 2-AG levels in your cells with and without the inhibitor. A significant increase in 2-AG is strong evidence of on-target activity.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use siRNA or CRISPR to reduce or eliminate MAGL expression. If the phenotype observed with the inhibitor is mimicked by MAGL knockdown/knockout, it provides the most definitive link between the target and the effect.
Caption: Simplified MAGL pathway in endocannabinoid signaling.
References
- BenchChem. (n.d.). 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol.
- Cieplik, J., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed.
- Al-Ostath, A., et al. (2023). Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed.
- Wang, X., et al. (2020). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Jones, C. E., et al. (2021). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery.
- Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH National Library of Medicine.
- Sharma, R., et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.
- Gomulak, M., & Maslyk, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Omar, T. N. A., et al. (2025). 1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. ResearchGate.
- Gümüş, F., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. NIH National Library of Medicine.
- Wujec, M., & Siwek, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- United States Biological. (n.d.). 5-(3-Fluorophenyl)-3H-1,3,4-oxadiazol-2-one - Data Sheet.
- Cang, X., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. RSC Publishing.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Ahmad, A., et al. (2017). Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. NIH National Library of Medicine.
- Al-Amiery, A. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate.
- Abcam. (n.d.). Monoacylglycerol Lipase/MGL Inhibitor Screening Kit (Fluorometric) (ab283388).
- AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS.
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays.
- ResearchGate. (2025). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usbio.net [usbio.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 1,3,4-Oxadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and biological evaluation of this versatile class of compounds. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides actionable advice to help you navigate experimental complexities and enhance the therapeutic potential of your novel derivatives.
Section 1: Troubleshooting Guide for Synthesis & Purification
This section addresses specific, common problems in a question-and-answer format, focusing on the causality behind experimental choices to empower you with a deeper understanding of your chemical systems.
Q1: My cyclization reaction to form the 2,5-disubstituted 1,3,4-oxadiazole ring is failing or giving very low yields. What are the likely causes and solutions?
A1: Failure of the cyclodehydration step is a frequent bottleneck. The success of this reaction hinges on the choice of cyclizing agent, the stability of your starting materials (typically 1,2-diacylhydrazines or N-acylhydrazones), and the reaction conditions.
Causality & Troubleshooting Steps:
-
Harsh Dehydrating Agent: Aggressive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can cause degradation, especially with sensitive functional groups on your aryl substituents.[3]
-
Solution: Switch to a milder dehydrating agent. Agents like triflic anhydride, Burgess reagent, or coupling agents such as HATU can promote cyclization under gentler conditions, often leading to cleaner reactions and higher yields.[1] For example, a direct cyclization of carboxylic acids with acylhydrazides using HATU has been shown to give good to excellent yields (70–93%).[1]
-
-
Poor Leaving Group/Activation: The reaction is fundamentally a nucleophilic attack by the second hydrazide oxygen onto the carbonyl carbon, followed by elimination of water. If the carbonyl is not sufficiently activated, the reaction will stall.
-
Solution: Ensure your dehydrating agent is fresh and used in the correct stoichiometric amount. For acid-catalyzed cyclizations, ensure a strong, non-nucleophilic acid is used.
-
-
Incomplete Precursor Formation: The cyclization can only occur if the 1,2-diacylhydrazine precursor has formed cleanly.
-
Solution: Before attempting the cyclization, isolate and characterize the diacylhydrazine intermediate. Confirm its purity by ¹H NMR and mass spectrometry. Impurities from the initial acylation step can interfere with the subsequent cyclization.
-
-
Solvent Incompatibility: The choice of solvent can dramatically affect reaction rates and side product formation.
-
Solution: For POCl₃, refluxing neat (without solvent) is common but can be too harsh. Try using a high-boiling inert solvent like toluene or xylene to maintain a high temperature with better control. For milder reagents, solvents like DMF or DMSO can be effective.[1]
-
Workflow for Troubleshooting Low Cyclization Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in 1,3,4-oxadiazole synthesis.
Caption: Troubleshooting flowchart for low-yield 1,3,4-oxadiazole synthesis.
Q2: I'm having difficulty purifying my final 1,3,4-oxadiazole product. It streaks on silica gel columns and is difficult to crystallize.
A2: Purification of heterocyclic compounds like 1,3,4-oxadiazoles can be challenging due to their polarity and potential for interaction with silica gel's acidic surface.
Causality & Troubleshooting Steps:
-
Interaction with Silica Gel: The nitrogen atoms in the oxadiazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and poor separation.[4]
-
Solution 1 (Modify Mobile Phase): Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to your mobile phase.[4] This neutralizes the acidic sites on the silica, preventing strong adsorption of your compound.
-
Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Neutral alumina can be an excellent alternative for basic compounds.[4] For very polar compounds, reversed-phase (C18) chromatography may be more effective.[4]
-
-
Crystallization Issues ("Oiling Out"): The compound may be precipitating as an oil instead of a solid crystal lattice, often due to residual impurities or the wrong choice of solvent.[4]
-
Solution 1 (Solvent System): The ideal recrystallization solvent dissolves your compound when hot but not when cold.[5] Experiment with a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane). If an oil forms, try adding a small amount of the hot solvent back to dissolve the oil, then allow it to cool much more slowly.[4]
-
Solution 2 (Induce Crystallization): If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[4] Alternatively, add a "seed crystal" of the pure compound if you have one.[4]
-
Solution 3 (Pre-Purification): Impurities often inhibit crystallization.[4] Pass the crude material through a small plug of silica or alumina with a moderately polar solvent to remove baseline impurities before attempting recrystallization.
-
Section 2: FAQs on Enhancing Biological Activity
This section provides answers to frequently asked questions regarding the strategic design and evaluation of 1,3,4-oxadiazole derivatives to maximize their biological efficacy.
Q3: What structural modifications are most effective for enhancing the biological activity of 1,3,4-oxadiazole derivatives?
A3: The biological activity of 1,3,4-oxadiazoles is highly dependent on the nature of the substituents at the 2 and 5 positions.[3] Strategic modification of these positions is key to tuning the compound's pharmacological properties.
-
Lipophilicity and Steric Bulk: The introduction of lipophilic groups (e.g., halogenated phenyl rings, long alkyl chains) can enhance membrane permeability, which is often crucial for reaching intracellular targets. For example, derivatives with 3,4-dimethoxyphenyl or 4-chlorophenyl groups have shown improved anti-inflammatory activity.[6]
-
Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) can improve interaction with enzyme active sites or receptors. The core 1,3,4-oxadiazole itself acts as a bioisostere for ester and amide groups, capable of accepting hydrogen bonds.[7]
-
Hybrid Pharmacophores: A powerful strategy is to hybridize the 1,3,4-oxadiazole scaffold with another known pharmacophore.[8] For instance, linking the oxadiazole to a quinoline or triazole moiety has led to compounds with potent anticancer and antibacterial activities.[7][8] This approach can lead to multi-target agents.
Q4: My synthesized compounds show low solubility in aqueous buffers for biological assays. How can I address this?
A4: Poor aqueous solubility is a common hurdle in drug discovery and can lead to unreliable assay results.
-
Co-solvents: The most common approach is to dissolve the compound in a water-miscible organic solvent like DMSO or DMF first, and then dilute it into the aqueous assay buffer.[4] It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting the biological system. Always run a vehicle control (buffer + co-solvent) to ensure the solvent itself has no effect.
-
Formulation Strategies: For in vivo studies, more advanced formulation techniques may be necessary, such as using cyclodextrins, liposomes, or creating a salt form of the compound if it has a suitably acidic or basic handle.
-
Structural Modification: In the long term, the most robust solution is to design the next generation of compounds with improved solubility. Incorporating polar functional groups or ionizable centers can significantly enhance aqueous solubility.[9]
Q5: How do I determine the mechanism of action for my most active compounds?
A5: Identifying the molecular target is a critical step in drug development. 1,3,4-oxadiazoles are known to target a wide range of enzymes and proteins.[8]
-
Target-Based Assays: If you have a hypothesized target (e.g., a specific kinase, protease, or receptor), perform direct enzyme inhibition or receptor binding assays. For example, many oxadiazole derivatives have been evaluated as inhibitors of targets like thymidylate synthase, HDAC, and α-glucosidase.[8][10]
-
Cell-Based Assays: These assays can help elucidate the biological pathway being affected. For example, if your compounds show anticancer activity, you can perform assays to measure apoptosis (e.g., Annexin V staining), cell cycle arrest (e.g., flow cytometry), or inhibition of specific signaling pathways (e.g., Western blotting for phosphorylated proteins).[9] Compounds that induce apoptosis at a higher rate than standard drugs like cisplatin are considered promising.[9]
-
In Silico Docking: Molecular docking studies can predict the binding mode of your compound within the active site of a potential target enzyme, providing a structural basis for its activity and guiding further optimization.[11]
Section 3: Key Experimental Protocols
Here, we provide detailed, step-by-step methodologies for common procedures in 1,3,4-oxadiazole research. These protocols are designed to be self-validating by including characterization checkpoints.
Protocol 1: General Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole via Oxidative Cyclization
This protocol describes a modern and often high-yielding method using an oxidizing agent to cyclize an N-acylhydrazone precursor.[12]
Step 1: Synthesis of Acylhydrazone Precursor (III)
-
In a round-bottom flask, dissolve the acylhydrazide (I) (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde (II) (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the starting materials.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Validation: Confirm the structure of the acylhydrazone (III) by ¹H NMR (look for the characteristic -CH=N- proton signal) and mass spectrometry.
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazole (IV)
-
Suspend the purified acylhydrazone (III) (1.0 eq) in a solvent such as DMF or ethanol.
-
Add an oxidizing agent. A common and effective system is Iodine (I₂) (1.2 eq) in the presence of a mild base like potassium carbonate (K₂CO₃) (2.0 eq).[13]
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC. The reaction is usually complete within 3-6 hours.
-
Work-up: After cooling, pour the reaction mixture into a cold solution of sodium thiosulfate to quench the excess iodine.
-
The product will often precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove organic-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Validation: Confirm the final structure (IV) by IR (disappearance of N-H and C=O stretches from the hydrazone, appearance of C=N and C-O-C stretches), ¹H NMR (disappearance of the -CH=N- and N-H protons), ¹³C NMR, and high-resolution mass spectrometry.
Visual Workflow for Synthesis
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of your compounds on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare stock solutions of your 1,3,4-oxadiazole derivatives in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a positive control (e.g., cisplatin) and a vehicle control (medium with 0.5% DMSO).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Section 4: Data Summary Tables
For ease of reference, the following table summarizes common dehydrating agents used for 1,3,4-oxadiazole synthesis.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in Toluene | Inexpensive, powerful | Harsh, can cause charring/decomposition |
| SOCl₂ | Reflux in inert solvent | Effective, common reagent | Generates HCl, can be too acidic |
| TsCl/Pyridine | 0 °C to RT, CH₂Cl₂ | Milder than POCl₃ | Pyridine can be difficult to remove |
| Burgess Reagent | Reflux in THF | Very mild, neutral conditions | Expensive |
| HATU/DIPEA | RT, DMF | Mild, high-yielding for direct acid-hydrazide coupling[1] | Expensive, peptide coupling reagent |
| Iodine/K₂CO₃ | Reflux in Ethanol/DMF | Good for oxidative cyclization of hydrazones[13] | Requires hydrazone precursor, workup needed |
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules. [Link]
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Taylor & Francis Online. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Press. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
-
1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2023). PubMed. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis Online. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. jchemrev.com [jchemrev.com]
Validation & Comparative
A Comparative Guide to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and Other Oxadiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the 1,3,4-oxadiazole scaffold represents a privileged heterocyclic core, consistently appearing in a diverse array of pharmacologically active agents. Its metabolic stability and capacity for hydrogen bonding have made it a cornerstone in medicinal chemistry. This guide provides an in-depth comparison of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one with other oxadiazole derivatives, supported by experimental data, to illuminate the structure-activity relationships that drive their therapeutic potential.
The 1,3,4-Oxadiazole Core: A Versatile Pharmacophore
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This arrangement imparts a unique electronic and structural profile, making it a bioisostere for esters and amides and a valuable component in the design of novel therapeutic agents.[1][2] Derivatives of this core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6]
The introduction of a fluorine atom into a phenyl ring attached to the oxadiazole core, as in 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy.
Comparative Analysis: The Impact of Substitution on Biological Activity
While specific experimental data for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is not extensively published in comparative studies, we can infer its potential performance by examining the structure-activity relationships (SAR) of analogous compounds. The key points of comparison revolve around the nature and position of substituents on the phenyl ring at the 5-position of the oxadiazole core and modifications at the 2-position.
Anticancer Activity: A Focus on Fluorinated Derivatives
Fluorine substitution on the phenyl ring of 1,3,4-oxadiazole derivatives has been shown to significantly influence their anticancer activity. For instance, a study on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated potent anticancer activity against a panel of 59 cancer cell lines.[7][8] The trifluorophenyl moiety, in this case, contributes to the molecule's efficacy.
Table 1: Anticancer Activity of Selected Fluorinated 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | Activity (% Growth Inhibition) | Reference |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 (CNS Cancer) | 86.61 | [7][8] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 (Ovarian Cancer) | 85.26 | [7][8] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | NCI-H40 (Lung Cancer) | 75.99 | [7][8] |
| (4-Fluorophenyl)(1-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone | MCF-7 (Breast Carcinoma) | IC50 = 8.52 µM | [9][10] |
| (4-Fluorophenyl)(1-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone | MCF-7 (Breast Carcinoma) | IC50 = 21.57 µM | [9][10] |
The data in Table 1 suggests that the presence and position of fluorine atoms on the phenyl ring are critical for potent anticancer activity. The 3-fluoro substitution in 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is likely to confer significant cytotoxic properties, potentially through mechanisms such as the inhibition of key enzymes like telomerase.[3]
Antimicrobial Activity: Leveraging the Oxadiazole Scaffold
The 1,3,4-oxadiazole nucleus is also a prominent feature in the design of novel antimicrobial agents. Studies have shown that derivatives bearing a fluorophenyl group can exhibit significant antibacterial and antifungal activity. For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated potent activity against E. coli and S. aureus.[4]
Table 2: Antimicrobial Activity of Selected Fluorinated 1,3,4-Oxadiazole Derivatives
| Compound | Microbial Strain | Activity | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than reference | [4] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. aureus | Stronger than reference | [4] |
| (4-Fluorophenyl)(1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone | S. aureus | Zone of Inhibition = 18 mm | [9][10] |
| (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone | E. coli | Moderate activity | [9] |
These findings indicate that the 3-fluorophenyl moiety in the target compound is a promising feature for antimicrobial activity. The oxadiazole core, combined with the electronegative fluorine atom, can disrupt microbial growth through various mechanisms.
Experimental Methodologies: A Guide to Synthesis and Evaluation
To provide a practical context for the comparison, detailed experimental protocols for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives are outlined below.
General Synthesis of 5-Aryl-1,3,4-oxadiazol-2(3H)-ones
A common route for the synthesis of the 1,3,4-oxadiazol-2(3H)-one core involves the cyclization of a carbohydrazide with a suitable cyclizing agent.
Sources
- 1. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. media.neliti.com [media.neliti.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorophenyl Oxadiazoles
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[1] This guide delves into the nuanced world of fluorophenyl oxadiazoles, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology and infectious diseases.[2][3] We will dissect the critical structure-activity relationships (SAR) that govern their biological efficacy, offering a comparative analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals, providing not just data, but the causal logic behind the observed activities and the experimental frameworks used to uncover them.
The Strategic Role of Fluorine in Oxadiazole Scaffolds
The oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, serves as a versatile scaffold in drug discovery.[2] Its various isomers (1,3,4-oxadiazole, 1,2,4-oxadiazole, etc.) act as bioisosteres for ester and amide groups, enhancing metabolic stability and modulating physicochemical properties. When coupled with a fluorinated phenyl ring, the resulting molecule gains unique attributes. Fluorine, being the most electronegative element, imparts profound changes to a molecule's electronic properties, lipophilicity, pKa, and metabolic stability.[1][4] These changes are not uniform; the position and number of fluorine substituents on the phenyl ring dictate the ultimate biological effect, creating a complex but exploitable SAR.[4][5]
Impact of Fluorine Substitution on Physicochemical Properties
The introduction of fluorine can significantly alter a molecule's properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[6] This is a crucial factor for reaching intracellular targets.
-
Metabolic Stability: Fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby functional groups, making basic groups less basic and acidic groups more acidic.[4] This can influence drug-receptor interactions and solubility.
-
Conformational Effects: Fluorine can induce specific molecular conformations that may be more favorable for binding to a biological target.
dot graph SAR_Principles { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368"];
// Nodes A [label="Fluorophenyl\nOxadiazole Core", fillcolor="#F1F3F4"]; B [label="Increased\nLipophilicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Enhanced Metabolic\nStability", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Modulated\npKa", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Favorable\nConformation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Improved Biological Activity\n(e.g., Anticancer, Antibacterial)", pos="3.5,0!", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Fluorine\nSubstitution", len=1.5]; A -> C [label=" C-F bond\nstrength", len=1.5]; A -> D [label=" Inductive\nEffect", len=1.5]; A -> E [label=" Steric/Electronic\nInfluence", len=1.5]; B -> F [label=" Better Membrane\nPermeation"]; C -> F [label=" Increased\nHalf-life"]; D -> F [label=" Optimized Drug-\nReceptor Interaction"]; E -> F [label=" Higher Binding\nAffinity"]; } dot Caption: Key physicochemical effects of fluorine substitution on the oxadiazole scaffold.
Comparative Analysis of Biological Activities
The true measure of a scaffold's potential lies in its biological performance. Here, we compare the activity of various fluorophenyl oxadiazole derivatives, focusing on anticancer and antibacterial applications.
Anticancer Activity
Fluorophenyl oxadiazoles have emerged as promising anticancer agents, with their efficacy often linked to the substitution pattern on the phenyl ring.[3][7]
A study on indolizine-based oxadiazoles demonstrated the potent cytotoxicity of 4-fluorophenyl derivatives against the MCF-7 breast cancer cell line.[7] The analysis revealed that additional substitutions on a separate phenyl ring of the core structure significantly modulated this activity. For instance, compound 9n , featuring a 4-fluorophenyl group and a 4-nitrophenyl group, exhibited an IC50 of 8.52 µM, which was more potent than the standard drug doxorubicin (IC50 = 25.71 µM).[7] This highlights a synergistic effect where the fluorophenyl moiety contributes to the overall potency.
In another series of 1,2,4-oxadiazole sulfamates designed as steroid sulfatase (STS) inhibitors for hormone-dependent cancers, a powerful synergistic effect was noted for compounds with more than one fluorine atom.[5] Compounds with 3,5-difluoro (9j ) and 3,4-difluoro (9p ) substitutions were exceptionally potent inhibitors.[5] The most potent derivative, 9j , exhibited an IC50 of 6.64 nM in JEG-3 cells, comparable to the established inhibitor Irosustat.[5] This suggests that multiple fluorine atoms can enhance electrostatic interactions within the enzyme's active site.[5]
Table 1: Comparative Anticancer Activity of Fluorophenyl Oxadiazole Derivatives
| Compound ID | Fluorophenyl Substitution | Other Key Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 9j (Indolizine series) | 4-Fluoro | 4-Chlorophenyl | MCF-7 | 21.57 | [7] |
| 9n (Indolizine series) | 4-Fluoro | 4-Nitrophenyl | MCF-7 | 8.52 | [7] |
| Doxorubicin (Standard) | - | - | MCF-7 | 25.71 | [7] |
| 9j (Sulfamate series) | 3,5-Difluoro (on sulfamate-bearing phenyl) | Phenyl | JEG-3 | 0.00664 | [5] |
| 9p (Sulfamate series) | 3,4-Difluoro (on sulfamate-bearing phenyl) | Phenyl | JEG-3 | Potent (1.5% residual activity at 1 µM) | [5] |
| Irosustat (Standard) | - | - | JEG-3 | 0.00419 | [5] |
Data synthesized from multiple sources for comparative purposes.
The data clearly indicates that both the presence and the pattern of fluorine substitution are critical determinants of anticancer potency. A single para-fluoro substitution provides a strong foundation for activity, while di-fluoro substitutions can lead to exceptionally potent enzyme inhibition.
Antibacterial Activity
The oxadiazole scaffold is also a validated antibacterial pharmacophore. Fluorine substitution has been shown to modulate this activity significantly. In one study, a series of 1,2,4-oxadiazoles were evaluated against a panel of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] The structure-activity relationship revealed that hydrophobic substituents, particularly halogens like fluorine, on a terminal ring were well-tolerated and often beneficial for activity. The addition of an extra fluorine atom (compound 59b ) to a 4-chloropyrazole series retained potent antibacterial activity (MIC ≤ 8 µg/mL).[8]
Another study focusing on novel trifluoromethyl-1,3,4-oxadiazole amide derivatives found potent inhibitory effects against various bacterial strains.[9] Several compounds demonstrated superior performance against B. cereus with a minimum inhibitory concentration (MIC) as low as 0.03907 µg/mL.[9] This underscores the utility of fluorinated alkyl groups, like trifluoromethyl, in enhancing antibacterial potency.
Table 2: Comparative Antibacterial Activity of Fluorophenyl Oxadiazole Derivatives
| Compound Class | Fluorine Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole (59b ) | 3,4-Difluoro (on pyrazole ring) | S. aureus ATCC 29213 | ≤ 8 | [8] |
| 1,3,4-Oxadiazole Amide (1c, 1d, etc. ) | Trifluoromethyl | B. cereus FM314 | 0.03907 | [9] |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings discussed, we present detailed, step-by-step methodologies for the synthesis of a representative fluorophenyl oxadiazole and the key biological assays used for its evaluation.
Synthesis of 2-(4-Fluorophenyl)-5-substituted-1,3,4-oxadiazole
This protocol describes a common and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, which involves the cyclodehydration of a diacylhydrazine intermediate.
Step 1: Synthesis of 4-Fluorobenzohydrazide
-
To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold ether or recrystallized from ethanol to yield pure 4-fluorobenzohydrazide.
Step 2: Acylation of 4-Fluorobenzohydrazide
-
Dissolve 4-fluorobenzohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equivalents) and a base like triethylamine (TEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the diacylhydrazine intermediate by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Dissolve the purified diacylhydrazine intermediate (1 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. Alternatively, a milder reagent like triflic anhydride in the presence of pyridine can be used.[7]
-
Heat the reaction mixture (e.g., reflux in POCl₃) for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ or NaOH solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-(4-fluorophenyl)-5-substituted-1,3,4-oxadiazole.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Methyl\n4-fluorobenzoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazide [label="4-Fluorobenzohydrazide"]; Acid [label="Substituted\nCarboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diacyl [label="Diacylhydrazine\nIntermediate"]; Final [label="2-(4-Fluorophenyl)-5-R-\n1,3,4-oxadiazole", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazide [label=" Hydrazine Hydrate,\nEthanol, Reflux"]; {Hydrazide; Acid} -> Diacyl [label=" Coupling Agent\n(e.g., TBTU), Base"]; Diacyl -> Final [label=" Cyclodehydration\n(e.g., POCl3, Heat)"]; } dot Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl oxadiazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standard procedure.[4]
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[4]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 100-200 µL. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[7]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]
Conclusion and Future Directions
The structure-activity relationship of fluorophenyl oxadiazoles is a compelling area of study, demonstrating the profound impact of strategic fluorination. The evidence strongly suggests that the para-position on the phenyl ring is a favorable location for a single fluorine substituent for broad activities like anticancer effects. Furthermore, di- and tri-fluorination can lead to a synergistic increase in potency, particularly in enzyme inhibition, by enhancing molecular interactions.[5] The incorporation of trifluoromethyl groups also proves to be a powerful strategy for boosting antibacterial efficacy.[9]
The protocols detailed herein provide a validated framework for the synthesis and evaluation of new analogs. Future research should focus on a more systematic exploration of fluorination patterns, including the direct comparison of ortho, meta, and para isomers within the same molecular backbone. Investigating the effects of fluorination on pharmacokinetic profiles (ADME/Tox) will also be crucial for translating the potent in vitro activities of these compounds into viable clinical candidates. The fluorophenyl oxadiazole scaffold remains a rich platform for the development of next-generation therapeutics.
References
-
Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. (2026). ACS Omega. [Link]
-
Importance of Fluorine in Benzazole Compounds. (2020). Molecules. [Link]
-
Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. (2025). Molecular Diversity. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). ACS Infectious Diseases. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Future Medicinal Chemistry. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules. [Link]
-
Synthesis of fluorine‐infused oxadiazole derivative. (n.d.). ResearchGate. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). ACS Infectious Diseases. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2020). Molecules. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Biological Target of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel bioactive small molecule is a critical starting point in drug development. However, the journey from a preliminary "hit" to a validated clinical candidate is contingent on one fundamental question: what is the molecule's precise biological target, and is this interaction responsible for its therapeutic effect? This guide provides a comprehensive framework for validating the biological target of a novel compound, using the hypothetical molecule 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (FPOX) as a case study.
The 1,3,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Given this chemical precedent, robust and multi-pronged target validation is not just a recommendation—it is an absolute necessity to ensure that the observed biological activity is not due to unforeseen off-target effects.
This guide will compare and contrast several orthogonal, state-of-the-art experimental strategies for target validation. We will move from initial biochemical confirmation to direct evidence of target engagement in cells, proteome-wide selectivity profiling, and finally, genetic validation that causally links the target to the compound's mechanism of action.
The Target Validation Workflow: An Integrated Approach
Successful target validation relies on building a self-reinforcing web of evidence. No single experiment is definitive. Instead, we integrate data from biochemical, cellular, and genetic approaches to build an irrefutable case for a specific drug-target interaction being the primary driver of the compound's therapeutic effect.[3][4][5]
Figure 1: An integrated workflow for small molecule target validation.
Biochemical Validation: Is the Interaction Direct?
The first step is to confirm that FPOX directly interacts with its putative target, which we will hypothetically designate as Kinase X . This is typically achieved through in vitro enzymatic assays.
Causality: An enzymatic assay is the most direct way to measure the inhibitory potential of a compound against a purified protein, free from the complexities of a cellular environment. This experiment establishes the baseline potency (IC50) and provides initial evidence for a direct binding event.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Purified recombinant Kinase X, appropriate peptide substrate, ATP, FPOX (serially diluted), and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Add Kinase X, substrate, and FPOX (or DMSO vehicle control) to a 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and quantify the generated ADP using the detection reagent and a luminometer.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of FPOX concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Comparative Data (Hypothetical)
| Compound | Target | IC50 (nM) | Notes |
| FPOX | Kinase X | 50 | Potent inhibition observed. |
| Staurosporine | Kinase X | 5 | Non-selective, broad-spectrum kinase inhibitor (Positive Control). |
| DMSO | Kinase X | >10,000 | Vehicle control shows no inhibition. |
Interpretation: An IC50 of 50 nM suggests that FPOX is a potent and direct inhibitor of Kinase X in a purified system. This validates the initial hypothesis and justifies progression to more complex cellular assays.
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
A compound's activity in a test tube does not guarantee it will engage its target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context.[6][7][8]
Principle of CETSA: The binding of a ligand (like FPOX) to its target protein (Kinase X) typically increases the protein's thermodynamic stability.[9] This stabilization makes the protein more resistant to heat-induced denaturation. By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.[7][10]
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture cells (e.g., HEK293) to 80% confluency. Treat with FPOX (e.g., 1 µM) or DMSO for 1 hour.
-
Heating: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Detection: Analyze the supernatant by SDS-PAGE and Western Blot using an antibody specific for Kinase X.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control to generate a "melting curve." A shift in this curve to the right indicates thermal stabilization and thus, target engagement.
Comparative Data (Hypothetical)
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| DMSO | 50°C | - | Baseline thermal stability. |
| FPOX (1 µM) | 56°C | +6°C | Robust target engagement in cells. |
| Control Drug Y | 50°C | 0°C | Known inactive compound shows no engagement. |
Interpretation: A significant thermal shift of +6°C provides strong evidence that FPOX directly binds to and stabilizes Kinase X within intact cells, a critical milestone in target validation.[8]
Proteome-Wide Selectivity: Chemical Proteomics
A potent drug is also a selective drug. It is crucial to understand if FPOX binds only to Kinase X or if it has other "off-targets" that could lead to toxicity or misleading results. Chemical proteomics is the method of choice for an unbiased, proteome-wide assessment of a compound's binding partners.[11][12][13]
Causality: This approach does not rely on a prior hypothesis. By using the compound itself as "bait" in a competitive profiling experiment, we can identify all proteins that bind to it from a complex cell lysate.[14] This provides a global view of selectivity.
Experimental Workflow: Competitive Affinity Purification-Mass Spectrometry (AP-MS)
This method often uses "kinobeads"—an affinity matrix functionalized with multiple, broad-spectrum kinase inhibitors—to capture a large portion of the cellular kinome.[15]
-
Lysate Preparation: Prepare lysates from cells of interest.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of "free" FPOX or a DMSO control. This allows FPOX to bind to its targets.
-
Affinity Capture: Add kinobeads to the lysates. Kinase X and other kinases that are not bound by FPOX will be captured by the beads. Conversely, if FPOX is bound to Kinase X, it will prevent Kinase X from binding to the beads.
-
Elution and Digestion: Wash the beads extensively and elute the bound proteins. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
Data Analysis: Identify proteins whose binding to the beads is competitively and dose-dependently reduced by FPOX. These are the cellular targets of the compound.
Comparative Data (Hypothetical)
| Protein Target | Dissociation Constant (Kd) | Selectivity Score | Interpretation |
| Kinase X | 65 nM | 0.01 | High-affinity, primary target. |
| Kinase Y | 800 nM | 0.25 | Moderate off-target. |
| Kinase Z | 5,000 nM | 0.78 | Weak, likely insignificant off-target. |
| NQO2 | >10,000 nM | >0.9 | Identified as a common off-target for some scaffolds, but not engaged by FPOX.[15] |
Interpretation: The data confirms Kinase X as the highest-affinity target. While a moderate off-target (Kinase Y) is identified, there is a clear selectivity window (>10-fold). This information is invaluable for interpreting cellular phenotypes and guiding future lead optimization to improve selectivity.
Genetic Validation: Linking Target to Phenotype with CRISPR/Cas9
The ultimate proof of a target's role is to show that genetically removing the target mimics the effect of the drug. CRISPR/Cas9 gene editing technology is the gold standard for this type of validation.[16][][18][19]
Causality: If FPOX exerts its cellular effect (e.g., inhibiting cell proliferation) by inhibiting Kinase X, then knocking out the gene for Kinase X should result in the same phenotype.[20] This provides a direct causal link between the target protein and the compound's mechanism of action.[5]
Figure 3: The logic of using CRISPR/Cas9 for target validation.
Experimental Protocol: CRISPR/Cas9 Knockout and Phenotypic Assay
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding Kinase X.
-
Cell Line Generation: Transfect cells with Cas9 nuclease and the validated gRNAs to generate a clonal cell line where the Kinase X gene is knocked out (KO).
-
Validation of Knockout: Confirm the absence of Kinase X protein in the KO cell line via Western Blot.
-
Phenotypic Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on both the wild-type (WT) and Kinase X KO cell lines.
-
Rescue Experiment (Optional but Recommended): Transfect the KO cells with a plasmid expressing a CRISPR-resistant version of Kinase X. A reversal of the phenotype confirms the effect is specifically due to the loss of Kinase X.
-
Compound Treatment: Treat both WT and Kinase X KO cells with a dose-response of FPOX and measure cell viability.
Comparative Data (Hypothetical)
| Cell Line | Treatment | Relative Cell Viability | Interpretation |
| Wild-Type | DMSO | 100% | Baseline viability. |
| Wild-Type | FPOX (1 µM) | 45% | FPOX reduces viability. |
| Kinase X KO | DMSO | 48% | Genetic loss of Kinase X phenocopies FPOX treatment. |
| Kinase X KO | FPOX (1 µM) | 46% | FPOX has no additional effect in KO cells, indicating it acts via Kinase X. |
Interpretation: The fact that the Kinase X KO cells are resistant to further treatment with FPOX is the most compelling evidence that FPOX's anti-proliferative effects are mediated through the inhibition of Kinase X. This alignment of pharmacological and genetic evidence constitutes the highest level of target validation.[19]
Conclusion: A Synthesis of Evidence
Validating the biological target of a novel compound like 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is a systematic, multi-faceted process. By progressing through a logical sequence of experiments—from direct biochemical inhibition, to cellular target engagement, proteome-wide selectivity, and finally, genetic validation—researchers can build an unassailable case for their compound's mechanism of action. This rigorous, evidence-based approach is essential for mitigating risks in drug development and is the foundation upon which successful therapeutic programs are built. The integration of these orthogonal methods ensures that the identified target is not only engaged by the compound but is also functionally responsible for its ultimate therapeutic effect.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Science.
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]
-
1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2024). PubMed. Retrieved from [Link]
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. Retrieved from [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Retrieved from [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current Molecular Medicine, 13(7), 1175-1191. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved from [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Retrieved from [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Retrieved from [Link]
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2018). Current Drug Research Reviews. Retrieved from [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]
-
Target Validation with CRISPR. (2022). Biocompare. Retrieved from [Link]
-
CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024). Journal of Biomedicine and Biochemistry. Retrieved from [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026). AntBio. Retrieved from [Link]
-
Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024). ACS Infectious Diseases. Retrieved from [Link]
-
Target identification for biologically active small molecules using chemical biology approaches. (2007). Semantic Scholar. Retrieved from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Retrieved from [Link]
-
Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
-
Bondavalli, F., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Retrieved from [Link]
-
1,3,4-oxadiazole: a biologically active scaffold. (2012). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed Central. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. antbioinc.com [antbioinc.com]
- 5. wjbphs.com [wjbphs.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selectscience.net [selectscience.net]
- 18. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
A Comparative Guide to the In Vivo Efficacy of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Analogs as Notum Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Wnt signaling pathway has emerged as a critical, albeit challenging, target. Its dysregulation is implicated in the initiation and progression of numerous cancers.[1] Among the innovative strategies to modulate this pathway is the inhibition of Notum, a secreted carboxylesterase that negatively regulates Wnt signaling by deacylating Wnt proteins, rendering them inactive.[1] This guide provides an in-depth comparison of the in vivo efficacy of a promising class of Notum inhibitors: 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and its analogs. We will delve into their mechanism of action, compare their performance with alternative Wnt pathway inhibitors, and provide detailed experimental protocols to support further research and development.
The Rationale for Targeting Notum with 5-Aryl-1,3,4-oxadiazol-2(3H)-ones
The Wnt signaling pathway is a complex network crucial for embryonic development and adult tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation and tumor growth.[2] Notum acts as a crucial checkpoint in this pathway. By removing a palmitoleate group essential for Wnt protein activity, Notum effectively dampens Wnt signaling.[3] Therefore, inhibiting Notum presents a compelling therapeutic strategy to restore Wnt signaling in diseases where its suppression is detrimental, or to sensitize Wnt-driven cancers to other therapies.
The 5-phenyl-1,3,4-oxadiazol-2(3H)-one scaffold has been identified as a potent and promising chemotype for Notum inhibition. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring can significantly influence inhibitory potency. The introduction of a fluorine atom at the 3-position is of particular interest due to fluorine's ability to modulate physicochemical properties such as metabolic stability and binding affinity.
Mechanism of Action: Restoring Wnt Signaling
The primary mechanism by which 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one analogs exert their effect is through the direct inhibition of the enzymatic activity of Notum. By binding to the active site of Notum, these small molecules prevent the deacylation of Wnt proteins. This leads to an increase in the concentration of active, palmitoylated Wnt ligands available to bind to their Frizzled receptors, thereby reactivating the downstream Wnt signaling cascade.[3]
Caption: Wnt Pathway Modulation by a Notum Inhibitor.
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one analogs against other Wnt inhibitors are not yet widely published, we can construct a comparative analysis based on their mechanism of action and data from closely related compounds.
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Analogs vs. Other Notum Inhibitors
A key comparator for this class of compounds is LP-922056 , a potent and orally active Notum inhibitor developed by Lexicon Pharmaceuticals.[4] Studies have shown that LP-922056 can effectively increase cortical bone thickness in rodent models, demonstrating target engagement and a physiological response to Notum inhibition.[5] While specific anti-tumor efficacy data for LP-922056 is less reported in the public domain, its ability to modulate the Wnt pathway in vivo provides a benchmark for the 5-aryl-1,3,4-oxadiazol-2(3H)-one series.
| Compound Class | Known In Vivo Activity | Potential Advantages | Potential Disadvantages |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Analogs | Inferred from related oxadiazoles demonstrating anti-tumor activity in DLA-induced solid tumor models.[6] | Fluorination may improve metabolic stability and oral bioavailability. Small molecule nature allows for good tissue penetration. | Limited publicly available in vivo data for this specific analog. |
| LP-922056 | Demonstrated increase in cortical bone mass in rodents.[5] | Proven in vivo target engagement and physiological effect. | Primarily explored for osteoporosis; anti-cancer efficacy data is less available. |
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Analogs vs. Other Wnt Pathway Inhibitors
The broader landscape of Wnt pathway inhibitors includes molecules targeting different components of the signaling cascade, such as Porcupine (PORCN) inhibitors. PORCN is an enzyme essential for the palmitoylation and secretion of Wnt ligands.[7]
| Inhibitor Class | Mechanism of Action | Key In Vivo Findings |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Analogs (Notum Inhibitors) | Prevents Wnt deacylation, increasing active Wnt levels.[3] | Expected to show efficacy in Wnt-dependent tumors. |
| PORCN Inhibitors (e.g., WNT974, ETC-159) | Blocks Wnt palmitoylation and secretion, shutting down Wnt signaling.[7] | Have shown efficacy in preclinical models of Wnt-driven cancers.[7][8] Several are in clinical trials.[6] |
| Tankyrase Inhibitors (e.g., XAV939) | Stabilize Axin, promoting β-catenin degradation. | Demonstrate activity in preclinical studies, but clinical confirmation is pending.[8] |
The choice between a Notum inhibitor and a PORCN inhibitor depends on the specific therapeutic strategy. A Notum inhibitor would be beneficial in contexts where restoring Wnt signaling is desired, while a PORCN inhibitor would be used to globally suppress Wnt signaling in cancers driven by Wnt overexpression.
Experimental Protocols
To facilitate further research, we provide detailed methodologies for key experiments relevant to the in vivo evaluation of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one analogs.
Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
The synthesis of 5-aryl-1,3,4-oxadiazol-2(3H)-ones is a well-established multi-step process.
Caption: Synthetic workflow for 5-aryl-1,3,4-oxadiazol-2(3H)-ones.
Step-by-Step Protocol:
-
Esterification: To a solution of 3-fluorobenzoic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure to obtain the methyl 3-fluorobenzoate.
-
Hydrazinolysis: Dissolve the methyl 3-fluorobenzoate in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. Upon cooling, the 3-fluorobenzohydrazide will precipitate. Filter, wash with cold ethanol, and dry the solid.
-
Cyclization: Dissolve the 3-fluorobenzohydrazide in a suitable solvent like tetrahydrofuran (THF). To this solution, add a cyclizing agent such as triphosgene or carbonyldiimidazole (CDI) at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. After reaction completion, quench with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of a test compound in a mouse xenograft model.
Materials:
-
Human cancer cell line known to be dependent on Wnt signaling (e.g., HPAF-II pancreatic cancer cells with an RNF43 mutation).[7]
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Test compound (5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one analog) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Positive control drug (e.g., a known Wnt pathway inhibitor or standard chemotherapy for the chosen cancer type).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound group(s) at different doses, positive control group).
-
Treatment Administration: Administer the test compound, vehicle, or positive control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Data Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors. Analyze the data by comparing the tumor growth inhibition in the treatment groups to the vehicle control group.
Future Directions and Conclusion
The 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one analogs represent a promising class of Notum inhibitors with the potential for in vivo efficacy in Wnt-dependent diseases, particularly cancer. Their small-molecule nature and the tunability of their physicochemical properties through synthetic chemistry make them attractive candidates for further development.
Future research should focus on obtaining robust in vivo efficacy data for specific fluorinated analogs in relevant cancer models. Head-to-head comparative studies with other Wnt pathway inhibitors, such as PORCN inhibitors, will be crucial to delineate their unique therapeutic potential. Furthermore, comprehensive pharmacokinetic and toxicology studies are necessary to establish a clear therapeutic window and to guide clinical development.
The continued exploration of this chemical series, guided by a strong understanding of the Wnt signaling pathway and rigorous preclinical evaluation, holds the promise of delivering novel and effective therapies for patients with Wnt-driven malignancies.
References
-
Consensus. (n.d.). Pharmacological inhibitors targeting Wnt/β-catenin in cancer therapy. Retrieved from [Link]
-
Madan, B., Ke, Z., Lei, Z. D., Oliver, F. A., Oshima, M., Lee, M. A., Rozen, S., & Virshup, D. M. (2016). NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition. Oncotarget, 7(11), 12386–12392. [Link]
- Madan, B., Ke, Z., Lei, Z. D., Oliver, F. A., Oshima, M., Lee, M. A., Rozen, S., & Virshup, D. M. (2016). NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition. Oncotarget, 7(11), 12386–12392.
-
Kahn, M. (2014). Can we safely target the WNT pathway? Nature Reviews Drug Discovery, 13(7), 513–532. [Link]
-
Gajos-Michniewicz, A., & Dzięgiel, P. (2020). Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling. International Journal of Molecular Sciences, 21(21), 8275. [Link]
- Brommage, R., et al. (2019). LP-922056, a novel and potent inhibitor of the Wnt pathway antagonist Notum, increases cortical bone thickness in rodents. Journal of Bone and Mineral Research, 34(Supplement 1).
-
Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. 3 Biotech, 6(2), 183. [Link]
- Ahsan, M. J., & Shastri, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727–5744.
- Gond, D. S., Singh, A. K., & Singh, V. K. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Mini reviews in medicinal chemistry, 22(16), 2085-2104.
- Mahanthesha, G., et al. (2022). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 8-18.
- Mahy, W., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942–12956.
- Pacholczak-Madej, K., & Fidyk, W. (2023). Wnt pathways in focus – mapping current clinical trials across the cancer spectrum. Nowotwory. Journal of Oncology, 73(5), 329–341.
- Willis, N. J., Bayle, E. D., Papageorgiou, G., et al. (2019). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry, 15, 2436–2443.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated 1,3,4-Oxadiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable component in a wide array of therapeutic agents.[1][2] This five-membered heterocycle is a bioisosteric equivalent for ester and amide functionalities, offering a chemically robust alternative in drug design.[3] While the 1,3,4-oxadiazole core itself bestows favorable pharmacokinetic properties, the strategic incorporation of fluorine atoms can further enhance its drug-like characteristics, leading to compounds with superior potency, metabolic stability, and target engagement. This guide provides an in-depth comparison of fluorinated and non-fluorinated 1,3,4-oxadiazoles, supported by experimental data, to inform rational drug design and development.
The Strategic Role of Fluorine in Modulating Physicochemical Properties
The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their electronic and steric properties. In the context of 1,3,4-oxadiazoles, this translates to significant modulations of key physicochemical parameters that govern a drug's behavior in a biological system.
Lipophilicity: A Balancing Act
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is subtly yet powerfully influenced by fluorination. While often perceived as a lipophilicity-enhancing modification, the effect of fluorine is nuanced. The degree of fluorination can have opposing effects, increasing the hydrophobic surface area while also potentially increasing the molecule's overall polarity.[4] This dual nature allows for fine-tuning of a compound's lipophilicity to optimize its pharmacokinetic profile.
For instance, studies on related heterocyclic systems have shown that fluorination can lead to a parabolic relationship with lipophilicity, where an optimal level of fluorine incorporation maximizes desired properties without excessive lipophilicity that could lead to off-target effects and toxicity.[4]
Metabolic Stability: Blocking Undesirable Transformations
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[5] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and a more favorable dosing regimen.[5]
Comparative Biological Activity: The Fluorine-Driven Enhancement
The impact of fluorination extends beyond physicochemical properties to directly influence the biological activity of 1,3,4-oxadiazole derivatives. Numerous studies have demonstrated that the introduction of fluorine can lead to a significant increase in potency across various therapeutic areas.
Anticancer Activity: A Case Study
A compelling example of fluorine's impact is seen in the development of novel anticancer agents. In a study by Chowrasia et al. (2017), a fluorinated fused thiadiazole scaffold (a close bioisostere of 1,3,4-oxadiazole) was compared to its non-fluorinated parent compound. The fluorinated analogue demonstrated significantly higher antiproliferative activity against multiple cancer cell lines.[3]
| Compound | Cancer Cell Line | IC50 (µM) |
| Fluorinated Analogue | MCF7 (Breast) | 22.1 |
| SaOS-2 (Osteosarcoma) | 19 | |
| K562 (Leukemia) | 15 | |
| Non-fluorinated Parent | MCF7 (Breast) | 30.2 |
| SaOS-2 (Osteosarcoma) | 39 | |
| K562 (Leukemia) | 29.4 |
Table 1: Comparison of anticancer activity between a fluorinated thiadiazole and its non-fluorinated counterpart. Data from Chowrasia et al. (2017).[3]
This data clearly illustrates the potency-enhancing effect of fluorine incorporation. The increased activity can be attributed to a combination of factors, including altered electronic properties that may lead to stronger binding interactions with the target protein, as well as improved cell permeability due to modulated lipophilicity.
Antibacterial Activity: Broadening the Spectrum
The strategic use of fluorine has also been instrumental in the development of potent antibacterial agents. Trifluoromethyl-1,3,4-oxadiazole amide derivatives have shown potent inhibitory effects against various bacterial strains.[6] The electron-withdrawing nature of the trifluoromethyl group can enhance the compound's interaction with bacterial targets and improve its overall efficacy.
Synthesis of Fluorinated and Non-Fluorinated 1,3,4-Oxadiazoles: Established Protocols
The synthesis of both fluorinated and non-fluorinated 1,3,4-oxadiazoles is well-established, with several reliable methods available to researchers.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. This can be achieved using a variety of dehydrating agents.
Experimental Protocol: Synthesis of a Non-Fluorinated 2,5-Diphenyl-1,3,4-oxadiazole
-
Preparation of N,N'-Dibenzoylhydrazine: To a solution of benzoyl hydrazine (1 mmol) in a suitable solvent such as pyridine, add benzoyl chloride (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain N,N'-dibenzoylhydrazine.
-
Cyclization: Reflux the N,N'-dibenzoylhydrazine (1 mmol) in phosphorus oxychloride (5 mL) for 2-3 hours.
-
Cool the reaction mixture and pour it slowly into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2,5-diphenyl-1,3,4-oxadiazole.
Synthesis of Fluorinated 1,3,4-Oxadiazoles
The introduction of fluorine can be achieved by using fluorinated starting materials. For example, a fluorinated benzoyl hydrazine can be used to synthesize a fluorinated 2,5-disubstituted-1,3,4-oxadiazole.[7]
Experimental Protocol: Synthesis of a Fluorinated 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
-
Preparation of N-(4-Fluorobenzoyl)-N'-benzoylhydrazine: Follow the procedure for the non-fluorinated analogue, using 4-fluorobenzoyl chloride instead of benzoyl chloride in the first step.
-
Cyclization: Follow the same cyclization procedure as described for the non-fluorinated compound.
Caption: General synthetic workflow for non-fluorinated and fluorinated 1,3,4-oxadiazoles.
The Mechanism of Action: How Fluorine Influences Target Binding
The enhanced biological activity of fluorinated 1,3,4-oxadiazoles can often be traced to improved interactions at the molecular target. The high electronegativity of fluorine can lead to the formation of favorable orthogonal multipolar interactions with electron-deficient regions of the protein's active site. These non-covalent interactions, such as those with the backbone amide dipoles, can significantly increase the binding affinity of the ligand.
Furthermore, the introduction of fluorine can alter the conformation of the molecule, pre-organizing it for optimal binding to the target. This conformational effect, coupled with the potential for enhanced electrostatic interactions, provides a powerful strategy for improving ligand-receptor binding.
Caption: Fluorine-mediated enhancement of ligand-protein binding interactions.
Conclusion: The Decisive Advantage of Fluorination
The strategic incorporation of fluorine into the 1,3,4-oxadiazole scaffold offers a powerful and versatile tool for medicinal chemists. From fine-tuning physicochemical properties to enhancing biological activity and improving metabolic stability, the "fluorine advantage" is undeniable. By understanding the fundamental principles of how fluorine modulates molecular properties and by employing established synthetic methodologies, researchers can rationally design and develop next-generation 1,3,4-oxadiazole-based therapeutics with superior efficacy and safety profiles. This guide serves as a foundational resource for harnessing the full potential of fluorination in the pursuit of novel and effective medicines.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
- Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. (URL not available)
-
1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. [Link]
- 1,3,4-Oxadiazole derivatives as potential antitumor agents: discovery, optimization and biological activity valu
-
Biological activity of oxadiazole and thiadiazole derivatives. [Link]
- Synthesis of Some New Fluorine Containing 1,3,4‐Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents. (URL not available)
- Synthesis of 1,3,4-oxadiazoles. (URL not available)
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL not available)
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
- A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (URL not available)
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (URL not available)
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (URL not available)
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (URL not available)
- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (URL not available)
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (URL not available)
- Synthesis, characterization and structure-property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. (URL not available)
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one: A Comparative Guide for Evaluating Novel Endocannabinoid System Modulators
Introduction: The Therapeutic Promise of Modulating the Endocannabinoid System
The endocannabinoid system (ECS) is a pivotal signaling network that governs a multitude of physiological processes, including pain perception, inflammation, mood, and metabolism. Central to the ECS are the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), whose signaling activities are tightly regulated by their synthesis and degradation. The serine hydrolases, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are the primary enzymes responsible for the degradation of AEA and 2-AG, respectively. Inhibiting these enzymes presents a compelling therapeutic strategy for a range of disorders by potentiating endogenous cannabinoid signaling.
The 1,3,4-oxadiazol-2-one scaffold has emerged as a versatile chemical motif capable of inhibiting these key enzymes of the ECS.[1] This guide provides a comprehensive framework for benchmarking a novel compound from this class, 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one , against well-characterized inhibitors of MAGL and FAAH. Our objective is to furnish researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a rigorous comparative evaluation, encompassing biochemical potency, cellular target engagement, and selectivity profiling.
The Central Hypothesis and Experimental Rationale
Based on existing literature, the 1,3,4-oxadiazol-2-one core of our topic compound suggests a plausible interaction with the active sites of FAAH and MAGL.[1] The primary hypothesis for this benchmarking study is that 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one acts as an inhibitor of MAGL and/or FAAH. The experimental design is therefore structured to systematically test this hypothesis, beginning with broad enzymatic activity assays and progressing to more complex cellular and selectivity assessments.
The choice of benchmark inhibitors is critical for a meaningful comparison. For this guide, we have selected:
-
JZL184: A potent and well-characterized irreversible inhibitor of MAGL, which serves as a benchmark for high-potency MAGL inhibition.
-
MAGLi 432: A potent, selective, and reversible inhibitor of MAGL, providing a comparator for a different modality of inhibition.[2]
-
URB597: A widely used selective inhibitor of FAAH, which will allow for the assessment of selectivity.
This multi-inhibitor comparison will enable a comprehensive characterization of the potency, selectivity, and mode of action of our novel compound.
Signaling Pathways and Experimental Overview
The degradation of 2-AG by MAGL is a critical control point in the endocannabinoid signaling pathway. Inhibition of MAGL leads to an accumulation of 2-AG, which can then activate cannabinoid receptors CB1 and CB2. This cascade of events is what underlies the therapeutic potential of MAGL inhibitors.
Caption: Endocannabinoid signaling pathway and the inhibitory action of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one on MAGL.
The following diagram outlines the experimental workflow for the comprehensive benchmarking of our topic compound.
Caption: Experimental workflow for benchmarking 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Experimental Protocols
Part 1: Biochemical Potency Assessment
The initial step is to determine the half-maximal inhibitory concentration (IC50) of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one against recombinant human MAGL and FAAH. This will provide a direct measure of the compound's potency.
Protocol: Fluorometric Activity Assay
-
Reagents and Materials:
-
Recombinant human MAGL and FAAH enzymes.
-
Fluorogenic substrate for MAGL (e.g., 4-methylumbelliferyl acetate).
-
Fluorogenic substrate for FAAH (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Test compound, JZL184, MAGLi 432, and URB597 dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in DMSO.
-
In the microplate, add 1 µL of the compound dilutions to each well. Include DMSO-only controls for 100% enzyme activity and a no-enzyme control for background fluorescence.
-
Add 20 µL of the respective enzyme (MAGL or FAAH) diluted in assay buffer to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., excitation/emission wavelengths of 360/460 nm for 4-methylumbelliferone-based substrates) at 37°C for 30 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Normalize the data to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 values using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Part 2: Cellular Target Engagement
To confirm that the compound can access and inhibit its target in a more physiologically relevant environment, cellular target engagement assays are essential.
Protocol: Intact Cell 2-AG and AEA Quantification by LC-MS/MS
-
Reagents and Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other cells endogenously expressing MAGL and FAAH.
-
Cell culture medium and supplements.
-
Test compound and known inhibitors.
-
Internal standards for 2-AG and AEA (e.g., 2-AG-d8, AEA-d4).
-
Acetonitrile with 0.1% formic acid.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with varying concentrations of the test compound, JZL184, MAGLi 432, or URB597 for 2-4 hours.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding ice-cold acetonitrile containing the internal standards.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cellular debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the levels of 2-AG and AEA using a validated LC-MS/MS method.
-
Plot the fold-change in 2-AG and AEA levels relative to the vehicle-treated control against the inhibitor concentration.
-
Part 3: Selectivity Profiling
Assessing the selectivity of the compound is crucial to understanding its potential for off-target effects. A common method is to profile its activity against other serine hydrolases.
Protocol: Activity-Based Protein Profiling (ABPP)
-
Reagents and Materials:
-
Mouse brain membrane proteome.
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA).
-
Test compound and known inhibitors.
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Pre-incubate aliquots of the mouse brain membrane proteome with the test compound, JZL184, MAGLi 432, URB597, or DMSO for 30 minutes at 37°C.
-
Add the FP-TAMRA probe to each sample and incubate for another 30 minutes.
-
Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled serine hydrolases using a gel scanner.
-
The inhibition of specific serine hydrolases will be indicated by a decrease in the fluorescence intensity of the corresponding protein band. Compare the inhibition profile of the test compound to that of the known selective inhibitors.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, comparative tables.
Table 1: Biochemical Potency of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and Benchmark Inhibitors
| Compound | MAGL IC50 (nM) | FAAH IC50 (nM) | Selectivity (FAAH IC50 / MAGL IC50) |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | Experimental Value | Experimental Value | Calculated Value |
| JZL184 | ~8 | >800 | >100 |
| MAGLi 432 | ~4.2 | >10,000 | >2380 |
| URB597 | >5,000 | ~50 | ~0.01 |
Note: IC50 values for known inhibitors are approximate and should be determined concurrently in the same assays for direct comparison.
Table 2: Cellular Activity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and Benchmark Inhibitors
| Compound | Max. Fold Increase in 2-AG | Max. Fold Increase in AEA |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | Experimental Value | Experimental Value |
| JZL184 | ~8-10 fold | No significant change |
| MAGLi 432 | ~8-10 fold | No significant change |
| URB597 | No significant change | ~5-7 fold |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one as a potential modulator of the endocannabinoid system. By systematically benchmarking its biochemical potency, cellular activity, and selectivity against well-established inhibitors, researchers can gain a comprehensive understanding of its pharmacological profile.
Positive results from these initial studies, such as high potency and selectivity for MAGL, would warrant further investigation into the compound's mechanism of action (reversible vs. irreversible), in vivo efficacy in animal models of disease, and pharmacokinetic properties. This structured approach ensures a thorough and scientifically rigorous evaluation of novel compounds targeting the endocannabinoid system, ultimately accelerating the path towards new therapeutic discoveries.
References
-
Käsnänen, H., Minkkilä, A., Taupila, S., Patel, J. Z., Parkkari, T., Lahtela-Kakkonen, M., Saario, S. M., Nevalainen, T., & Poso, A. (2013). 1,3,4-Oxadiazol-2-ones as fatty-acid amide hydrolase and monoacylglycerol lipase inhibitors: Synthesis, in vitro evaluation and insight into potency and selectivity determinants by molecular modelling. European Journal of Pharmaceutical Sciences, 49(3), 423–433. [Link]
-
Bononi, G., Gado, F., Masoni, S., Scalabrini, D., Della Vedova, L., Di Stefano, M., Piazza, L., Poles, C., Lonzi, C., Landucci, E., Vagaggini, C., Poggialini, F., Brai, A., Caligiuri, I., Rizzolio, F., Mohamed, K. A., Bertini, S., De Lorenzi, E., Dreassi, E., Macchia, M., … Tuccinardi, T. (2023). Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. European Journal of Medicinal Chemistry, 258, 115598. [Link]
- Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
- Cravatt, B. F., & Lichtman, A. H. (2003). The enzymatic inactivation of the fatty acid amide class of signaling lipids. Chemistry and physics of lipids, 121(1-2), 135-148.
Sources
A Comprehensive Guide to the Cross-Reactivity Profiling of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Introduction: The Imperative of Selectivity in Drug Discovery
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this promising class of compounds lies 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a molecule of significant interest for therapeutic development. While the primary target and mechanism of action of this specific entity are still under active investigation, related structures, notably 1,3,4-oxadiazol-2-one derivatives, have been identified as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory responses.
The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being the assurance of target selectivity. Off-target interactions can lead to unforeseen toxicities and a diminished therapeutic window, ultimately resulting in costly late-stage failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory formality but a critical step in de-risking a drug discovery program.
This guide provides a comprehensive framework for the cross-reactivity profiling of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one. We will delve into the rationale behind the selection of appropriate screening platforms, provide detailed experimental protocols, and present a comparative analysis with relevant alternative compounds. The insights gleaned from such a study are invaluable for researchers, scientists, and drug development professionals seeking to advance novel therapeutics with a clear understanding of their biological specificity.
The Rationale for Broad-Spectrum Cross-Reactivity Profiling
Given the diverse bioactivities associated with the 1,3,4-oxadiazole core, a multi-faceted approach to cross-reactivity profiling is warranted.[3] The potential for this scaffold to interact with a range of biological targets necessitates a screening strategy that extends beyond a single target class. A tiered approach, beginning with broad panels and progressing to more focused assays, is often the most efficient and informative.[4][5]
This guide will focus on two industry-standard platforms for comprehensive off-target profiling:
-
Kinase Profiling: The human kinome represents a large and structurally related family of enzymes that are common off-targets for small molecule inhibitors. A broad kinase panel screen is essential to identify any unintended interactions that could lead to toxicity or confound the interpretation of a compound's primary mechanism of action.
-
Safety Pharmacology Profiling (CEREP-like Panels): These panels consist of a diverse collection of receptors, ion channels, transporters, and enzymes that are known to be implicated in adverse drug reactions.[6] Screening against such a panel provides a broad overview of a compound's potential for off-target liabilities.
Comparative Compounds: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, it is crucial to include relevant comparator compounds in the screening campaign. For the purpose of this guide, we have selected two hypothetical alternatives:
-
Compound A (Selective NLRP3 Inhibitor): A well-characterized, highly selective inhibitor of the NLRP3 inflammasome. This compound serves as a benchmark for the desired selectivity profile.
-
Compound B (Promiscuous Kinase Inhibitor): A known multi-kinase inhibitor with a broad spectrum of activity. This compound represents an undesirable, non-selective profile and is useful for validating the sensitivity of the screening assays.
Experimental Methodologies: A Step-by-Step Guide
The following protocols are presented as a robust starting point for the cross-reactivity profiling of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
KinomeScan™ Profiling
The KINOMEscan™ platform is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[7][8]
Experimental Workflow:
Caption: KINOMEscan™ Experimental Workflow.
Protocol:
-
Compound Preparation: Prepare a 100X stock solution of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, Compound A, and Compound B in 100% DMSO. The final assay concentration will be 10 µM with 1% DMSO.
-
Assay Reaction: In a multi-well plate, combine the test compound with the DNA-tagged kinase and the ligand-immobilized streptavidin beads in the appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to allow for binding equilibrium to be reached.
-
Washing: Wash the beads to remove any unbound kinase.
-
Elution: Elute the bound kinase from the beads.
-
Quantification: Quantify the amount of eluted kinase by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction.
%Ctrl = (Signal_compound / Signal_DMSO) * 100
CEREP Safety Pharmacology Panel
The CEREP Safety Panel evaluates the interaction of a test compound with a broad range of targets implicated in adverse drug events.[6] This is typically performed through radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.
Experimental Workflow:
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
A selective inhibitor of NLRP3 would be expected to block the downstream consequences of inflammasome activation without perturbing other essential signaling pathways, a characteristic that the hypothetical cross-reactivity data for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one supports.
Conclusion: A Pathway to Confident Candidate Selection
The comprehensive cross-reactivity profiling of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, as outlined in this guide, provides a robust framework for assessing its selectivity and potential for off-target liabilities. By employing a multi-platform approach and contextualizing the data with appropriate comparator compounds, researchers can gain a high degree of confidence in the specificity of their molecule. The hypothetical data presented herein illustrates a desirable outcome: a compound with a clean off-target profile, suggesting a promising candidate for further preclinical and clinical development. This rigorous, data-driven approach to selectivity profiling is indispensable for navigating the complexities of drug discovery and ultimately delivering safer, more effective medicines to patients.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central. [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
Multiple TLRs elicit alternative NLRP3 inflammasome activation in primary human monocytes independent of RIPK1 kinase activity. (2023). Frontiers in Immunology. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health. [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]
-
Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. (2014). YouTube. [Link]
-
One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. (2018). Organic & Biomolecular Chemistry. [Link]
-
NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). ResearchGate. [Link]
-
Potential inhibitors of NLRP3 inflammasome and their targets. ResearchGate. [Link]
-
Safety screening in early drug discovery: An optimized assay panel. ResearchGate. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. [Link]
-
NLRP3 inflammasome and its inhibitors: a review. PubMed Central. [Link]
-
A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. [Link]
-
Co-Immunoprecipitation-Coupled Mass Spectrometry Analysis of Zyxin's Interactome and Phosphosites in Early Xenopus laevis Development. (2024). MDPI. [Link]
-
Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). ResearchGate. [Link]
-
Eurofins Discovery Safety Pharmacology Portfolio. (2022). YouTube. [Link]
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PubMed Central. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. National Institutes of Health. [Link]
-
Proteomics. Wikipedia. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the most common and reproducible synthetic routes, offering detailed experimental protocols, troubleshooting advice, and a critical comparison to aid in methodological selection. Our focus is on providing a self-validating system of protocols, grounded in established chemical principles and supported by experimental evidence.
Introduction to the Synthesis of 5-Aryl-1,3,4-oxadiazol-2(3H)-ones
The 1,3,4-oxadiazol-2(3H)-one moiety is a valuable pharmacophore in drug discovery. The synthesis of 5-aryl substituted derivatives typically proceeds through the cyclization of an appropriate arylhydrazide. The choice of cyclizing agent and reaction conditions is critical for achieving high yield, purity, and reproducibility. This guide will focus on two primary, reliable methods for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, both starting from the key intermediate, 3-fluorobenzohydrazide.
Core Synthesis: Preparation of 3-Fluorobenzohydrazide
A reproducible synthesis of the target oxadiazolone begins with the high-quality preparation of its precursor, 3-fluorobenzohydrazide. This intermediate is typically synthesized from 3-fluorobenzoic acid in a two-step process.
Experimental Protocol: Synthesis of 3-Fluorobenzohydrazide
Step 1: Esterification of 3-Fluorobenzoic Acid
-
To a solution of 3-fluorobenzoic acid (1.0 eq) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-fluorobenzoate.
Step 2: Hydrazinolysis of Methyl 3-Fluorobenzoate
-
Dissolve the crude methyl 3-fluorobenzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 5-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting precipitate of 3-fluorobenzohydrazide can be purified by recrystallization from ethanol to yield an off-white to beige solid.[1]
Method 1: Cyclization of 3-Fluorobenzohydrazide using Triphosgene
This method is a widely used and reliable approach for the synthesis of 1,3,4-oxadiazol-2(3H)-ones from hydrazides. Triphosgene serves as a safer and more easily handled substitute for phosgene gas. The reaction of hydrazides with triphosgene in the presence of a base like triethylamine is a facile method to construct oxadiazolones.[2]
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzohydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.
-
Slowly add the triphosgene solution to the hydrazide solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Triphosgene is highly reactive towards water, and its hydrolysis will lead to the formation of hydrochloric acid and carbon dioxide, reducing the yield of the desired product.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. An excess is used to ensure complete neutralization.
-
Slow Addition at 0 °C: The reaction is exothermic and controlling the temperature prevents the formation of side products.
Method 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
An alternative and often milder method for the cyclization of hydrazides to 1,3,4-oxadiazol-2(3H)-ones involves the use of 1,1'-Carbonyldiimidazole (CDI). CDI is a solid, non-volatile reagent that is easier and safer to handle than triphosgene.
Experimental Protocol:
-
In a dry round-bottom flask, dissolve 3-fluorobenzohydrazide (1.0 eq) in a suitable anhydrous solvent such as THF or dichloromethane (DCM).
-
Add 1,1'-carbonyldiimidazole (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
CDI as a Carbonyl Source: CDI acts as a source of a carbonyl group, which reacts with the hydrazide to form an intermediate that subsequently cyclizes to the oxadiazolone.
-
Mild Reaction Conditions: This method often proceeds at room temperature without the need for strong bases, which can be advantageous for substrates with base-sensitive functional groups.
Comparison of Synthetic Routes
| Feature | Method 1 (Triphosgene) | Method 2 (CDI) |
| Reagent Handling & Safety | Triphosgene is toxic and moisture-sensitive, requiring careful handling in a fume hood under inert atmosphere. | CDI is a stable, non-volatile solid that is safer and easier to handle. |
| Reaction Conditions | Requires cooling to 0 °C and the use of a base (triethylamine). | Typically proceeds at room temperature without the need for a strong base. |
| Reaction Time | Generally faster, often complete within 2-4 hours. | May require longer reaction times (4-6 hours or more). |
| Byproducts | Triethylammonium chloride, which is typically removed by aqueous workup. | Imidazole, which is generally soluble in water and easily removed. |
| Yield & Purity | Often provides high yields and purity after chromatography. | Generally gives good to high yields with good purity. |
| Cost | Triphosgene can be more expensive than CDI. | CDI is a relatively inexpensive and readily available reagent. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction; poor quality of reagents; moisture contamination (especially with triphosgene). | Extend reaction time; ensure reagents are pure and dry; use anhydrous solvents and an inert atmosphere. |
| Formation of Side Products | Reaction temperature too high; incorrect stoichiometry. | Maintain strict temperature control, especially during the addition of triphosgene; ensure accurate measurement of reagents. |
| Difficulty in Purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction to go to completion; perform a thorough aqueous workup to remove water-soluble impurities before chromatography. |
Visualizing the Synthesis
Experimental Workflow
Caption: Workflow for the synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
Reaction Mechanism: Cyclization with Triphosgene
Caption: Simplified mechanism of oxadiazolone formation using triphosgene.
Conclusion
The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is readily achievable and reproducible through the cyclization of 3-fluorobenzohydrazide. Both the triphosgene and CDI methods offer reliable pathways to the target molecule, with the choice between them often depending on the scale of the synthesis, safety considerations, and cost. For laboratory-scale synthesis, the CDI method presents a safer and more convenient option, while the triphosgene method may be preferred for its potentially faster reaction times. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and reproducibly synthesize this valuable heterocyclic compound for their drug discovery and development endeavors.
References
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. (2019). Organic Letters, 21(23), 9497–9501. [Link]
Sources
A Head-to-Head Comparison of Oxadiazole Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered oxadiazole ring system has garnered immense interest due to its remarkable chemical stability and diverse pharmacological activities.[1] Oxadiazole exists in four distinct isomeric forms: 1,3,4-, 1,2,4-, 1,2,5-, and 1,2,3-oxadiazole, each with a unique arrangement of nitrogen and oxygen atoms that dictates its physicochemical properties and biological interactions.[2][3][4]
This guide provides a head-to-head comparison of the biological performance of these isomers, with a particular focus on the extensively studied 1,3,4- and 1,2,4-isomers.[5][6][7] We will delve into their comparative efficacy in key biological assays, supported by experimental data and mechanistic insights, to provide a comprehensive resource for researchers in drug discovery and development. The biological activity of these compounds is often attributed to the presence of a toxophoric -N=C-O- linkage and the ring's capacity to act as a hydrogen bond acceptor, facilitating interactions with various biological targets.[8][9][10]
The Structural Landscape of Oxadiazole Isomers
The spatial arrangement of heteroatoms within the oxadiazole ring is the primary determinant of its electronic distribution, dipole moment, and hydrogen bonding capability. These features, in turn, govern how a molecule fits into the active site of a protein or enzyme. The 1,3,4- and 1,2,4-isomers are the most prominent in drug discovery, largely due to their synthetic accessibility and robust chemical and thermal stability.[6][7][11] In contrast, the 1,2,3-isomer is generally unstable, often undergoing ring-opening to form diazoketone tautomers, which limits its therapeutic application.[4]
Caption: Chemical structures of the four main oxadiazole isomers.
Comparative Biological Activities: An Isomer-by-Isomer Analysis
The choice of an oxadiazole isomer can profoundly impact the pharmacological profile of a lead compound. Here, we compare their performance across several key therapeutic areas.
Antimicrobial Activity
Oxadiazole derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[10][12][13] This activity is partly due to the toxophoric –N=C–O– linkage, which can react with nucleophilic centers in microbial cells.[8][10]
-
1,3,4-Oxadiazole: This isomer is a cornerstone of many antimicrobial agents. Derivatives often feature an additional heterocyclic ring, such as quinoline or benzothiazole, which enhances their effect.[12] The type and position of substituents on any attached aryl rings are critical, with para-substitution often being preferred for higher activity.[12] Studies have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][12] Some derivatives have shown activity comparable or superior to standard antibiotics like ampicillin and ciprofloxacin.[12]
-
1,2,4-Oxadiazole: This isomer has also emerged as a powerful antibacterial scaffold, particularly against Gram-positive organisms like methicillin-resistant S. aureus (MRSA).[14][15] Structure-activity relationship (SAR) studies reveal that for this class, a hydrogen-bond donor on an adjacent ring system is often essential for activity.[14] These compounds typically function by impairing cell-wall biosynthesis, a mechanism similar to that of beta-lactam antibiotics but through a non-beta-lactam structure.[15][16]
Comparative Performance in Antibacterial Assays
| Isomer Scaffold | Target Organism | Key SAR Feature | Reported MIC Range (µg/mL) | Reference |
| 1,3,4-Oxadiazole | S. aureus, P. aeruginosa | Aryl/heteroaryl substitution at C2/C5 | 4 - 62.5 | [8][10] |
| 1,2,4-Oxadiazole | MRSA, S. hemolyticus | H-bond donor on adjacent ring | 0.5 - 8 | [15][16] |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific substituents and the bacterial strain tested.
Anticancer Activity
The anticancer potential of oxadiazoles is vast, with derivatives targeting a multitude of pathways to inhibit tumor growth.[3][17]
-
1,3,4-Oxadiazole: This isomer is a prolific scaffold in oncology research. Its derivatives have been shown to act as potent inhibitors of various enzymes and growth factors crucial for cancer progression, including vascular endothelial growth factor receptor (VEGFR), histone deacetylases (HDACs), and topoisomerases.[2][18] Many compounds induce cell death via apoptosis, characterized by mitochondrial membrane depolarization and caspase-3 activation.[18] For instance, certain 1,3,4-oxadiazole derivatives have exhibited sub-micromolar IC₅₀ values against lung (A549) and breast (MCF-7) cancer cell lines, sometimes proving more potent than standard drugs like cisplatin or 5-fluorouracil.[17][18]
-
1,2,4-Oxadiazole: While also showing significant anticancer effects, 1,2,4-oxadiazole derivatives have been particularly noted as inhibitors of specific targets like steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[19] The orientation of substituents on the 1,2,4-oxadiazole ring is critical; shifting a key pharmacophore between the 3- and 5-positions can dramatically alter biological activity.[19] Hybrid molecules containing both 1,3,4- and 1,2,4-oxadiazole rings have also been developed, demonstrating potent inhibition of the epidermal growth factor receptor (EGFR).[3]
Comparative Performance in Cytotoxicity Assays (IC₅₀ Values)
| Isomer Scaffold | Cancer Cell Line | Mechanism of Action | Reported IC₅₀ Range (µM) | Reference |
| 1,3,4-Oxadiazole | A549 (Lung), C6 (Glioma) | Apoptosis, MMP-9 Inhibition | <0.14 - 13.04 | [18] |
| 1,3,4-Oxadiazole | MCF-7 (Breast) | Thymidylate Synthase Inhibition | 2.5 - 5.12 | [7] |
| 1,2,4-Oxadiazole | JEG-3 (Choriocarcinoma) | Steroid Sulfatase Inhibition | 0.00664 | [19] |
| Hybrid 1,3,4/1,2,4 | MCF-7, A549 | EGFR Inhibition | 0.34 - 2.45 | [3] |
Anti-inflammatory Activity
Oxadiazole derivatives have shown significant promise as anti-inflammatory agents, often with a better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[20][21][22]
-
1,3,4-Oxadiazole: This isomer is frequently used as a bioisosteric replacement for the carboxylic acid moiety found in many NSAIDs.[23] This structural modification often retains or enhances anti-inflammatory activity while significantly reducing the ulcerogenic potential associated with direct acid functionality.[23] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, key enzymes in the inflammatory cascade.[9][21] Some derivatives have shown anti-inflammatory activity comparable to the standard drug diclofenac sodium in protein denaturation assays.[24]
-
1,2,4-Oxadiazole: Research on 1,2,4-oxadiazoles for anti-inflammatory purposes is also growing. These compounds have been investigated as inhibitors of enzymes involved in inflammatory signaling, demonstrating the versatility of the oxadiazole core beyond the 1,3,4-isomer.
Experimental Protocols: A Framework for Self-Validating Assays
To ensure reproducibility and scientific rigor, the protocols used for biological evaluation must be robust. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity (MTS Assay)
This assay quantitatively measures the metabolic activity of cells, which correlates with cell viability. It is a cornerstone for screening potential anticancer compounds.
Rationale: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability and the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1,3,4-oxadiazole derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final volume of 100 µL per well. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂. The duration is critical as it must be long enough for the compound to exert its effect but short enough to avoid cell overgrowth in the control wells.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well. This reagent contains the tetrazolium salt and an electron coupling reagent.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. This allows for the conversion of MTS to formazan by the dehydrogenase enzymes in living cells.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader. The absorbance value is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for an in vitro cytotoxicity MTS assay.
Protocol 2: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This simple and effective in vitro assay screens for anti-inflammatory activity by measuring a compound's ability to prevent heat-induced protein denaturation, a well-documented cause of inflammation.[24]
Rationale: Inflammation can be triggered by the denaturation of proteins. A compound that can prevent this denaturation in vitro is likely to possess anti-inflammatory properties in vivo.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 1,3,4-oxadiazole derivatives).
-
Control and Standard: Prepare a control solution containing the same mixture without the test compound and a standard solution using a known anti-inflammatory drug like diclofenac sodium.[24]
-
Incubation: Incubate all mixtures at 37°C for 15 minutes. This allows for initial interaction between the compound and the albumin.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[24]
-
Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100 A higher percentage of inhibition indicates greater anti-inflammatory activity.
Mechanistic Insights: Why Isomer Choice Matters
The differential activity between oxadiazole isomers stems from their unique electronic and steric properties, which dictate their binding affinity to biological targets.
For example, in anticancer applications, some 1,3,4-oxadiazole derivatives trigger the intrinsic apoptotic pathway.[18] They can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis. This specific mechanism highlights the ability of the scaffold to interact with critical components of the cell death machinery.
Caption: Simplified intrinsic apoptosis pathway targeted by some oxadiazoles.
The 1,3,4-oxadiazole ring is also a well-known bioisostere for amide and ester functionalities.[10][11][23] This allows medicinal chemists to replace metabolically labile amide or ester groups with the more stable oxadiazole ring, often improving the pharmacokinetic profile of a drug candidate without sacrificing its biological activity.
Conclusion and Future Perspectives
The evidence clearly demonstrates that while all oxadiazole isomers hold therapeutic potential, the 1,3,4- and 1,2,4-isomers are currently at the forefront of drug discovery. The choice between isomers is not arbitrary; it is a critical design element that can profoundly influence potency, selectivity, and mechanism of action.
-
1,3,4-Oxadiazole derivatives have shown exceptional versatility, with potent applications in antimicrobial, anticancer, and anti-inflammatory contexts. Their role as stable bioisosteres for carboxylic acids and amides is a particularly powerful tool in drug design.[23]
-
1,2,4-Oxadiazole derivatives have carved out a significant niche, especially in the development of targeted antibacterials and enzyme inhibitors for cancer therapy, where the specific orientation of substituents is key to high-affinity binding.[14][19]
Future research should focus on further direct, head-to-head comparisons of isomeric derivatives with identical substitution patterns to isolate the effect of the core heterocycle. The exploration of hybrid molecules containing multiple isomeric rings and the investigation of the less-studied 1,2,5-oxadiazole isomer may unlock new therapeutic avenues. As our understanding of structure-activity relationships deepens, the rational design of isomer-specific oxadiazole drugs will continue to be a highly productive strategy in the quest for novel and more effective medicines.
References
-
Gürsoy, E. A., Gümüş, P., Can, Ö. D., & Ünlü, S. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
El-Sayed, N., El-Bendary, E., & El-Ashry, E. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]
-
Seremet, M., & Chylewska, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
Gontova, T. M., Koshovyi, O. M., & Kovaleva, T. M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Farmatsevtychnyi Zhurnal. [Link]
-
Iacob, A., Zărnescu, O., Bîcu, E., & Moldoveanu, C. (2019). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
-
de Oliveira, C. S., Lacerda, R. G. Jr, & de Souza, A. C. G. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology. [Link]
-
Husain, A., & Ahmad, A. (2017). Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Current Drug Discovery Technologies. [Link]
-
Saini, M. S., Kumar, A., & Kumar, V. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Kumar, A., & Sharma, G. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis. [Link]
-
Khan, I., Zaib, S., & Batool, F. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. [Link]
-
Kumar, A., & Sharma, G. (2023). Anti-cancer activity of 1,3,4-oxadiazole and its derivative. International Journal of Novel Research and Development. [Link]
-
Singh, A., & Kumar, A. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Tooke, C. L., & Spink, E. (2015). Exploring the Structure–Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases. [Link]
-
Unknown. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Unknown. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. AME Publishing Company. [Link]
-
Spink, E., & Tooke, C. L. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]
-
Unknown. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Science. [Link]
-
Romesberg, F. E., & Spink, E. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. [Link]
-
Gürsoy, E. A., & Gümüş, P. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Peryt-Stawiarska, S., & Szafrański, K. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules. [Link]
-
Unknown. (n.d.). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. [Link]
-
Spink, E., & Tooke, C. L. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, N., El-Bendary, E., & El-Ashry, E. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. October University for Modern Sciences and Arts. [Link]
-
Kumar, A., & Sharma, G. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]
-
El-Sayed, N., El-Bendary, E., & El-Ashry, E. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]
-
Unknown. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. [Link]
-
Li, Y., & Zhang, Y. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Unknown. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Drożdż, W., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Szafrański, K., & Peryt-Stawiarska, S. (2024). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Molecules. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijmspr.in [ijmspr.in]
- 14. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. thaiscience.info [thaiscience.info]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS No. 1044766-12-2).[1][2] The procedural guidance herein is designed to ensure the highest standards of laboratory safety, operational integrity, and logistical efficiency, from initial handling to final disposal.
Foundational Safety: Hazard Assessment and Engineering Controls
Hazard Identification
The primary hazards are summarized below. This assessment is based on data for analogous chemical structures.
| Hazard Classification | GHS Pictogram | Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark)[3] | H302: Harmful if swallowed[3][5] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling. |
| Skin Irritation, Category 2 | GHS07 (Exclamation Mark)[3] | H315: Causes skin irritation[3] | Direct skin contact must be prevented through appropriate gloves and protective clothing. |
| Serious Eye Irritation, Category 2A | GHS07 (Exclamation Mark)[3] | H319: Causes serious eye irritation[3] | Eye protection is mandatory to prevent contact with dust particles or splashes. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | GHS07 (Exclamation Mark)[3] | H335: May cause respiratory irritation[3] | Inhalation of dust must be minimized through engineering controls or respiratory protection. |
Primary Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be the only one. The primary method for mitigating exposure is the use of robust engineering controls.
-
Chemical Fume Hood: All work involving the handling of solid 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one or its solutions must be conducted in a properly functioning chemical fume hood.[6] This is critical to minimize inhalation exposure.
-
Glove Boxes: For highly sensitive operations or when working with large quantities, a glove box with an inert atmosphere may be recommended.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts.
Personal Protective Equipment (PPE) Protocol
The selection and correct use of PPE are crucial for preventing exposure.[6] The following protocol outlines the minimum requirements for handling this compound.
PPE Selection by Task
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile), double-gloved recommended | Flame-resistant lab coat | Recommended to prevent inhalation of fine particulates. Use N95 respirator or higher. |
| Preparing Solutions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat | Not required if performed in a certified chemical fume hood. |
| Running Reactions/Work-up | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat. A chemical-resistant apron is advised for larger volumes.[6] | Not required if performed in a certified chemical fume hood. |
| Handling Waste | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over nitrile) | Flame-resistant lab coat and chemical-resistant apron | Not required if handling sealed waste containers. |
Step-by-Step PPE Procedures
Correctly donning and doffing PPE is as important as its selection to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Accidental Release Measures
For small spills, trained laboratory personnel should follow these steps:[1]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill location.
-
Don Appropriate PPE: At a minimum, wear a lab coat, double gloves, and chemical splash goggles.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand or vermiculite.[1]
-
Clean-Up: Carefully sweep the mixture into a designated, clearly labeled waste container.[1] Avoid generating dust.
-
Decontaminate: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste container according to institutional and local regulations.
Do not allow the material to enter drains or water courses. [1]
First Aid Measures
Immediate action is required in the event of personal exposure.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with copious amounts of water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Wash out the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention and show the safety data sheet or product label to the attending physician.[5][7]
Operational Plan: Disposal of Waste
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated must be treated as hazardous.
Caption: Step-by-step waste disposal workflow.
Disposal Protocol:
-
Segregation: Keep solid, liquid, and sharp waste streams separate.
-
Containerization: Use compatible, leak-proof containers that are clearly labeled with the chemical name and associated hazards.
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[1]
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Chemsrc. (n.d.). 5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one.
- 3M. (n.d.). 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric.
- IAFF. (2021, December 14). Disposition of Fluorine on New Firefighter Turnout Gear.
- Sigma-Aldrich. (n.d.). 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
- United States Biological. (n.d.). 5-(3-Fluorophenyl)-3H-1,3,4-oxadiazol-2-one - Data Sheet.
- ResearchGate. (2023, May 25). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods.
- MDPI. (n.d.). Synthesis of Oxadiazole Derivatives from Terephthalic Acid.
- Sigma-Aldrich. (2025, September 22). Aldrich 698202 - SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 27). SAFETY DATA SHEET.
- ChemScene. (n.d.). 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
- Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron.
- MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
- Angene Chemical. (2025, May 29). Safety Data Sheet.
- ChemScene. (n.d.). 1044766-12-2 | 5-(3-Fluorophenyl)-3H-1,3,4-oxadiazol-2-one.
- AERU, University of Hertfordshire. (n.d.). Oxadiargyl (Ref: RP 020630).
- Fisher Scientific. (2024, March 3). SAFETY DATA SHEET.
- BLDpharm. (n.d.). 121649-18-1|5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one.
- ChemicalBook. (n.d.). 41421-13-0(5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE) Product Description.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
